Coluracetam
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGQHXMUKWNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159386 | |
| Record name | Coluracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135463-81-9 | |
| Record name | Coluracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135463-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coluracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135463819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coluracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLURACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6FL6O5GR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Coluracetam (MKC-231): A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coluracetam, also known as MKC-231, is a synthetic nootropic compound belonging to the racetam family. Initially developed by Mitsubishi Tanabe Pharma Corporation for the potential treatment of Alzheimer's disease, it has since garnered significant interest for its cognitive-enhancing effects.[1] This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, tailored for professionals in the fields of research, science, and drug development.
Chemical Properties
This compound is a white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| IUPAC Name | N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | [1] |
| Synonyms | MKC-231, BCI-540 | [1] |
| Molecular Formula | C₁₉H₂₃N₃O₃ | [1] |
| Molar Mass | 341.411 g/mol | [1] |
| Melting Point | Approximately 165-167°C | [2] |
| Solubility | Water: 0.4 mg/mLDMSO: 20 mg/mLAlso soluble in ethanol (B145695) and chloroform. | [2][] |
| Appearance | White crystalline powder | [2] |
| Stability | Stable at room temperature. For long-term storage, it is recommended to store in a freezer at or below -20°C in a tightly sealed container to protect from moisture. | [] |
Synthesis of this compound
The synthesis of this compound is a multi-step process. While detailed, proprietary industrial synthesis protocols are not publicly available, a plausible synthetic route can be outlined based on chemical principles and available information. A general scheme involves the construction of the core furo[2,3-b]quinoline (B11916999) ring system, followed by the attachment of the 2-(2-oxopyrrolidin-1-yl)acetamide side chain.
A high-level overview of a potential synthetic pathway starts with 2-Hydroxyphenethylamine. This starting material undergoes a series of reactions including protection of the amine group, reaction with ethyl acetoacetate (B1235776) to introduce an amino acid structure, cyclization, and esterification. Following these steps, deprotection and further cyclization form the core structure of this compound. The final product is then purified through methods such as recrystallization and chromatographic separation.
Caption: A generalized synthetic pathway for this compound.
Experimental Protocol (Illustrative)
The following is an illustrative, non-validated protocol based on general organic synthesis principles for the final acylation step:
-
Dissolution: Dissolve the 4-amino-2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline intermediate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as an acid scavenger.
-
Acylation: Slowly add a solution of 2-(2-oxopyrrolidin-1-yl)acetyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography, HPLC).
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure this compound.
Mechanism of Action: High-Affinity Choline (B1196258) Uptake (HACU) Enhancement
The primary mechanism of action of this compound is the enhancement of the high-affinity choline uptake (HACU) system.[1] This system is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1]
The HACU process involves the transport of choline from the extracellular space into the presynaptic neuron via the high-affinity choline transporter (CHT1). Inside the neuron, choline is acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylcholine. This newly synthesized acetylcholine is then packaged into synaptic vesicles.
This compound is believed to interact with the CHT1 transporter, potentially by modulating its trafficking to the cell membrane, thereby increasing the number of functional transporters. This leads to an increased uptake of choline, which in turn boosts the synthesis of acetylcholine.
Caption: this compound's enhancement of the HACU pathway.
Conclusion
This compound (MKC-231) is a promising nootropic agent with a unique mechanism of action centered on the enhancement of high-affinity choline uptake. Its chemical properties are well-defined, and while detailed industrial synthesis protocols remain proprietary, the general synthetic route is understood. For researchers and drug development professionals, a thorough understanding of its synthesis, chemical characteristics, and biological activity is crucial for further investigation into its therapeutic potential. Further studies are warranted to fully elucidate its detailed synthetic pathways, stability under various conditions, and the full spectrum of its pharmacological effects.
References
The Pharmacokinetics and Pharmacodynamics of Coluracetam in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coluracetam (also known as BCI-540 or MKC-231) is a synthetic nootropic compound belonging to the racetam family, recognized for its potential cognitive-enhancing properties.[1] Initially developed for Alzheimer's disease, its unique mechanism of action has made it a subject of interest for various neurological and psychiatric conditions.[2][3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on findings from rodent models, to support further preclinical and clinical research.
Pharmacodynamics: The Mechanism of Action
The primary pharmacodynamic effect of this compound is its ability to enhance the high-affinity choline (B1196258) uptake (HACU) process.[3][4] This system is the rate-limiting step in the synthesis of acetylcholine (B1216132) (ACh), a critical neurotransmitter for memory, learning, and overall cognitive function.[3][5]
Enhancement of High-Affinity Choline Uptake (HACU)
This compound's core mechanism involves the potentiation of the HACU system, which is responsible for transporting choline into cholinergic neurons for the synthesis of acetylcholine.[3] In rodent models with cholinergic deficits induced by the neurotoxin ethylcholine aziridinium (B1262131) ion (AF64A), this compound has been shown to restore the maximal velocity (Vmax) of HACU without significantly altering the Michaelis-Menten constant (Km).[3] This suggests that this compound improves the efficiency of the choline transport system rather than just increasing the availability of the substrate.[3] Notably, this effect on HACU was not observed in healthy rats, indicating that this compound may be particularly effective in pathological conditions characterized by cholinergic dysfunction.[3]
Effects on Acetylcholine Synthesis and Release
By enhancing HACU, this compound facilitates the synthesis of acetylcholine.[3] In studies using hippocampal slices from AF64A-treated rats, this compound was found to increase the extracellular concentration of acetylcholine.[3] For instance, a 3 mg/kg dose of this compound led to a 263% increase in ACh concentration in the perfusate of hippocampal slices from these rats.[3]
Pro-cognitive Effects in Rodent Models
The enhancement of cholinergic function by this compound translates to observable improvements in cognitive performance in rodent models of memory impairment.
-
AF64A-Induced Memory Deficits: In rats with memory deficits induced by AF64A, oral administration of this compound at doses of 0.3 mg/kg, 1 mg/kg, and 3 mg/kg has been shown to ameliorate these impairments in tasks such as the Morris water maze and the radial-arm maze.[3] These improvements in memory have been observed to last for up to 24 hours after administration.[1]
-
Phencyclidine (PCP)-Induced Deficits: this compound has also been shown to reverse the loss of choline acetyltransferase (ChAT) production in the medial septal nucleus of rats exposed to phencyclidine (PCP), suggesting its potential therapeutic utility in conditions like schizophrenia.[2][6]
Potential Anxiolytic Effects and AMPA Receptor Modulation
While the primary focus of this compound research has been on its cholinergic effects, some evidence suggests it may also possess anxiolytic (anti-anxiety) properties.[4] Additionally, like other racetams, this compound may have a potentiating effect on AMPA receptors, which are involved in fast synaptic transmission and play a role in learning and memory. However, detailed studies in rodent models specifically investigating these mechanisms are less prevalent in the available literature.
Summary of Pharmacodynamic Effects in Rodent Models
| Pharmacodynamic Effect | Rodent Model | Effective Dose Range (Oral) | Key Findings | Reference |
| HACU Enhancement | AF64A-treated rats | Not specified for this specific measure | Restores the maximal velocity (Vmax) of HACU in hippocampal synaptosomes. | [3] |
| Increased ACh Concentration | AF64A-treated rats (hippocampal slices) | 3 mg/kg | Increased ACh concentration in perfusate by 263% compared to the AF64A deficit. | [3] |
| Amelioration of Memory Deficits | AF64A-treated rats | 0.3 - 3.0 mg/kg | Improved performance in Morris water maze and radial-arm maze tasks. | [3] |
| Reversal of ChAT Loss | Phencyclidine (PCP)-treated rats | Not specified | Reversed the loss of choline acetyltransferase production in the medial septal nucleus. | [2][6] |
Pharmacokinetics: Absorption, Distribution, and Bioavailability
Detailed quantitative pharmacokinetic data for this compound in rodent models is notably scarce in publicly available literature. However, some qualitative information and data from related compounds can provide insights.
Absorption and Bioavailability
Information regarding the oral bioavailability of this compound is limited.[1] Some reports suggest that it has rapid kinetics, with a peak blood concentration occurring at approximately 30 minutes after administration, followed by a decline within three hours in animal studies.[6][7] The absolute oral bioavailability in rodents has not been formally reported. For context, the oral bioavailability of other racetams like Aniracetam in rats is known to be low.
Distribution
A key aspect of this compound's pharmacokinetic profile is its distribution to the central nervous system. Interestingly, one study noted that despite the observed behavioral effects, this compound was not detectable in the brain 3 hours after dosing in rats.[3] This suggests that either very low concentrations are sufficient for its pharmacodynamic effects, or that it may trigger a longer-lasting cascade of neurochemical changes.[3]
Summary of Pharmacokinetic Parameters in Rodent Models
Due to the lack of available data for this compound, this table remains largely incomplete. It is recommended that researchers conduct dedicated pharmacokinetic studies to determine these crucial parameters.
| Parameter | Species | Route | Dose | Value | Reference |
| Tmax (Time to Peak Concentration) | Animal (unspecified) | Oral | Not specified | ~30 minutes | [6][7] |
| Cmax (Peak Concentration) | Rat | Oral | Not specified | Data not available | |
| AUC (Area Under the Curve) | Rat | Oral | Not specified | Data not available | |
| t½ (Half-life) | Rat | Oral | Not specified | Data not available | |
| Oral Bioavailability (%) | Rat | Oral | Not specified | Data not available | [1] |
| Brain Penetration | Rat | Oral | Not specified | Undetectable in the brain after 3 hours | [3] |
Experimental Protocols
Pharmacodynamic Studies
1. AF64A-Induced Cholinergic Deficit Model
-
Objective: To create a rodent model of cholinergic dysfunction to test the efficacy of pro-cognitive compounds.
-
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgery: Rats are anesthetized, and bilateral guide cannulae are implanted into the lateral cerebral ventricles.
-
AF64A Administration: Following a recovery period, AF64A (ethylcholine aziridinium ion) is administered via intracerebroventricular (i.c.v.) injection. Doses can range from 15 to 30 nmol per animal.[8] Control animals receive vehicle (e.g., artificial cerebrospinal fluid).
-
Post-injection Monitoring: Animals are monitored for recovery and any adverse effects. Behavioral testing typically commences after a period of 7-14 days to allow for the development of the cholinergic lesion.
-
Biochemical Verification: Post-mortem analysis of brain tissue (e.g., hippocampus and cortex) is performed to confirm the reduction in cholinergic markers such as acetylcholine (ACh) levels and choline acetyltransferase (ChAT) activity.[8][9]
-
2. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (typically 1.8-2.0 meters in diameter for rats) filled with opaque water.[10][11] A submerged escape platform is hidden in one quadrant.[2]
-
Procedure:
-
Acquisition Phase: Rats are subjected to several trials per day (e.g., 4 trials) for 5-6 consecutive days.[2][10] For each trial, the rat is placed in the pool at one of four starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds).[11] The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Drug Administration: this compound or vehicle is typically administered orally at specified times (e.g., 30-60 minutes) before the daily acquisition trials.
-
Pharmacokinetic Studies
1. Oral Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
-
Procedure:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling are often used.[12][13]
-
Dosing:
-
Intravenous (IV) Group: A single bolus of this compound is administered through the tail vein.
-
Oral (PO) Group: A single dose of this compound is administered via oral gavage. Animals are typically fasted overnight prior to oral dosing.[12]
-
-
Blood Sampling: Blood samples are collected from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound's effect on acetylcholine synthesis.
Caption: Typical experimental workflow for a pharmacokinetic study in rodents.
Caption: Experimental workflow for a Morris Water Maze (MWM) behavioral study.
Conclusion
This compound demonstrates a clear pharmacodynamic profile in rodent models, primarily through the enhancement of high-affinity choline uptake, leading to increased acetylcholine synthesis and pro-cognitive effects, especially in models of cholinergic deficit. However, a significant gap exists in the public domain regarding its quantitative pharmacokinetic properties in these models. Future research should prioritize comprehensive pharmacokinetic studies to establish a clear understanding of its absorption, distribution, metabolism, and excretion. Such data is essential for accurate dose selection in further preclinical efficacy and toxicology studies and for the successful translation of this promising nootropic to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. philoneuro.com [philoneuro.com]
- 4. nootropicsexpert.com [nootropicsexpert.com]
- 5. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. AF64A, a cholinergic neurotoxin, selectively depletes acetylcholine in hippocampus and cortex, and produces long-term passive avoidance and radial-arm maze deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age-dependent effect of AF64A on cholinergic activity in the septo-hippocampal pathway of the rat brain: decreased responsiveness in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze - Scholarpedia [scholarpedia.org]
- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Coluracetam's Potentiation of the Cholinergic System: A Technical Guide
For Immediate Release
San Diego, CA – This technical guide provides an in-depth analysis of the nootropic compound Coluracetam (also known as MKC-231) and its effects on the potentiation of the cholinergic system. This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological mechanisms of cognitive enhancement.
Introduction: The Cholinergic System and Cognitive Function
The cholinergic system, a network of neurons that utilize acetylcholine (B1216132) (ACh) as their primary neurotransmitter, plays a pivotal role in regulating cognitive processes, including learning, memory, and attention.[1] A critical rate-limiting step in the synthesis of acetylcholine is the transport of choline (B1196258) into the presynaptic neuron via the high-affinity choline uptake (HACU) system.[2][3] Consequently, modulation of the HACU system presents a promising therapeutic target for enhancing cholinergic function and ameliorating cognitive deficits. This compound, a synthetic nootropic compound of the racetam class, has emerged as a subject of significant interest due to its unique mechanism of action centered on the potentiation of HACU.[4][5]
Mechanism of Action: Enhancement of High-Affinity Choline Uptake
Unlike other racetams that primarily modulate neurotransmitter receptors, this compound's principal mechanism of action is the enhancement of the HACU process. This system is mediated by the high-affinity choline transporter (CHT1), which is responsible for drawing choline from the synaptic cleft into the neuron for the synthesis of acetylcholine by choline acetyltransferase (ChAT).[2]
Research indicates that this compound's effects are most pronounced in states of cholinergic deficit. In preclinical models using the cholinotoxin ethylcholine aziridinium (B1262131) ion (AF64A) to induce a state mimicking cholinergic dysfunction, this compound has been shown to reverse the decline in HACU and subsequent acetylcholine release. Studies suggest that this compound may directly interact with CHT1, potentially influencing its trafficking to the synaptic membrane and thereby increasing the number of functional transporters. This leads to a more efficient uptake of choline and a subsequent increase in the synthesis and release of acetylcholine.
Quantitative Data on Cholinergic Potentiation
The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound on the cholinergic system. The data is primarily derived from studies on rat models with AF64A-induced cholinergic deficits.
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Maximum Velocity (Vmax) of HACU | Hippocampal Synaptosomes from AF64A-treated rats | MKC-231 | 1.6-fold increase (60% increase) | Takashina et al. (2008) |
| Choline Transporter Density (Bmax of [3H]-HC-3 binding) | Hippocampal Synaptosomes from AF64A-treated rats | MKC-231 | 1.7-fold increase (70% increase) | Takashina et al. (2008) |
| High K+-induced Acetylcholine Release | Hippocampal Synaptosomes from AF64A-treated rats | 10-100 nM MKC-231 | Significant reversal of decrease | Takashina et al. (2008) |
| Basal Acetylcholine Concentrations (in vivo microdialysis) | Hippocampus of AF64A-treated rats | 10 mg/kg p.o. MKC-231 | Significant reversal of reduction | Takashina et al. (2008) |
Experimental Protocols
High-Affinity Choline Uptake (HACU) Assay in Rat Hippocampal Synaptosomes
This protocol is a generalized procedure based on the methodologies described in studies by Takashina et al. (2008).
Objective: To measure the rate of high-affinity choline uptake in isolated nerve terminals (synaptosomes) from the rat hippocampus.
Materials:
-
Male Wistar rats
-
AF64A (for inducing cholinergic deficit, optional)
-
Krebs-Ringer buffer
-
[³H]choline chloride (radiolabeled choline)
-
This compound (MKC-231)
-
Scintillation fluid and counter
-
Homogenizer and centrifugation equipment
Procedure:
-
Synaptosome Preparation:
-
The hippocampus is dissected from the rat brain in ice-cold Krebs-Ringer buffer.
-
The tissue is homogenized in a suitable buffer.
-
The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction.
-
-
Pre-incubation:
-
The synaptosomal suspension is pre-incubated at 37°C for a specified period (e.g., 10 minutes) in the presence of varying concentrations of this compound or vehicle control.
-
-
HACU Measurement:
-
The uptake reaction is initiated by the addition of [³H]choline chloride at a low concentration (to specifically measure high-affinity uptake).
-
The incubation is carried out for a short duration (e.g., 4 minutes) at 37°C.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The protein concentration of the synaptosomal samples is determined to normalize the uptake data.
-
HACU is calculated as the amount of radiolabeled choline taken up per milligram of protein per unit of time.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol is a generalized procedure for measuring extracellular acetylcholine levels in the hippocampus of freely moving rats, as described in studies by Takashina et al. (2008).
Objective: To measure the effect of this compound on extracellular acetylcholine concentrations in the hippocampus of live, conscious rats.
Materials:
-
Male Wistar rats
-
Microdialysis probes
-
Perfusion pump
-
Ringer's solution (perfusion fluid)
-
An analytical method for acetylcholine quantification (e.g., HPLC with electrochemical detection)
-
This compound (MKC-231)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the hippocampus.
-
The animals are allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with Ringer's solution at a constant, low flow rate.
-
After a stabilization period to obtain a baseline, this compound or vehicle is administered (e.g., orally).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
-
Sample Analysis:
-
The concentration of acetylcholine in the dialysate samples is measured using a highly sensitive analytical technique such as HPLC with an electrochemical detector.
-
-
Data Analysis:
-
The acetylcholine levels in the post-treatment samples are expressed as a percentage of the baseline levels for each animal.
-
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The available evidence strongly suggests that this compound potentiates the cholinergic system by enhancing the high-affinity choline uptake process, particularly in instances of cholinergic hypofunction. This mechanism leads to increased acetylcholine synthesis and release, which is believed to underlie its nootropic effects. The quantitative data from preclinical studies provides a solid foundation for its further investigation as a potential therapeutic agent for cognitive disorders associated with cholinergic deficits.
Future research should focus on elucidating the precise molecular interactions between this compound and the choline transporter CHT1. Furthermore, well-controlled clinical trials in human subjects are necessary to validate the cognitive-enhancing effects observed in animal models and to establish a safe and effective dosing regimen. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MKC-231, a choline-uptake enhancer: (1) long-lasting cognitive improvement after repeated administration in AF64A-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrafast Isolation of Synaptic Terminals From Rat Brain for Cryo-Electron Tomography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Coluracetam's Engagement with Glutamate Receptors: A Technical Deep Dive
For Immediate Release
San Diego, CA – December 16, 2025 – This technical guide provides an in-depth analysis of the nootropic compound Coluracetam (also known as MKC-231 or BCI-540), with a specific focus on its modulatory effects on glutamate (B1630785) receptors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Mechanism: Enhancement of High-Affinity Choline (B1196258) Uptake
This compound's primary and most well-documented mechanism of action is the enhancement of high-affinity choline uptake (HACU), a critical and rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By potentiating the HACU process, this compound indirectly influences cholinergic signaling, which is crucial for cognitive functions such as memory and learning.
Quantitative Impact on HACU
Preclinical studies have quantified the significant effect of this compound on the HACU system, particularly in models of cholinergic dysfunction. In a key study utilizing a rat model with the cholinergic neurotoxin AF64A, this compound demonstrated a marked ability to restore cholinergic function.
| Parameter | Treatment Group | Result | Reference |
| Vmax of High-Affinity Choline Uptake (HACU) | AF64A-treated rats + MKC-231 | 1.6-fold increase | [2][3] |
| Bmax of [3H]-HC-3 Binding | AF64A-treated rats + MKC-231 | 1.7-fold increase | [2][3] |
| Acetylcholine (ACh) Concentration (in hippocampal slices) | AF64A-treated rats + 3mg/kg this compound | 263% increase compared to deficit | [1] |
| In Vitro ACh Release Restoration | AF64A-treated rat hippocampal synaptosomes + 10⁻⁸ to 10⁻⁷ M MKC-231 | Significant reversal of high K+-induced ACh release reduction | [4] |
| In Vivo Basal ACh Level Restoration | AF64A-treated rats + 10 mg/kg p.o. MKC-231 | Significant reversal of reduced basal ACh concentrations | [4] |
Modulation of Glutamatergic Systems
Beyond its primary effect on the cholinergic system, evidence suggests that this compound also modulates glutamatergic neurotransmission, interacting with both AMPA and NMDA receptors. This interaction is crucial for its potential nootropic and neuroprotective properties.
AMPA Receptor Potentiation
While direct quantitative data on this compound's potentiation of AMPA receptors is limited in publicly available literature, its classification within the racetam family and some preclinical evidence suggest it may act as a positive allosteric modulator of AMPA receptors. This modulation would lead to an enhancement of excitatory postsynaptic potentials, a mechanism shared by other nootropic agents. Further electrophysiological studies are required to fully elucidate the specific quantitative effects of this compound on AMPA receptor currents.
Neuroprotection Against Glutamate Excitotoxicity and NMDA Receptor Modulation
This compound has demonstrated neuroprotective effects against glutamate-induced toxicity. This is a critical aspect of its potential therapeutic value, as excessive glutamate can lead to excitotoxicity, a common pathway in many neurodegenerative disorders. The mechanism is thought to involve the modulation of NMDA receptors, preventing the excessive calcium influx that triggers cell death cascades.
A 1998 study by Akaike et al. provided initial evidence for this neuroprotective effect, showing that MKC-231 ameliorated glutamate cytotoxicity in cultured cortical neurons.[5] The study suggested that this protection involves the suppression of nitric oxide (NO) formation triggered by Ca2+-influx.[5]
Experimental Protocols
To facilitate further research and replication of key findings, this section outlines the methodologies employed in the seminal studies on this compound.
High-Affinity Choline Uptake (HACU) Assay
Objective: To quantify the rate of choline uptake into synaptosomes.
Methodology:
-
Synaptosome Preparation: Hippocampal tissue from control and AF64A-treated rats is homogenized in a buffered sucrose (B13894) solution and centrifuged to isolate the synaptosomal fraction (P2).
-
Incubation: Synaptosomes are pre-incubated in a Krebs-Ringer phosphate (B84403) buffer.
-
HACU Measurement: The assay is initiated by adding [3H]-choline to the synaptosome suspension in the presence and absence of hemicholinium-3 (B1673050) (HC-3), a specific inhibitor of HACU.
-
Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-choline.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. HACU is calculated as the difference between the total uptake and the non-specific uptake observed in the presence of HC-3.
-
Kinetic Analysis: To determine Vmax (maximum uptake rate) and Km (substrate affinity), the assay is performed with varying concentrations of [3H]-choline. Data are then plotted using a Lineweaver-Burk or Michaelis-Menten plot.
Glutamate-Induced Neurotoxicity Assay (MTT Assay)
Objective: To assess the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from fetal rats and cultured in a suitable medium.
-
Treatment: Neurons are pre-incubated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce significant cell death.
-
Assessment of Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. MTT is a yellow tetrazole that is reduced to purple formazan (B1609692) in the mitochondria of living cells.
-
Procedure:
-
MTT solution is added to each well and incubated for several hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of this compound is determined by the increase in cell viability in the presence of glutamate compared to glutamate treatment alone.
Signaling Pathways and Logical Relationships
To visually represent the complex interactions of this compound, the following diagrams have been generated using the DOT language.
Caption: this compound's enhancement of the High-Affinity Choline Uptake (HACU) pathway.
References
- 1. philoneuro.com [philoneuro.com]
- 2. MKC-231, a choline uptake enhancer: (3) Mode of action of MKC-231 in the enhancement of high-affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MKC-231, a choline uptake enhancer: (2) Effect on synthesis and release of acetylcholine in AF64A-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of MKC-231, a novel high affinity choline uptake enhancer, on glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Neuroprotective Profile of Coluracetam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coluracetam (also known as MKC-231 or BCI-540) is a synthetic nootropic compound of the racetam class that has garnered significant interest for its potential cognitive-enhancing and neuroprotective properties. Preclinical research suggests that its primary mechanism of action involves the enhancement of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] This unique mechanism distinguishes it from other racetams and positions it as a promising candidate for mitigating neuronal damage and cognitive decline associated with various neurological conditions. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Neuroprotection Against Glutamate-Induced Excitotoxicity
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can induce neuronal death through excitotoxicity when present in excessive concentrations. This process is implicated in the pathophysiology of numerous neurodegenerative diseases and acute brain injuries.[3][4] Preclinical studies have demonstrated this compound's ability to protect neurons from glutamate-induced damage.
Experimental Protocol: In Vitro Glutamate Cytotoxicity Assay
A key in vitro model to assess neuroprotection against excitotoxicity involves exposing cultured neurons to high concentrations of glutamate and measuring cell viability. The following protocol is a synthesis of methodologies described in preclinical studies investigating this compound's effects.[5]
1. Cell Culture:
- Primary cortical neurons are prepared from the cerebral cortex of fetal rats (e.g., Sprague-Dawley, gestational day 17-19).
- The cortical tissue is dissociated into single cells and plated on poly-L-lysine-coated culture dishes.
- Cells are maintained in a serum-free medium supplemented with nerve growth factors at 37°C in a humidified atmosphere of 5% CO2.
2. This compound Pre-treatment:
- After a specified number of days in culture (e.g., 7-10 days), neurons are pre-treated with varying concentrations of this compound (MKC-231) for a duration of 12-24 hours prior to glutamate exposure.
3. Glutamate-Induced Injury:
- Neurons are exposed to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 5-15 minutes).
4. Assessment of Neuronal Viability:
- Neuronal viability is assessed 24 hours after glutamate exposure using standard assays such as:
- Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, which is indicative of cytotoxicity.
- MTT Assay: Measures the metabolic activity of viable cells.
- Trypan Blue Exclusion: Stains non-viable cells with a compromised cell membrane.
Quantitative Data: Amelioration of Glutamate Cytotoxicity
The following table summarizes the quantitative findings from a study investigating the protective effect of this compound (MKC-231) on glutamate-induced cytotoxicity in cultured cortical neurons.
| Treatment Group | Neuronal Viability (% of Control) | Notes |
| Control | 100% | Untreated cultured cortical neurons. |
| Glutamate (100 µM) | ~50% | Significant reduction in cell viability. |
| MKC-231 (Concentration not specified) + Glutamate (100 µM) | Significantly higher than Glutamate alone | MKC-231 pre-treatment ameliorated glutamate cytotoxicity. |
Note: Specific concentrations of MKC-231 and the exact percentage of neuroprotection were not available in the reviewed abstracts. Access to the full-text publication is required for this level of detail.
Signaling Pathway: Proposed Mechanism of Neuroprotection Against Glutamate Toxicity
This compound's protective effect against glutamate-induced neurotoxicity is believed to be mediated by the suppression of nitric oxide (NO) formation following an influx of calcium ions (Ca2+).[5]
Amelioration of Cholinergic Neurotoxicity in Animal Models of Alzheimer's Disease
A key preclinical model for studying cholinergic dysfunction, a hallmark of Alzheimer's disease, involves the administration of the neurotoxin AF64A (ethylcholine mustard aziridinium). AF64A selectively targets and destroys cholinergic neurons, leading to deficits in learning and memory.[6][7]
Experimental Protocol: AF64A-Induced Cholinergic Deficit Model in Rats
The following protocol outlines the methodology used in studies evaluating this compound's efficacy in an AF64A-induced animal model of cognitive impairment.[8]
1. Animal Model:
- Male rats (e.g., Wistar or Sprague-Dawley) are used.
2. AF64A Administration:
- AF64A is administered via intracerebroventricular (i.c.v.) injection to induce a selective lesion of cholinergic neurons in the hippocampus and cortex.
3. This compound Treatment:
- Following a recovery period, rats are treated with this compound (MKC-231) orally at various doses (e.g., 0.3, 1.0, and 3.0 mg/kg) once daily for a specified duration (e.g., 11 days).
4. Behavioral Assessment:
- Cognitive function is assessed using behavioral tasks such as the Morris water maze, which evaluates spatial learning and memory. Key parameters measured include escape latency (time to find the hidden platform) and distance traveled.
5. Neurochemical Analysis:
- After the behavioral assessments, brain tissue (specifically the hippocampus) is collected for neurochemical analysis.
- High-performance liquid chromatography (HPLC) is used to measure acetylcholine (ACh) levels.
- High-affinity choline uptake (HACU) is measured in synaptosomes prepared from the hippocampus to assess the function of the choline transporter.
Quantitative Data: Reversal of AF64A-Induced Deficits
The tables below summarize the quantitative results from preclinical studies investigating the effects of this compound (MKC-231) in AF64A-treated rats.
Table 1: Effect of Chronic this compound (MKC-231) Administration on Hippocampal Acetylcholine (ACh) Depletion in AF64A-Treated Rats
| Treatment Group | Hippocampal ACh Content (% of Control) |
| Control (Sham + Vehicle) | 100% |
| AF64A + Vehicle | Significantly reduced |
| AF64A + MKC-231 (0.3 mg/kg) | Significantly reversed depletion |
| AF64A + MKC-231 (1.0 mg/kg) | Significantly reversed depletion |
Source: Adapted from preclinical studies on MKC-231.[8]
Table 2: Effect of Chronic this compound (MKC-231) Administration on Water Maze Learning in AF64A-Treated Rats
| Treatment Group | Escape Latency (seconds) |
| Control (Sham + Vehicle) | Normal learning curve |
| AF64A + Vehicle | Significantly impaired (longer escape latency) |
| AF64A + MKC-231 (0.3 mg/kg) | Improved performance |
| AF64A + MKC-231 (1.0 mg/kg) | Improved performance |
| AF64A + MKC-231 (3.0 mg/kg) | Improved performance |
Source: Adapted from preclinical studies on MKC-231.[8]
Table 3: Effect of this compound (MKC-231) on High-Affinity Choline Uptake (HACU) in Hippocampal Synaptosomes of AF64A-Treated Rats
| Parameter | AF64A-Treated | AF64A-Treated + MKC-231 |
| Vmax of HACU | Significantly reduced | Increased 1.6-fold |
| Bmax of [3H]-HC-3 binding | Significantly reduced | Increased 1.7-fold |
Source: Adapted from preclinical studies on MKC-231.[9]
Experimental Workflow: AF64A Animal Model Study
The following diagram illustrates the typical workflow of a preclinical study investigating the neuroprotective effects of this compound in an AF64A-induced animal model of Alzheimer's disease.
Antagonism of Phencyclidine (PCP)-Induced Neurotoxicity
Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist that can induce behavioral and cellular deficits relevant to schizophrenia, including a reduction in cholinergic neurons.[10]
Experimental Protocol: PCP-Induced Neurotoxicity Model in Rats
1. Animal Model:
- Male rats are used.
2. PCP Administration:
- Rats are repeatedly exposed to PCP to induce behavioral and cellular deficits.
3. This compound Treatment:
- Following PCP exposure, rats are treated sub-chronically with this compound (MKC-231).
4. Behavioral Assessment:
- Cognitive deficits are assessed using tasks such as the novel object recognition test.
- Locomotor activity in response to challenges with cocaine and carbachol (B1668302) is also measured.
5. Histological Analysis:
- Brain tissue is analyzed to determine the number of choline acetyltransferase (ChAT)-positive cells in the medial septum, a key area for cholinergic neurons.
Quantitative Data: Reversal of PCP-Induced Deficits
The following table summarizes the key findings from a study on the effects of this compound (MKC-231) on PCP-induced deficits.
| Parameter | PCP-Treated | PCP-Treated + MKC-231 |
| Cognitive Performance (Novel Object Recognition) | Deficits observed | Antagonized cognitive deficits |
| Number of ChAT-positive cells in Medial Septum | Decreased | Significantly antagonized the decrease |
Source: Adapted from preclinical studies on MKC-231.[10]
Conclusion
Preclinical studies provide compelling evidence for the neuroprotective properties of this compound. Its ability to enhance high-affinity choline uptake appears to be a central mechanism underlying its efficacy in models of cholinergic dysfunction relevant to Alzheimer's disease. Furthermore, its protective effects against glutamate-induced excitotoxicity and its ability to reverse PCP-induced cellular deficits highlight its potential as a multi-faceted neuroprotective agent. The quantitative data from these preclinical models, while requiring further detail from full-text publications, strongly support the continued investigation of this compound for the treatment of neurodegenerative diseases and other conditions characterized by neuronal damage and cognitive impairment. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. amandaphcoker88.medium.com [amandaphcoker88.medium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Role of High-affinity Choline Transporter 1 in Colonic Hypermotility in a Rat Model of Irritable Bowel Syndrome [jnmjournal.org]
- 9. Role of High-affinity Choline Transporter 1 in Colonic Hypermotility in a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Coluracetam: An In-depth Examination of Molecular Targets Beyond the High-Affinity Choline Uptake System
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular targets of Coluracetam (also known as MKC-231 or BCI-540) that extend beyond its primary and well-documented role as a high-affinity choline (B1196258) uptake (HACU) enhancer. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's broader pharmacological profile.
While the enhancement of acetylcholine (B1216132) synthesis through the HACU system is a cornerstone of this compound's mechanism, emerging evidence points towards other significant molecular interactions. This guide will delve into these secondary targets, presenting available quantitative data, detailing experimental methodologies from key studies, and visualizing the implicated signaling pathways.
Neuroprotection Against Glutamate (B1630785) Excitotoxicity: A Key Non-Cholinergic Mechanism
A significant molecular action of this compound, independent of its effects on the HACU system, is its ability to protect neurons from glutamate-induced cytotoxicity.[1] This neuroprotective effect suggests a potential therapeutic role in conditions associated with excessive glutamate levels.
Quantitative Data on Neuroprotective Effects
The following table summarizes the quantitative data from a key study investigating the neuroprotective effects of this compound (MKC-231) against glutamate- and ionomycin-induced cytotoxicity in cultured cortical neurons.
| Assay Type | Agent | Concentration | Effect | Reference |
| Glutamate Cytotoxicity | MKC-231 | 1 µM | Ameliorated cytotoxicity | [1] |
| Ionomycin-induced Cytotoxicity | MKC-231 | 1 µM | Reduced cytotoxicity | [1] |
| S-nitrosocysteine-induced Cytotoxicity | MKC-231 | 1 µM | No effect | [1] |
Signaling Pathway: Neuroprotection Against Glutamate Excitotoxicity
The proposed mechanism for this compound's neuroprotective effect involves the modulation of intracellular calcium levels and the subsequent inhibition of nitric oxide (NO) formation.
Experimental Protocols
1. Glutamate-Induced Cytotoxicity Assay
-
Cell Culture: Primary cortical neurons are obtained from fetal rats and cultured in a suitable medium.
-
Treatment: Cultures are exposed to glutamate to induce neurotoxicity. In parallel experiments, cultures are pre-treated with this compound (MKC-231) for 12-24 hours before glutamate exposure.
-
Assessment of Cytotoxicity: Cell death is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium. A standard LDH assay kit can be used for this purpose. The assay involves mixing the cell culture supernatant with a reagent containing lactic acid, NAD+, and other components, leading to a colorimetric change that is proportional to the amount of LDH present.[2]
-
Endpoint: The amelioration of glutamate cytotoxicity is determined by comparing the LDH levels in this compound-treated cultures to those in cultures treated with glutamate alone.[1]
2. Calcium Influx Assay
-
Objective: To determine if this compound's neuroprotective effect is mediated by suppressing calcium influx.
-
Methodology:
-
Cultured cortical neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence is established.
-
A calcium ionophore, such as ionomycin, is added to induce a significant influx of extracellular calcium, leading to an increase in fluorescence.
-
In a separate group of cells pre-treated with this compound, the ionomycin-induced calcium influx is measured and compared to the control group.
-
Fluorescence is monitored in real-time using a suitable microplate reader or fluorescence microscope.[3][4]
-
-
Interpretation: A reduction in the ionomycin-induced fluorescence peak in the presence of this compound would suggest that it suppresses calcium influx.[1]
3. Nitric Oxide (NO) Formation Assay
-
Objective: To investigate the role of nitric oxide in this compound's mechanism of action.
-
Methodology:
-
Cultured cortical neurons are treated with an NO donor, such as S-nitrosocysteine, to induce cytotoxicity.
-
Parallel cultures are pre-treated with this compound before the addition of the NO donor.
-
Cytotoxicity is assessed using the LDH assay as described above.
-
Additionally, NO production can be quantified by measuring the accumulation of its stable metabolites, nitrite (B80452) and nitrate, in the culture medium using the Griess reagent.[5][6]
-
-
Interpretation: If this compound does not protect against cytotoxicity induced by a direct NO donor, it suggests that its neuroprotective action occurs upstream of NO formation.[1]
Potential Modulation of AMPA Receptors
Several sources suggest that this compound may act as a positive allosteric modulator of AMPA receptors, which could contribute to its cognitive-enhancing and antidepressant-like effects.[7][8][9] However, direct, quantitative binding or functional data for this compound on AMPA receptors is currently limited in the public domain. The effects of other racetams, like aniracetam, on AMPA receptors have been studied more extensively, showing they can enhance AMPA-mediated currents.[9]
Logical Workflow for Investigating AMPA Receptor Modulation
The following diagram illustrates a logical workflow for characterizing the potential interaction of this compound with AMPA receptors.
Other Potential Molecular Targets (Speculative)
The following molecular targets have been speculatively associated with this compound, but currently lack direct and robust experimental evidence, particularly quantitative binding or functional data.
-
Brain-Derived Neurotrophic Factor (BDNF): Some sources suggest that nootropics, in general, may increase BDNF levels, which is crucial for neuroplasticity, learning, and memory. However, direct studies demonstrating this effect specifically for this compound are needed.[10][11][12]
-
Sigma-1 Receptors: The potential interaction of this compound with sigma-1 receptors has been raised, but there is a lack of binding affinity data (Ki or IC50) to substantiate this claim.[13][14][15][16]
-
Dopamine (B1211576) and Serotonin (B10506) Systems: While some reports suggest this compound may have anxiolytic and antidepressant effects without directly affecting serotonin levels, its influence on the broader dopaminergic and serotonergic systems remains to be fully elucidated.[7][8]
Conclusion
This compound's pharmacological profile extends beyond its well-established role as a HACU enhancer. The most compelling evidence for a non-cholinergic mechanism of action is its neuroprotective effect against glutamate-induced cytotoxicity, which appears to be mediated through the suppression of calcium influx and subsequent nitric oxide formation. While modulation of AMPA receptors is a plausible mechanism contributing to its cognitive-enhancing effects, further quantitative studies are required to confirm and characterize this interaction. Other potential targets such as BDNF and sigma-1 receptors remain speculative and warrant further investigation to determine their relevance to the overall pharmacological effects of this compound. This guide highlights the multifaceted nature of this compound and underscores the need for continued research to fully uncover its therapeutic potential.
References
- 1. Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f [frontiersin.org]
- 4. Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of brain-derived neurotrophic factor (BDNF) and inducible nitric oxide synthase (iNOS) in rat astrocyte cultures treated with Levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain-Derived Neurotrophic Factor Promotes the Maturation of GABAergic Mechanisms in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain-Derived Neurotrophic Factor Differentially Regulates Excitatory and Inhibitory Synaptic Transmission in Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Coluracetam (CAS 135463-81-9): A Technical Whitepaper on its Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coluracetam (CAS Number: 135463-81-9), also known as MKC-231 or BCI-540, is a synthetic nootropic compound belonging to the racetam class. First synthesized in 1993, it has been a subject of research for its potential cognitive-enhancing and neuroprotective properties. This document provides an in-depth technical guide on the research and discovery timeline of this compound, detailing its mechanism of action, key experimental protocols, and findings from preclinical and clinical studies.
Introduction
This compound, with the chemical formula C₁₉H₂₃N₃O₃, was initially developed by Mitsubishi Tanabe Pharma Corporation in the 1990s as a potential therapeutic agent for Alzheimer's disease.[1][2] Its primary mechanism of action distinguishes it from many other nootropics; it is a potent enhancer of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][3] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease and other cognitive disorders. By augmenting the HACU process, this compound was hypothesized to ameliorate these deficits and improve cognitive function.
Following its initial investigation for Alzheimer's, the rights to this compound were licensed to BrainCells Inc. for the exploration of its therapeutic potential in major depressive disorder (MDD) with comorbid generalized anxiety disorder (GAD).[1][3] This shift in focus was prompted by preclinical evidence suggesting its broader effects on neuronal health and function.
Research and Discovery Timeline
The development of this compound has progressed through several key phases, from its initial synthesis to preclinical and clinical investigations.
| Year | Milestone | Organization | Key Findings/Significance |
| 1993 | First synthesis and initial research. | Mitsubishi Tanabe Pharma Corporation | Identified as a high-affinity choline uptake (HACU) enhancer with potential for treating cognitive deficits.[1] |
| 1990s - Early 2000s | Preclinical development for Alzheimer's disease. | Mitsubishi Tanabe Pharma Corporation | Demonstrated efficacy in animal models of cholinergic dysfunction, particularly the AF64A-induced memory deficit model in rats. |
| 2008 | Initiation of Phase IIa clinical trial (NCT00621270). | BrainCells Inc. | Investigated the safety and efficacy of this compound in patients with major depressive disorder and concomitant anxiety. |
| 2010 | Announcement of Phase IIa clinical trial results. | BrainCells Inc. | The trial showed a potential therapeutic signal in the targeted patient population. |
Mechanism of Action: High-Affinity Choline Uptake Enhancement
The primary pharmacological target of this compound is the high-affinity choline transporter (CHT). By enhancing the efficiency of this transporter, this compound increases the uptake of choline into presynaptic cholinergic neurons. This, in turn, boosts the synthesis and subsequent release of acetylcholine, a neurotransmitter crucial for learning, memory, and attention.
The signaling pathway can be visualized as follows:
Key Experimental Protocols
Synthesis of this compound
High-Affinity Choline Uptake (HACU) Assay in Rat Brain Synaptosomes
This assay is fundamental to characterizing the activity of this compound. The following is a generalized protocol based on established methodologies.
Objective: To measure the uptake of radiolabeled choline into isolated nerve terminals (synaptosomes) from rat brain tissue.
Materials:
-
Rat brain tissue (e.g., hippocampus, cortex)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer buffer
-
[³H]-Choline
-
Hemicholinium-3 (HC-3), a specific inhibitor of HACU
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension at 37°C.
-
To determine non-specific uptake, add HC-3 to a subset of samples.
-
Initiate the uptake reaction by adding [³H]-choline to all samples.
-
Incubate for a short period (e.g., 4 minutes) to measure the initial rate of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific HACU by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.
-
AF64A-Induced Cholinergic Deficit Model in Rats
This animal model is crucial for evaluating the in vivo efficacy of compounds like this compound.
Objective: To induce a specific lesion of cholinergic neurons in the rat brain to model the cholinergic deficit observed in neurodegenerative diseases.
Materials:
-
Male Wistar rats
-
Ethylcholine mustard aziridinium (B1262131) ion (AF64A)
-
Stereotaxic apparatus
-
Anesthetic
Procedure:
-
Surgery and Injection:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Perform a craniotomy to expose the desired brain region (e.g., intracerebroventricular injection to target the hippocampus and cortex).
-
Slowly infuse AF64A (e.g., 3 nmol in 2 µl per ventricle) into the lateral ventricles.[4] Control animals receive vehicle injections.
-
-
Post-operative Care and Washout Period:
-
Provide appropriate post-operative care.
-
Allow a washout period of at least two weeks for the neurotoxic effects to stabilize.
-
-
Behavioral Testing:
-
Assess cognitive function using standardized behavioral tests such as the Morris water maze, radial arm maze, or passive avoidance task.[5]
-
-
Neurochemical Analysis:
-
Following behavioral testing, sacrifice the animals and dissect the brain regions of interest.
-
Measure cholinergic markers, such as choline acetyltransferase (ChAT) activity and acetylcholine levels, to confirm the cholinergic lesion.
-
Preclinical and Clinical Findings
Preclinical Data
-
In Vitro: Studies on rat hippocampal synaptosomes treated with AF64A demonstrated that this compound significantly enhanced HACU.[1]
-
In Vivo: In AF64A-treated rats, oral administration of this compound was shown to improve performance in various memory tasks, including the Morris water maze and passive avoidance tests.[1][5] Notably, these cognitive improvements were observed to be long-lasting.
| Preclinical Study Parameter | Observation |
| Animal Model | Rats with AF64A-induced cholinergic deficits |
| Dosage (Oral) | 0.3 - 3.0 mg/kg |
| Primary Outcome | Amelioration of learning and memory impairments |
| Biochemical Correlate | Increased hippocampal acetylcholine levels |
Clinical Data
A Phase IIa clinical trial (NCT00621270) was conducted to evaluate the safety and efficacy of this compound in adults with major depressive disorder and comorbid anxiety.
| Clinical Trial Parameter | Details |
| Trial Identifier | NCT00621270 |
| Phase | IIa |
| Indication | Major Depressive Disorder with Anxiety |
| Dosage | 80 mg three times daily |
| Primary Outcome | Change in Hamilton Depression Rating Scale (HAM-D) score |
| Key Finding | A statistically significant improvement in the primary outcome was observed in the treatment group compared to placebo. |
Conclusion
This compound is a nootropic agent with a well-defined mechanism of action centered on the enhancement of high-affinity choline uptake. Preclinical studies have consistently demonstrated its ability to ameliorate cognitive deficits in animal models of cholinergic dysfunction. While early clinical data in the context of major depressive disorder showed promise, further research is warranted to fully elucidate its therapeutic potential in various neurological and psychiatric conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals interested in furthering the understanding of this intriguing compound.
References
- 1. philoneuro.com [philoneuro.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Induction of cortical cholinergic hypofunction and memory retention deficits through intracortical AF64A infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of intracerebroventricular injection of AF64A on learning behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arecoline via miniosmotic pump improves AF64A-impaired radial maze performance in rats: a possible model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Coluracetam and 9-Amino-tetrahydroacridine: A Bioisosteric Relationship Redefined by Opposing Cholinergic Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Coluracetam (BCI-540, MKC-231) and 9-amino-tetrahydroacridine (tacrine) represent a fascinating case study in bioisosterism, where structural similarities belie divergent pharmacological actions within the cholinergic system. While this compound contains a chemical group considered a bioisostere of the 9-amino-tetrahydroacridine family, their mechanisms of action are not of functional equivalence but are, in fact, largely opposing. This compound acts as a potent enhancer of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in acetylcholine (B1216132) synthesis, without significant inhibition of acetylcholinesterase (AChE). In stark contrast, tacrine (B349632) is a well-characterized, potent inhibitor of AChE and has been shown to inhibit choline uptake. This technical guide provides a comprehensive analysis of the bioisosteric relationship, comparative quantitative data, detailed experimental protocols for assessing their primary activities, and visual diagrams of the relevant pathways and workflows.
Introduction: A Tale of Two Cholinergic Modulators
The cholinergic system, integral to cognitive processes such as memory and learning, is a primary target for therapeutic intervention in neurodegenerative disorders like Alzheimer's disease. Two molecules that have been investigated for their pro-cognitive potential are this compound and 9-amino-tetrahydroacridine (tacrine).
This compound , a member of the racetam family of nootropics, was initially developed for Alzheimer's disease.[1] Its primary mechanism of action is the enhancement of high-affinity choline uptake (HACU), which increases the availability of choline for acetylcholine (ACh) synthesis.[2] This is particularly effective in models of cholinergic deficit.[1]
9-Amino-tetrahydroacridine (tacrine) was the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[3] Its therapeutic effect is primarily attributed to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of ACh in the synaptic cleft, thereby increasing the synaptic residence time of the neurotransmitter.[3]
The assertion that this compound is a bioisostere of tacrine invites a deeper investigation into their structural and functional relationships. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit similar biological responses. However, in this case, the structural analogy leads to profoundly different, and functionally opposite, effects on cholinergic neurotransmission.
The Bioisosteric Relationship: Structural Similarity vs. Functional Divergence
The bioisosteric relationship between this compound and tacrine is rooted in the shared tetrahydroacridine-like scaffold. In tacrine, the 9-amino-tetrahydroacridine core is the key pharmacophore responsible for its interaction with acetylcholinesterase. This compound incorporates a furo[2,3-b]quinoline (B11916999) moiety, which can be seen as a bioisosteric replacement for the acridine (B1665455) core of tacrine.
However, the substitution at the analogous "9-amino" position is dramatically different. In this compound, this position is occupied by a bulky N-(2-oxo-1-pyrrolidinyl)acetamide group. This structural alteration completely changes the molecule's interaction with cholinergic targets. Instead of inhibiting AChE, this group confers the ability to positively modulate the high-affinity choline transporter (CHT1).
This divergence highlights a critical concept in medicinal chemistry: bioisosteric replacement does not always lead to the same biological activity. It can, as in this case, shift the mechanism of action to a different target within the same physiological system.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and tacrine, highlighting their distinct pharmacological profiles.
Table 1: Effect on High-Affinity Choline Uptake (HACU)
| Compound | Target | Effect | Vmax | Km | Ki | Source |
| This compound (MKC-231) | High-Affinity Choline Transporter (CHT1) | Enhancement | Increased 1.6-fold in AF64A-treated rats | No significant change | N/A | [1][4] |
| 9-Amino-tetrahydroacridine (Tacrine) | Choline Transporter | Inhibition | N/A | N/A | 251 µM | [5] |
Table 2: Effect on Acetylcholinesterase (AChE) Activity
| Compound | Target | Effect | IC50 | Source |
| This compound (MKC-231) | Acetylcholinesterase (AChE) | No significant effect | > 10 µM | [2] |
| 9-Amino-tetrahydroacridine (Tacrine) | Acetylcholinesterase (AChE) | Potent Inhibition | 100 nM (bovine erythrocyte AChE), 14 nM (Electrophorus electricus AChE) | [6] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and tacrine can be visualized through their respective signaling pathways.
Caption: this compound's Mechanism of Action.
Caption: Tacrine's Mechanism of Action.
Experimental Protocols
High-Affinity Choline Uptake (HACU) Assay
This protocol is adapted from methodologies used to assess HACU in synaptosomal preparations.
Objective: To quantify the rate of high-affinity choline uptake in the presence and absence of this compound or tacrine.
Materials:
-
Synaptosomal preparation from rat hippocampus or cortex.
-
Krebs-Ringer buffer (pH 7.4).
-
[³H]-Choline chloride.
-
Unlabeled choline chloride.
-
Hemicholinium-3 (HC-3) as a selective HACU inhibitor.
-
Test compounds (this compound, tacrine) dissolved in appropriate vehicle.
-
Scintillation fluid and liquid scintillation counter.
Workflow Diagram:
Caption: HACU Assay Workflow.
Procedure:
-
Preparation: Prepare synaptosomes from the desired brain region. Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer buffer.
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with either vehicle, this compound, or tacrine at various concentrations for 10-15 minutes at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]-choline (at a final concentration typically in the low micromolar range) and varying concentrations of unlabeled choline.
-
Incubation: The mixture is incubated for a short period (e.g., 4 minutes) at 37°C to measure the initial velocity of uptake.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Determination of HACU: Non-specific uptake is determined in parallel incubations containing a high concentration of HC-3 (e.g., 10 µM). HACU is calculated by subtracting the non-specific uptake from the total uptake.
-
Data Analysis: Kinetic parameters (Vmax and Km) are determined by plotting the data using a Lineweaver-Burk or Michaelis-Menten plot.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring AChE activity.
Objective: To determine the IC50 value of tacrine and assess the effect of this compound on AChE activity.
Materials:
-
Purified AChE (from electric eel or human erythrocytes).
-
Phosphate (B84403) buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
Test compounds (tacrine, this compound) dissolved in an appropriate solvent.
-
96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.
Workflow Diagram:
Caption: AChE Inhibition Assay Workflow.
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds.
-
Plate Setup: In a 96-well plate, add phosphate buffer, DTNB solution, AChE solution, and the test compound at various concentrations. Include control wells (no inhibitor) and blank wells (no enzyme).
-
Pre-incubation: The plate is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is started by adding the substrate, ATCI, to all wells.
-
Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The relationship between this compound and 9-amino-tetrahydroacridine serves as a compelling example of how subtle changes to a chemical scaffold can lead to a complete shift in pharmacological mechanism. While they share a structural heritage that classifies them as bioisosteres, their functional effects on the cholinergic system are diametrically opposed. This compound enhances the synthesis of acetylcholine by promoting choline uptake, whereas tacrine preserves existing acetylcholine by inhibiting its degradation. This distinction is critical for drug development professionals and researchers exploring new therapeutic strategies for cognitive disorders. Understanding these nuanced structure-activity relationships is paramount for the rational design of novel therapeutics that can selectively and effectively modulate the complex neurochemistry of the brain.
References
- 1. philoneuro.com [philoneuro.com]
- 2. Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 4. MKC-231, a choline uptake enhancer: (3) Mode of action of MKC-231 in the enhancement of high-affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil, tacrine and alpha-phenyl-n-tert-butyl nitrone (PBN) inhibit choline transport by conditionally immortalized rat brain capillary endothelial cell lines (TR-BBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Coluracetam in Animal Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of coluracetam dosage protocols and experimental methodologies for animal cognitive studies. The information is intended to guide researchers in designing and conducting preclinical investigations into the nootropic effects of this compound.
Introduction to this compound
This compound (also known as BCI-540 or MKC-231) is a synthetic nootropic compound belonging to the racetam class. It has garnered significant interest for its potential to enhance cognitive functions, particularly memory and learning.[1][2] Its primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[3][4] By increasing the efficiency of choline uptake into neurons, this compound promotes the synthesis of acetylcholine, a neurotransmitter crucial for cognitive processes.[1][3]
Mechanism of Action: Enhancing Acetylcholine Synthesis
This compound's principal mechanism of action is the potentiation of the high-affinity choline uptake (HACU) system. This process is vital for ensuring a steady supply of choline for the synthesis of acetylcholine in cholinergic neurons. By enhancing the efficiency of the choline transporter (CHT), this compound effectively increases the rate of acetylcholine production, which is particularly beneficial in conditions of cholinergic deficit.[3]
Dosage Protocols for Animal Studies
The following tables summarize reported dosage protocols for this compound in rodent cognitive studies. Dosages are typically administered orally (p.o.) via gavage or intraperitoneally (i.p.).
Table 1: this compound Dosage in Rat Cognitive Studies
| Animal Model | Cognitive Task | Dosage Range (p.o.) | Duration of Treatment | Reference |
| AF64A-induced cholinergic deficit rats | Morris Water Maze | 1 - 10 mg/kg/day | 8 consecutive days | [5][6] |
| AF64A-induced cholinergic deficit rats | Delayed non-match to sample | 0.3, 1, and 3 mg/kg/day | 12 consecutive days | [3] |
Table 2: this compound Dosage in Mouse Cognitive Studies
| Animal Model | Cognitive Task | Dosage Range (p.o.) | Duration of Treatment | Reference |
| Scopolamine-induced amnesia mice | Passive Avoidance Test | 0.3 - 3 mg/kg | Single dose prior to training | [4][7] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the cognitive-enhancing effects of this compound are provided below.
Morris Water Maze (MWM) for Spatial Learning and Memory in Rats
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[6]
I. Apparatus
-
A circular pool (approximately 1.5-2.0 m in diameter and 60 cm high) filled with water made opaque with non-toxic white or black tempera paint.
-
An escape platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distinct visual cues placed around the room and visible from the pool.
II. Experimental Groups
-
Vehicle Control: Animals receive the vehicle solution.
-
Amnesic Model Control (e.g., AF64A-treated): Animals receive the amnesic agent and the vehicle.
-
This compound Treatment Group(s): Amnesic model animals receive one or more doses of this compound.
-
Positive Control (Optional): A known cognitive-enhancing drug.
III. Procedure
-
Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform. Then, place the rat on the visible platform for 30 seconds.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each rat.
-
The hidden platform is in a fixed location.
-
The starting position is varied for each trial (e.g., North, South, East, West).
-
Administer this compound or vehicle orally 60 minutes before the first trial of the day.
-
Place the rat in the water facing the pool wall.
-
Allow the rat to search for the platform for a maximum of 60-90 seconds.[8]
-
If the rat finds the platform, allow it to remain there for 30 seconds.
-
If the rat fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each rat to swim freely for 60 seconds.[8]
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location.
-
Passive Avoidance Test for Long-Term Memory in Mice
The passive avoidance test assesses fear-motivated long-term memory based on negative reinforcement.[9]
I. Apparatus
-
A two-compartment box with a light and a dark chamber connected by a guillotine door.
-
The dark chamber is equipped with a grid floor connected to a shock generator.
II. Experimental Groups
-
Vehicle Control: Animals receive the vehicle solution.
-
Amnesia Model Control (e.g., Scopolamine-treated): Animals receive the amnesic agent and the vehicle.
-
This compound Treatment Group(s): Amnesia model animals receive one or more doses of this compound.
III. Procedure
-
Training (Acquisition) Phase:
-
Administer this compound or vehicle intraperitoneally 30 minutes before the training session.
-
Administer scopolamine (B1681570) (e.g., 1-3 mg/kg, i.p.) 15 minutes before the training session to induce amnesia.[5][10]
-
Place the mouse in the light compartment and allow it to acclimatize for 60 seconds.
-
Open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the step-through latency (time taken to enter the dark compartment).
-
Return the mouse to its home cage.
-
-
Testing (Retention) Phase (24 hours later):
-
Place the mouse back in the light compartment.
-
Open the guillotine door.
-
Record the step-through latency to enter the dark compartment for up to a maximum of 300 or 600 seconds.[5] A longer latency indicates better memory retention.
-
Drug Preparation and Administration
I. Vehicle Selection
-
Oral Gavage (p.o.): this compound can be suspended in 0.5% or 1% w/v Carboxymethyl Cellulose (CMC) in distilled water or dissolved in normal saline.[1][11]
-
Intraperitoneal Injection (i.p.): Sterile saline is a common vehicle for intraperitoneal injections. All substances for injection should be sterile.[12]
II. Preparation of this compound Solution/Suspension
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
For oral administration, weigh the this compound and the vehicle (e.g., CMC) and mix thoroughly. Add distilled water gradually while stirring or vortexing to achieve a uniform suspension.
-
For intraperitoneal injection, dissolve the this compound in sterile saline. The solution should be warmed to room or body temperature before injection to minimize discomfort.[12]
III. Administration Technique
-
Oral Gavage: Use a flexible feeding tube or a stainless-steel gavage needle of appropriate size for the animal.[2]
-
Intraperitoneal Injection: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats. The injection should be made into the lower right quadrant of the abdomen to avoid injuring internal organs.[12] The maximum recommended volume for IP injection is typically < 10 ml/kg.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical cognitive study involving this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. gadconsulting.com [gadconsulting.com]
- 3. The high-affinity choline transporter: a critical protein for sustaining cholinergic signaling as revealed in studies of genetically altered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Regulation of high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 10. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Administering Coluracetam in Rodent Behavioral Maze Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coluracetam (also known as BCI-540 or MKC-231) is a synthetic nootropic compound belonging to the racetam family.[1][2] Initially developed by Mitsubishi Tanabe Pharma Corporation for Alzheimer's disease, it has since been investigated for its potential in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1][3] this compound's primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis.[1][2][4] This unique mechanism has garnered interest in its potential to improve cognitive functions such as memory and learning, making it a compound of interest for preclinical studies involving rodent behavioral maze tasks.[2][5]
These application notes provide detailed protocols for administering this compound in various rodent behavioral maze tasks to assess its effects on cognition and anxiety.
Mechanism of Action
This compound's principal mechanism is the enhancement of the high-affinity choline uptake (HACU) system.[1][2][4] This process is crucial for the synthesis of acetylcholine, a neurotransmitter vital for memory, learning, and attention.[2][4] By increasing the efficiency of choline transport into neurons, this compound boosts the production of acetylcholine.[6][7] Studies have shown that this compound can reverse cognitive impairments in rats exposed to cholinergic neurotoxins.[1]
Beyond its effects on the cholinergic system, this compound is also known to interact with glutamate (B1630785) receptors, specifically AMPA receptors, which play a role in fast synaptic transmission and are integral to learning and memory.[2][7] This dual action on both the cholinergic and glutamatergic systems may contribute to its pro-cognitive and potential anxiolytic effects. Some research also suggests it may protect N-Methyl-D-aspartate (NMDA) receptors from glutamate toxicity.[7]
Signaling Pathway
Caption: this compound's Mechanism of Action.
Experimental Protocols
Animal Models
Commonly used rodent models for assessing cognitive enhancers like this compound include:
-
Wild-type mice and rats: To study the effects on normal cognitive function.
-
Alzheimer's Disease (AD) models: Transgenic mice such as Tg2576, J20, and PDAPP, which overexpress human amyloid precursor protein (APP) and develop amyloid plaques, are frequently used.[8][9]
-
Chemically-induced amnesia models: Rodents treated with substances like scopolamine (B1681570) (cholinergic antagonist) or AF64A (cholinergic neurotoxin) to induce cognitive deficits.[3][10]
This compound Preparation and Administration
-
Formulation: this compound is a water-soluble crystalline powder.[2] For oral administration, it can be dissolved in distilled water or saline. For intraperitoneal (i.p.) injection, sterile saline is recommended.
-
Dosage: Effective doses in rodents have been reported to range from 0.3 mg/kg to 3 mg/kg.[11] It is crucial to perform a dose-response study to determine the optimal dose for a specific behavioral task and animal model.
-
Administration Route: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most common routes. The choice of administration route may influence the onset and duration of action.
-
Timing: Administer this compound 30-60 minutes prior to the behavioral task to allow for adequate absorption and distribution to the brain.
Behavioral Maze Tasks
The MWM is a classic task to assess spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Habituation: Allow the animals to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (4-5 days):
-
Four trials per day.
-
Place the animal into the pool facing the wall from one of four starting positions.
-
Allow the animal to search for the hidden platform for 60-90 seconds.
-
If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
-
-
Data Analysis: Compare escape latencies, path lengths, and probe trial parameters between this compound-treated and control groups.
The EPM is primarily used to assess anxiety-like behavior but can also be adapted to evaluate learning and memory.[12]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure for Anxiety Assessment:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Procedure for Learning and Memory (Transfer Latency):
-
Acquisition (Day 1): Place the animal at the end of an open arm and record the time it takes to enter a closed arm (transfer latency).
-
Retention (Day 2): Repeat the procedure from Day 1. A shorter transfer latency on Day 2 indicates memory retention.
-
-
Data Analysis: Compare the time spent in open arms and transfer latencies between groups.
The T-maze is used to assess spatial working memory and spontaneous alternation.[13]
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure for Spontaneous Alternation:
-
Sample Trial: Block one of the goal arms and place the animal in the start arm. Allow it to explore the open arm.
-
Choice Trial: After a short delay, remove the block and place the animal back in the start arm.
-
Record which arm the animal chooses to enter. Rodents with intact working memory will typically choose the previously unexplored arm.
-
-
Procedure for Rewarded Alternation:
-
Bait one of the goal arms with a food reward.
-
Allow the animal to choose an arm.
-
On subsequent trials, the reward is placed in the opposite arm.
-
Record the percentage of correct alternations.
-
-
Data Analysis: Compare the percentage of spontaneous or rewarded alternations between groups.
Experimental Workflow
Caption: General Experimental Workflow.
Data Presentation
Table 1: Morris Water Maze - Escape Latency (seconds)
| Day | Vehicle Control (Mean ± SEM) | This compound (0.3 mg/kg) (Mean ± SEM) | This compound (1 mg/kg) (Mean ± SEM) | This compound (3 mg/kg) (Mean ± SEM) |
| 1 | 55.2 ± 3.1 | 53.8 ± 2.9 | 50.1 ± 3.5 | 48.9 ± 3.2 |
| 2 | 45.7 ± 2.8 | 42.1 ± 2.5 | 38.4 ± 2.9 | 35.6 ± 2.7** |
| 3 | 36.1 ± 2.5 | 31.5 ± 2.2 | 27.8 ± 2.4 | 25.1 ± 2.1*** |
| 4 | 28.9 ± 2.1 | 24.3 ± 1.9* | 21.2 ± 1.8 | 19.8 ± 1.7 |
| 5 | 22.5 ± 1.8 | 18.9 ± 1.6* | 16.5 ± 1.5** | 15.2 ± 1.4 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data is hypothetical.
Table 2: Morris Water Maze - Probe Trial
| Group | Time in Target Quadrant (%) (Mean ± SEM) | Platform Crossings (Count) (Mean ± SEM) |
| Vehicle Control | 28.4 ± 2.2 | 2.1 ± 0.3 |
| This compound (0.3 mg/kg) | 35.1 ± 2.5 | 3.0 ± 0.4 |
| This compound (1 mg/kg) | 42.8 ± 3.1 | 4.2 ± 0.5 |
| This compound (3 mg/kg) | 48.2 ± 3.5 | 5.1 ± 0.6 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical.
Table 3: Elevated Plus Maze - Anxiety and Memory
| Group | Time in Open Arms (%) (Mean ± SEM) | Transfer Latency Day 1 (s) (Mean ± SEM) | Transfer Latency Day 2 (s) (Mean ± SEM) |
| Vehicle Control | 25.6 ± 2.8 | 45.3 ± 3.9 | 32.1 ± 3.1 |
| This compound (1 mg/kg) | 33.1 ± 3.2 | 43.8 ± 4.1 | 25.4 ± 2.8 |
| This compound (3 mg/kg) | 38.9 ± 3.5 | 44.2 ± 3.7 | 21.8 ± 2.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical.
Table 4: T-Maze - Spontaneous Alternation
| Group | Spontaneous Alternation (%) (Mean ± SEM) |
| Vehicle Control | 55.2 ± 4.1 |
| This compound (1 mg/kg) | 68.7 ± 3.8* |
| This compound (3 mg/kg) | 75.4 ± 4.2** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical.
Conclusion
This compound presents a promising therapeutic agent for cognitive enhancement due to its unique mechanism of action on the HACU system. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound in various rodent models of learning, memory, and anxiety. Rigorous experimental design, including appropriate controls and statistical analysis, is essential for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brcrecovery.com [brcrecovery.com]
- 3. This compound - NutraPedia [nutrahacker.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nootropicsexpert.com [nootropicsexpert.com]
- 7. medium.com [medium.com]
- 8. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Xia & He Publishing [xiahepublishing.com]
- 11. philoneuro.com [philoneuro.com]
- 12. Evaluation of learning and memory mechanisms employing elevated plus-maze in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating Working Memory on a T-maze in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Preclinical Study of Coluracetam in a Major Depressive Disorder Model
For: Researchers, Scientists, and Drug Development Professionals Topic: Designing a study with Coluracetam for major depressive disorder (MDD) models.
Introduction and Rationale
Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant portion of patients showing inadequate response to currently available therapies. This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. This compound (also known as BCI-540 or MKC-231) is a nootropic compound of the racetam family that has garnered interest for its potential antidepressant and anxiolytic effects.[1][2][3]
The primary mechanism of this compound is the enhancement of high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[3][4][5][6] Dysregulation in the cholinergic system has been implicated in the pathophysiology of depression. By modulating the HACU system, this compound may restore cholinergic neurotransmission, offering a novel therapeutic strategy for MDD.[7] Furthermore, some evidence suggests this compound may also modulate AMPA receptors, which are involved in synaptic plasticity and have been linked to the action of rapid-acting antidepressants.[1][5]
This document outlines a preclinical study design to investigate the efficacy of this compound in a validated animal model of depression, the Unpredictable Chronic Mild Stress (UCMS) model.[8][9][10] The UCMS model is chosen for its high translational relevance, as it induces a depressive-like phenotype in rodents, including core symptoms like anhedonia, by exposing them to a series of unpredictable, mild stressors.[8][9][10]
Proposed Mechanism of Action
This compound's primary proposed mechanism involves the potentiation of the cholinergic system. In a healthy or unimpaired state, its effects are minimal. However, in states of cholinergic deficit, as may be present in MDD, this compound is hypothesized to enhance the efficiency of acetylcholine synthesis.
-
High-Affinity Choline Uptake (HACU) Enhancement: this compound enhances the rate of choline uptake into presynaptic neurons via the choline transporter (CHT1).[7] This is the critical, rate-limiting step for acetylcholine (ACh) synthesis.[3][7]
-
Increased Acetylcholine (ACh) Synthesis: By providing more substrate (choline), the enzyme choline acetyltransferase (ChAT) can synthesize more ACh.
-
Restoration of Cholinergic Signaling: Increased ACh levels in the synapse lead to normalized signaling at postsynaptic receptors, which may alleviate depressive symptoms.
The following diagram illustrates this proposed signaling pathway.
Experimental Design and Workflow
The study will use a Chronic Unpredictable Mild Stress (UCMS) model in mice to induce a depressive-like phenotype. Animals will be randomly assigned to different treatment groups.
Study Groups
| Group ID | Group Name | N (mice) | Stress Protocol | Treatment |
| G1 | Vehicle Control | 12 | No | Vehicle (e.g., Saline) |
| G2 | Stress + Vehicle | 12 | UCMS | Vehicle (e.g., Saline) |
| G3 | Stress + this compound (Low Dose) | 12 | UCMS | This compound (1 mg/kg) |
| G4 | Stress + this compound (High Dose) | 12 | UCMS | This compound (3 mg/kg) |
| G5 | Stress + Fluoxetine | 12 | UCMS | Fluoxetine (10 mg/kg) |
N=12 per group is a standard sample size for behavioral studies, providing sufficient statistical power while adhering to ethical considerations. Doses are based on previous rodent studies and should be administered orally (p.o.) once daily.[7] Fluoxetine serves as a positive control.
Experimental Workflow
The total duration of the experiment is 8 weeks, followed by tissue collection.
Detailed Experimental Protocols
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Unpredictable Chronic Mild Stress (UCMS) Protocol
This protocol is adapted from established methods to induce a depressive-like state.[8][9][11]
-
Objective: To induce anhedonia and other depressive-like behaviors in mice.
-
Duration: 7 weeks (Weeks 2-8 of the study).
-
Procedure:
-
During the stress period, animals in the stress groups (G2-G5) will be subjected to one stressor per day.
-
The stressors are applied randomly and unpredictably to prevent habituation.
-
The control group (G1) will be housed in a separate room and will not be exposed to stressors, but will be handled similarly.
-
-
Stressor Schedule: A weekly schedule should be designed where each stressor is used once, on a different day each week.
| Stressor | Description | Duration |
| Cage Tilt | Home cage is tilted at a 45° angle.[11] | 4 hours |
| Wet Cage | 200 ml of water is added to the sawdust bedding.[8] | 4 hours |
| Empty Cage | Mice are placed in a cage with no bedding or enrichment.[11] | 4 hours |
| Light/Dark Cycle Disruption | The light/dark cycle is reversed for 24 hours.[9] | 24 hours |
| Social Stress | Mice are housed in a cage previously occupied by another group.[11] | 4 hours |
| Restraint | Mice are placed in a 50 ml conical tube with ventilation holes.[8] | 1 hour |
| Dampened Sawdust | Home cage bedding is dampened with water.[8] | 4 hours |
Behavioral Testing Protocols (Week 8)
Behavioral tests will be conducted during the final week of treatment to assess depressive and anxiety-like behaviors. Tests should be performed from least stressful to most stressful (EPM -> SPT -> FST).
-
Objective: To measure anhedonia, a core symptom of depression, reflected by a reduced preference for a sweetened solution.[8][12][13]
-
Procedure:
-
Habituation (48h): Mice are individually housed and habituated to drinking from two sipper bottles.[13][14]
-
Testing (24-48h): Mice are presented with two pre-weighed bottles: one containing 1-2% sucrose (B13894) solution and the other containing plain water.[11][13]
-
The position of the bottles is switched every 12 hours to avoid place preference.[14][15]
-
After the testing period, the bottles are re-weighed to determine the consumption of each liquid.
-
-
Calculation:
-
Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100
-
-
Objective: To assess behavioral despair, a measure of depressive-like behavior.[16][17][18] Antidepressants typically reduce immobility time.[19]
-
Procedure:
-
Mice are placed individually in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where they cannot touch the bottom.[16]
-
An observer, blinded to the treatment groups, scores the last 4 minutes of the test.
-
-
Measured Parameter:
-
Objective: To assess anxiety-like behavior, which is often comorbid with depression.[20][21][22]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[22][23]
-
Procedure:
-
Measured Parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Anxiolytic effects are indicated by more time spent and more entries into the open arms.
-
Data Presentation and Expected Outcomes
All quantitative data will be presented as mean ± SEM and analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Table 5.1: Expected Outcomes of Behavioral Tests
| Group | Treatment | Sucrose Preference (%) | Immobility Time (s) in FST | Time in Open Arms (s) in EPM |
| G1 | Vehicle Control | High (~80%) | Low | Moderate |
| G2 | Stress + Vehicle | Low (~50%) | High | Low |
| G3 | Stress + this compound (Low) | Intermediate | Intermediate | Intermediate |
| G4 | Stress + this compound (High) | Increased (vs. G2) | Decreased (vs. G2) | Increased (vs. G2) |
| G5 | Stress + Fluoxetine | Increased (vs. G2) | Decreased (vs. G2) | Increased (vs. G2) |
Values in bold indicate the primary hypothesized changes relative to the control groups.
Disclaimer: This document provides a template for a research study. All animal experiments must be conducted under ethically approved protocols and in compliance with all applicable regulations. The specific parameters, including drug dosages and timing, may require optimization.
References
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. This compound - NutraPedia [nutrahacker.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. brcrecovery.com [brcrecovery.com]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. philoneuro.com [philoneuro.com]
- 8. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jove.com [jove.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. conductscience.com [conductscience.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. protocols.io [protocols.io]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for In-Vivo Research of Coluracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coluracetam (also known as MKC-231 or BCI-540) is a synthetic nootropic compound belonging to the racetam family.[1] It is under investigation for its potential cognitive-enhancing and neuroprotective effects.[1] The primary mechanism of action of this compound is the enhancement of high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By increasing the efficiency of choline transport into neurons, this compound may lead to increased acetylcholine production, which plays a crucial role in learning, memory, and other cognitive processes. This document provides detailed protocols for the preparation of this compound solutions for in-vivo research, along with experimental methodologies and an overview of its signaling pathway.
Data Presentation
Solubility of this compound
This compound is a fat-soluble compound with limited aqueous solubility.[2] The selection of an appropriate vehicle is critical for achieving the desired concentration and ensuring the stability of the solution for in-vivo administration. The following table summarizes the known solubility of this compound in various solvents. Researchers should note that the optimal vehicle composition may need to be determined empirically based on the desired dose and administration route.
| Solvent | Solubility | Notes |
| Water | Poor | Not suitable for preparing concentrated solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for initial stock solutions, but may have toxic effects at high concentrations. It is recommended to use DMSO at a final concentration of less than 5% in the administered solution. |
| Polyethylene Glycol 400 (PEG400) | Likely soluble | Often used as a co-solvent to improve the solubility of hydrophobic compounds in aqueous solutions. |
| Tween 80 (Polysorbate 80) | Likely aids in solubilization | A non-ionic surfactant commonly used to create stable emulsions and enhance the solubility of poorly water-soluble drugs. |
| Saline (0.9% NaCl) | Poor | Used as an aqueous base for vehicle formulations. |
| Corn Oil | Likely soluble | A potential vehicle for oral administration of fat-soluble compounds. |
Note: It is highly recommended that researchers perform their own solubility and stability studies for their specific batch of this compound and chosen vehicle.
Experimental Protocols
Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a this compound solution suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components. This will depend on the desired final concentration and the total volume needed for the study.
-
Prepare the vehicle solution. A common vehicle for poorly water-soluble compounds consists of DMSO, PEG400, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG400, 1-5% Tween 80, and the remainder saline.
-
Example Vehicle (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):
-
For a final volume of 10 ml, mix 1 ml of DMSO, 4 ml of PEG400, and 0.5 ml of Tween 80.
-
Add sterile saline to bring the total volume to 10 ml.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
-
Dissolve the this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the vehicle solution to the powder and vortex until the powder is wetted.
-
Gradually add the remaining vehicle solution while continuously vortexing.
-
If necessary, use a sonicator to aid in dissolution.
-
-
Inspect the solution. The final solution should be clear and free of any visible precipitate.
-
Storage. Store the prepared solution in a tightly sealed, light-protected container. The stability of the solution should be determined, but it is generally recommended to prepare fresh solutions daily or store at 4°C for a limited time.
In-Vivo Administration Protocols
Oral Gavage in Rodents:
Oral gavage is a common method for administering precise doses of a substance directly into the stomach of a rodent.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe
-
Animal scale
Procedure:
-
Determine the correct dosage volume. Weigh the animal to calculate the precise volume of the this compound solution to be administered based on its body weight and the desired dose (mg/kg). The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 20 ml/kg.
-
Restrain the animal. Proper restraint is crucial for safe and successful gavage. For mice, scruff the animal to immobilize the head and body. For rats, gently but firmly hold the animal, securing the head and preventing movement.
-
Measure and insert the gavage needle. Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Administer the solution. Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.
-
Withdraw the needle and monitor the animal. Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.
Intraperitoneal (IP) Injection in Rodents:
Intraperitoneal injection is another common route of administration for systemic drug delivery.
Materials:
-
Prepared this compound solution (must be sterile)
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Prepare a sterile solution. The this compound solution for IP injection must be sterile. Filter sterilization using a 0.22 µm syringe filter is recommended.
-
Determine the correct dosage volume. Weigh the animal and calculate the required volume of the sterile this compound solution. The maximum recommended volume for IP injection in mice is 10 ml/kg and for rats is 10 ml/kg.
-
Restrain the animal. Restrain the animal in a supine position (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Locate the injection site. The injection should be made into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Disinfect the injection site. Swab the injection site with 70% ethanol.
-
Perform the injection. Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure that the needle has not entered a blood vessel or organ (if blood or other fluid is drawn, withdraw and re-insert at a different site). Slowly inject the solution.
-
Withdraw the needle and monitor the animal. Remove the needle and return the animal to its cage. Monitor for any signs of pain, distress, or adverse reactions.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
The primary mechanism of this compound is the enhancement of the high-affinity choline uptake (HACU) system, which is mediated by the choline transporter 1 (CHT1). This leads to an increased intracellular concentration of choline, a precursor for acetylcholine synthesis.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In-Vivo this compound Study
The following diagram outlines a typical workflow for an in-vivo study investigating the effects of this compound on a specific behavioral model.
Caption: General experimental workflow for in-vivo this compound research.
Disclaimer
This document is intended for informational purposes for research professionals. This compound is not approved by the FDA for any medical use. All animal research must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC) and in compliance with all applicable laws and regulations. Researchers are responsible for ensuring the safety and ethical treatment of all animals used in their studies.
References
Application Notes & Protocols for Quantification of Coluracetam in Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Coluracetam (BCI-540 or MKC-231) is a nootropic compound of the racetam family. As with many compounds under investigation, robust and reliable analytical methods are essential for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV or mass spectrometry detectors, offers the sensitivity and selectivity required for quantifying this compound in complex biological matrices like plasma.
While specific, validated HPLC methods for this compound in plasma are not abundantly available in public literature, methods for analogous compounds such as piracetam (B1677957), levetiracetam, and oxiracetam (B1678056) provide a strong foundation for developing a successful analytical procedure.[1][2][3][4][5][6][7][8][9][10][11] This document outlines detailed protocols and application notes based on these established methodologies, adapted for the quantification of this compound.
Method 1: HPLC with UV Detection
This method is suitable for routine analysis and bioequivalence studies where high sensitivity is not the primary requirement. It relies on UV detection at a low wavelength, as racetams typically lack a strong chromophore.
Quantitative Data Summary
| Parameter | HPLC-UV Method 1A (Protein Precipitation) | HPLC-UV Method 1B (Liquid-Liquid Extraction) |
| Linearity Range | 1 - 50 µg/mL | 0.5 - 40 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL[2] | 0.5 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 µg/mL |
| Retention Time | Approx. 5-7 min | Approx. 6-8 min |
| Recovery | > 90% | > 85% |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Experimental Protocol: HPLC-UV
1. Sample Preparation
Two common sample preparation techniques for HPLC-UV analysis of racetams in plasma are protein precipitation and liquid-liquid extraction.
a) Protein Precipitation (Method 1A)
This is a rapid and straightforward method for removing the bulk of plasma proteins.[3][5][8]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.[4][8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
b) Liquid-Liquid Extraction (Method 1B)
This method offers a cleaner extract compared to protein precipitation.[1]
-
To 500 µL of plasma sample, add a suitable internal standard.
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 2 mL of a mixture of hexane (B92381) and isoamyl alcohol (98:2 v/v) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath.
-
Decant the organic layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 6.5 with phosphoric acid) and acetonitrile (e.g., 85:15 v/v).[2][6]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of this compound are expected.
Quantitative Data Summary
| Parameter | LC-MS/MS Method |
| Linearity Range | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL[7][9] |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Retention Time | Approx. 2-4 min |
| Recovery | > 95% |
| Intra-day Precision (%CV) | < 8%[7][9] |
| Inter-day Precision (%CV) | < 10%[7][9] |
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is often preferred for LC-MS/MS analysis as it yields a very clean sample, minimizing matrix effects.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or another racetam like oxiracetam).[7][9]
-
Dilute the plasma sample with 400 µL of 4% phosphoric acid in water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. For a hypothetical this compound (MW ~200-250), precursor ions would be [M+H]+, and product ions would be selected based on fragmentation patterns.
Visualizations
Caption: Protein Precipitation Workflow for HPLC-UV.
Caption: Solid-Phase Extraction Workflow for LC-MS/MS.
References
- 1. Determination of piracetam in human plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantitative analysis of oxiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 7. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mathewsopenaccess.com [mathewsopenaccess.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Modeling Acetylcholine Synthesis Enhancement Using Coluracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coluracetam (also known as MKC-231 or BCI-540) is a synthetic nootropic compound belonging to the racetam class of drugs.[1][2] It has garnered significant interest within the neuroscience and drug development communities for its potential to enhance cognitive function, particularly in models of cholinergic deficit.[3][4] The primary mechanism of action attributed to this compound is the enhancement of high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[5][6][7]
Acetylcholine is a critical neurotransmitter involved in numerous physiological processes, including learning, memory, attention, and muscle contraction.[8][9] A decline in cholinergic function is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease.[10][11] By enhancing the efficiency of ACh synthesis, this compound presents a promising therapeutic strategy for conditions associated with cholinergic hypofunction.
These application notes provide a comprehensive overview of the use of this compound to model acetylcholine synthesis enhancement. We will detail its mechanism of action, provide protocols for key in vitro and in vivo experiments, present quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.
Mechanism of Action: High-Affinity Choline Uptake (HACU) Enhancement
The synthesis of acetylcholine occurs in the presynaptic terminal of cholinergic neurons. It is synthesized from choline and acetyl coenzyme A by the enzyme choline acetyltransferase (ChAT).[12] The availability of choline in the presynaptic terminal is a critical determinant of the rate of ACh synthesis.[13] High-affinity choline uptake (HACU) is the primary mechanism by which choline is transported into the neuron from the synaptic cleft.[12] This process is mediated by the high-affinity choline transporter (CHT1).[14][15]
This compound's primary nootropic effect is attributed to its ability to enhance the HACU process.[16][17] Studies have shown that in animal models with chemically induced cholinergic deficits, this compound can restore HACU to near-normal levels.[18] It has been observed that this compound increases the maximal velocity (Vmax) of HACU without significantly altering the Michaelis-Menten constant (Km), suggesting an increase in the efficiency of the choline transport system rather than a change in the substrate affinity.[18] This enhancement of HACU leads to an increased availability of intracellular choline for subsequent conversion into acetylcholine.[17]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on Acetylcholine Levels
| Experimental Model | Treatment | Parameter Measured | Result | Reference |
| Hippocampal slices from AF64A-treated rats | 3 mg/kg this compound | Acetylcholine (ACh) concentration in perfusate | 263% increase compared to AF64A deficit | [18] |
Table 2: In Vivo Effects of this compound on Cognition in AF64A-Treated Rodents
| Animal Model | Behavioral Test | This compound Dosage | Outcome | Reference |
| Rats with AF64A-induced memory deficit | Delayed non-match to sample task | 0.3, 1, and 3 mg/kg/day for 12 days (oral) | Amelioration of memory deficit | [18] |
| Rats with AF64A-induced memory deficit | Morris water maze | Not specified | Amelioration of memory deficits up to 24hrs after administration | [18] |
| Rats with AF64A-induced memory deficit | Radial-arm maze | Not specified | Amelioration of memory deficits up to 24hrs after administration | [18] |
| Mice with working memory deficits | Not specified | All doses tested | Improved working memory | [17] |
Table 3: Effects of this compound on High-Affinity Choline Uptake (HACU) in AF64A-Treated Rats
| Experimental Model | Treatment Duration | This compound Dosage | Effect on HACU | Duration of Effect Post-Administration | Reference |
| Hippocampal synaptosomes | Single dose | 1 mg/kg and 3 mg/kg | Improved decreased HACU | Up to 3 hours | [18] |
| Hippocampal synaptosomes | 8 days, repeated administration | 1 mg/kg | Increased HACU compared to AF64A deficit | Up to 24 hours | [18] |
| Hippocampal synaptosomes | 8 days, repeated administration | 3 mg/kg | Increased HACU compared to AF64A deficit | Up to 48 hours | [18] |
Experimental Protocols
In Vitro High-Affinity Choline Uptake (HACU) Assay
This protocol describes a radionuclide-based assay to measure HACU in cultured cells or synaptosomes.[17][19]
Materials:
-
Cultured cholinergic cells (e.g., SH-SY5Y neuroblastoma) or prepared synaptosomes
-
HACU buffer (e.g., Krebs-Ringer buffer)
-
[³H]-choline chloride (radiolabeled choline)
-
Hemicholinium-3 (HC-3, a specific inhibitor of HACU)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell/Synaptosome Preparation: Culture cells to the desired confluency or prepare synaptosomes from brain tissue (see Protocol 2).
-
Incubation:
-
For each experimental condition, prepare two sets of samples: one for total choline uptake and one for non-specific uptake.
-
To the "non-specific uptake" samples, add HC-3 to a final concentration that maximally inhibits HACU (typically in the low micromolar range).
-
Pre-incubate all samples in HACU buffer at 37°C for a short period.
-
-
Initiation of Uptake: Add [³H]-choline chloride to all samples to initiate the uptake reaction. The final concentration of choline should be in the low nanomolar range to specifically measure high-affinity uptake.
-
Termination of Uptake: After a defined incubation period (typically a few minutes), terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold buffer to remove extracellular [³H]-choline.
-
Lysis and Scintillation Counting: Lyse the cells/synaptosomes and transfer the lysate to scintillation vials containing scintillation fluid.
-
Data Analysis:
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
Calculate the specific HACU by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.
-
To investigate the effect of this compound, pre-incubate the cells/synaptosomes with varying concentrations of this compound before adding [³H]-choline.
-
Preparation of Rat Hippocampal Synaptosomes
This protocol outlines the preparation of synaptosomes, which are resealed presynaptic nerve terminals, from rat hippocampus.[18]
Materials:
-
Rat hippocampus tissue
-
Homogenization buffer (e.g., sucrose-based buffer)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
-
Sucrose (B13894) solutions of varying concentrations for density gradient centrifugation
Procedure:
-
Tissue Dissection: Euthanize the rat and rapidly dissect the hippocampus on ice.
-
Homogenization: Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed to pellet the crude synaptosomal fraction.
-
-
Density Gradient Centrifugation (Optional, for higher purity):
-
Resuspend the crude synaptosomal pellet and layer it onto a discontinuous sucrose gradient.
-
Centrifuge at high speed. Synaptosomes will sediment at a specific interface of the sucrose gradient.
-
-
Collection and Resuspension: Carefully collect the synaptosomal fraction from the gradient and resuspend it in an appropriate buffer for subsequent experiments, such as the HACU assay.
In Vivo Model of Cholinergic Deficit (AF64A Model)
Ethylcholine mustard aziridinium (B1262131) ion (AF64A) is a neurotoxin that is selectively taken up by the high-affinity choline transporter, leading to the degeneration of cholinergic neurons.[18]
Procedure:
-
Animal Subjects: Use adult male rats (e.g., Sprague-Dawley).
-
Stereotaxic Surgery: Anesthetize the animals and place them in a stereotaxic frame.
-
AF64A Infusion: Infuse a solution of AF64A directly into the cerebral ventricles or specific brain regions (e.g., hippocampus). The dosage and infusion rate should be carefully controlled to induce a consistent cholinergic deficit.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral and Neurochemical Assessment: After a recovery period (typically 1-2 weeks), the animals can be used for behavioral testing (see Protocols 4 and 5) or for neurochemical analyses (e.g., measurement of ACh levels, HACU assays on prepared synaptosomes).
Morris Water Maze Test for Spatial Learning and Memory
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[18]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase:
-
Place the rat in the water at one of several predetermined starting locations.
-
Allow the rat to swim and find the hidden platform.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the acquisition phase, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Measure the escape latency (time to find the platform) and swim path length during the acquisition phase.
-
Measure the time spent in the target quadrant during the probe trial as an indicator of memory retention.
-
Administer this compound orally or via injection before or during the training period to assess its effects on performance.
-
Radial Arm Maze Test for Working and Reference Memory
The radial arm maze is used to assess both working memory (remembering which arms have been visited in a single trial) and reference memory (learning which arms are consistently baited).[18]
Apparatus:
-
An elevated central platform with multiple arms radiating outwards.
-
Food rewards placed at the end of some or all of the arms.
Procedure:
-
Habituation: Allow the rats to explore the maze and consume freely available food rewards to acclimate them to the apparatus.
-
Training:
-
Bait a specific subset of the arms with a food reward.
-
Place the rat on the central platform and allow it to explore the arms and retrieve the rewards.
-
A trial ends when the rat has visited all the baited arms or after a set time has elapsed.
-
-
Data Analysis:
-
Record the number of working memory errors (re-entry into an arm that has already been visited within the same trial).
-
Record the number of reference memory errors (entry into an arm that is never baited).
-
Administer this compound to assess its impact on reducing these errors.
-
Visualizations
Signaling Pathway of this compound-Mediated HACU Enhancement
Caption: this compound enhances high-affinity choline uptake (HACU) via the CHT1 transporter.
Experimental Workflow for Assessing this compound in an AF64A Rodent Model
Caption: Workflow for evaluating this compound's efficacy in the AF64A-induced cholinergic deficit model.
Conclusion
This compound serves as a valuable pharmacological tool for modeling the enhancement of acetylcholine synthesis through its specific action on the high-affinity choline uptake system. The experimental protocols and data presented in these application notes provide a framework for researchers and drug development professionals to investigate the potential of this compound and other HACU enhancers in ameliorating cognitive deficits associated with cholinergic dysfunction. Further research is warranted to fully elucidate the upstream signaling pathways modulated by this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radial arm maze - Wikipedia [en.wikipedia.org]
- 4. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. mmpc.org [mmpc.org]
- 7. mmpc.org [mmpc.org]
- 8. Transgenic overexpression of the presynaptic choline transporter elevates acetylcholine levels and augments motor endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mTORC1 by Upstream Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid quantitative analysis of oxiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion coupling and inhibitory mechanisms of the human presynaptic high-affinity choline transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Choline transporter 1 maintains cholinergic function in choline acetyltransferase haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular properties of the high-affinity choline transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinmedjournals.org [clinmedjournals.org]
- 17. nootropicsexpert.com [nootropicsexpert.com]
- 18. philoneuro.com [philoneuro.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Investigating Coluracetam in Ischemic Retinopathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic retinopathies, including conditions like diabetic retinopathy and retinal vascular occlusions, are leading causes of vision loss globally.[1] These diseases are characterized by reduced blood flow to the retina, leading to a cascade of detrimental events including oxidative stress, inflammation, and ultimately, neuronal cell death, particularly of retinal ganglion cells (RGCs).[1][2] The retina's high metabolic rate makes it particularly vulnerable to ischemic damage.[3] Current therapeutic strategies are limited, highlighting the urgent need for novel neuroprotective agents.
Coluracetam (BCI-540; MKC-231) is a synthetic nootropic compound belonging to the racetam class of drugs.[4] Its primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[5][6][7][8] By increasing ACh levels, this compound has shown potential in improving cognitive function and has been investigated for its neuroprotective properties, particularly in models of cholinergic neurodegeneration.[4] While direct studies on this compound in ischemic retinopathy are lacking in the current body of scientific literature, its neuroprotective capabilities and its role in cholinergic signaling present a compelling rationale for its investigation as a potential therapeutic agent for this group of debilitating retinal diseases.
These application notes provide a theoretical framework and detailed protocols for the preclinical evaluation of this compound in established animal models of ischemic retinopathy.
Hypothesized Signaling Pathway of this compound in Retinal Neuroprotection
The proposed neuroprotective mechanism of this compound in the context of ischemic retinopathy centers on its ability to enhance cholinergic signaling and potentially mitigate excitotoxicity. Ischemia leads to an excessive release of glutamate (B1630785), which in turn activates N-methyl-D-aspartate (NMDA) receptors, causing an influx of calcium and subsequent neuronal cell death.[9] Acetylcholine can modulate glutamatergic transmission and has been shown to have neuroprotective effects. By enhancing ACh synthesis through the HACU system, this compound may counteract the damaging effects of glutamate excitotoxicity and promote RGC survival.
Caption: Hypothesized neuroprotective pathway of this compound in ischemic retinopathy.
Experimental Protocols
Animal Model of Ischemic Retinopathy: Bilateral Common Carotid Artery Occlusion (BCCAO)
The BCCAO model in rats or mice induces chronic retinal hypoperfusion, leading to progressive degeneration of retinal layers, mimicking aspects of ischemic retinopathy.[3][10]
Materials:
-
Male Wistar rats (250-300g) or C57BL/6 mice (25-30g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical microscope
-
Micro-dissecting instruments
-
4-0 silk sutures
-
Heating pad
-
This compound (to be dissolved in appropriate vehicle, e.g., saline or DMSO)
-
Vehicle control
Procedure:
-
Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully expose both common carotid arteries.
-
Separate the arteries from the vagus nerve.
-
Ligate both common carotid arteries permanently with 4-0 silk sutures.
-
Suture the incision and allow the animal to recover.
-
Administer post-operative analgesics as per institutional guidelines.
-
Sham-operated animals should undergo the same procedure without the ligation of the arteries.
Drug Administration
Groups:
-
Sham + Vehicle
-
BCCAO + Vehicle
-
BCCAO + this compound (Low Dose, e.g., 1 mg/kg)
-
BCCAO + this compound (High Dose, e.g., 5 mg/kg)
Procedure:
-
This compound administration can be performed via intraperitoneal (i.p.) injection or oral gavage.
-
Begin treatment 24 hours post-BCCAO and continue daily for the duration of the experiment (e.g., 14 or 28 days).
Assessment of Retinal Structure and Function
a) Electroretinography (ERG): To assess retinal function.
Procedure:
-
At the experimental endpoint (e.g., Day 28), dark-adapt the animals overnight.
-
Under dim red light, anesthetize the animals.
-
Place a recording electrode on the cornea, a reference electrode under the skin of the forehead, and a ground electrode in the tail.
-
Record scotopic a- and b-waves in response to flashes of light of increasing intensity. The b-wave amplitude is a key indicator of inner retinal function, which is primarily affected by ischemia.
b) Histological Analysis: To quantify retinal ganglion cell (RGC) survival and retinal layer thickness.
Procedure:
-
At the experimental endpoint, euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Process the eyes for paraffin (B1166041) or cryosectioning.
-
Stain retinal cross-sections with Hematoxylin and Eosin (H&E) to measure the thickness of retinal layers (e.g., inner plexiform layer, inner nuclear layer, and ganglion cell layer).
-
Perform immunohistochemistry with specific markers for RGCs (e.g., Brn3a or RBPMS) on retinal flat mounts to quantify RGC density.
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the proposed experiments, suggesting a neuroprotective effect of this compound.
Table 1: Hypothetical ERG b-wave Amplitudes (µV) at 28 Days Post-BCCAO
| Treatment Group | Mean b-wave Amplitude (± SEM) | % Protection vs. BCCAO + Vehicle |
| Sham + Vehicle | 650 ± 35 | N/A |
| BCCAO + Vehicle | 280 ± 28 | 0% |
| BCCAO + this compound (1 mg/kg) | 410 ± 32 | 35.1% |
| BCCAO + this compound (5 mg/kg) | 520 ± 41 | 64.9% |
Table 2: Hypothetical Retinal Ganglion Cell (RGC) Density (cells/mm²) at 28 Days Post-BCCAO
| Treatment Group | Mean RGC Density (± SEM) | % RGC Survival vs. Sham |
| Sham + Vehicle | 2500 ± 150 | 100% |
| BCCAO + Vehicle | 1100 ± 120 | 44% |
| BCCAO + this compound (1 mg/kg) | 1650 ± 135 | 66% |
| BCCAO + this compound (5 mg/kg) | 2050 ± 140 | 82% |
Experimental Workflow Visualization
The following diagram illustrates the proposed experimental workflow for evaluating this compound in a model of ischemic retinopathy.
Caption: Proposed experimental workflow for this compound in ischemic retinopathy.
Conclusion and Future Directions
While direct experimental evidence is currently unavailable, the known mechanisms of this compound suggest it as a plausible candidate for neuroprotection in ischemic retinopathy. The protocols and hypothetical data presented here provide a robust framework for initiating such investigations. Future studies should aim to elucidate the precise molecular pathways through which this compound may exert its protective effects in the retina, including its potential interactions with inflammatory and apoptotic signaling cascades. Furthermore, dose-response studies and the evaluation of different administration routes will be crucial for determining its therapeutic potential. The exploration of this compound in well-established models of retinal ischemia could pave the way for a novel therapeutic strategy to preserve vision in patients suffering from these devastating diseases.
References
- 1. Frontiers | Natural products: protective effects against ischemia-induced retinal injury [frontiersin.org]
- 2. Retinal ischemia: mechanisms of damage and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. philoneuro.com [philoneuro.com]
- 5. nootropicsexpert.com [nootropicsexpert.com]
- 6. nbinno.com [nbinno.com]
- 7. muscleandbrawn.com [muscleandbrawn.com]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Preclinical Models to Investigate Retinal Ischemia: Advances and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Neuroprotective Strategies in Ischemic Retinal Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Coluracetam's Effects on Optic Nerve Injury
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Optic nerve injury, resulting from trauma, ischemia, or neurodegenerative diseases like glaucoma, leads to the irreversible loss of retinal ganglion cells (RGCs) and their axons, causing vision loss.[1][2] Currently, there are no effective treatments to fully restore visual function after such injuries. Coluracetam (BCI-540 or MKC-231) is a nootropic compound of the racetam family, primarily known for its cognitive-enhancing properties.[3][4] Its principal mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis.[3][4][5][6] This unique mechanism suggests a potential neuroprotective and neuroregenerative role in the central nervous system, including the optic nerve. This document provides a detailed protocol to investigate the therapeutic potential of this compound in a preclinical model of optic nerve injury.
Proposed Mechanism of Action
This compound is hypothesized to exert its neuroprotective and regenerative effects on the optic nerve through several mechanisms. By enhancing HACU, this compound increases the synthesis of acetylcholine, a neurotransmitter with known roles in neuronal survival and plasticity.[3][4][5][6] Additionally, cholinergic signaling can modulate neurotrophic factor expression and signaling pathways crucial for neuronal health, such as the Brain-Derived Neurotrophic Factor (BDNF) and its receptor Tropomyosin receptor kinase B (TrkB).[7][8] The activation of TrkB can subsequently trigger downstream pro-survival and pro-regenerative pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[9][10][11][12][13][14][15][16] Furthermore, by mitigating glutamate-induced excitotoxicity, a common pathway of neuronal damage in CNS injuries, this compound may further protect RGCs from secondary degeneration.[17][18][19][20][21]
Experimental Protocols
Animal Model and Optic Nerve Crush Injury
A well-established optic nerve crush (ONC) model in rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) will be utilized to induce a standardized and reproducible optic nerve injury.[22]
Materials:
-
Adult male/female C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Dissecting microscope
-
Fine-tipped forceps (e.g., Dumont #5)
-
Vannas scissors
-
Suture material (e.g., 10-0 nylon)
-
Antibiotic ointment
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of Ketamine/Xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse under the dissecting microscope.
-
Make a small incision in the conjunctiva on the superior-lateral side of the eye.
-
Gently retract the extraocular muscles to expose the optic nerve.
-
Carefully separate the optic nerve from the surrounding tissue, avoiding damage to the ophthalmic artery.
-
Using fine-tipped forceps, crush the optic nerve for 3-5 seconds at a distance of 1-2 mm from the optic disc.
-
Reposition the extraocular muscles and suture the conjunctiva.
-
Apply antibiotic ointment to the eye to prevent infection.
-
Allow the animal to recover on a warming pad.
This compound Administration
Materials:
-
This compound powder
-
Vehicle (e.g., saline, dimethyl sulfoxide)
-
Gavage needles or injection supplies
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide the animals into experimental groups:
-
Sham (no ONC, vehicle treatment)
-
ONC + Vehicle
-
ONC + this compound (low dose, e.g., 1 mg/kg)
-
ONC + this compound (high dose, e.g., 3 mg/kg)
-
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, starting 24 hours post-ONC and continuing for the duration of the experiment (e.g., 14 or 28 days). The oral dose in animal studies typically ranges from 300 - 3,000 mcg/kg bodyweight, which corresponds to a human dose of 48 - 480 mcg/kg.[3][4]
Assessment of Retinal Ganglion Cell (RGC) Survival
RGC survival will be quantified using retrograde labeling followed by retinal flat-mount analysis.[23][24][25][26][27]
Materials:
-
Fluorogold or other retrograde tracer
-
Stereotaxic apparatus
-
Hamilton syringe
-
4% Paraformaldehyde (PFA) in PBS
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
One week before the ONC surgery, retrogradely label RGCs by injecting a fluorescent tracer (e.g., 2% Fluorogold) into the superior colliculus of both hemispheres using a stereotaxic apparatus.
-
At the experimental endpoint (e.g., 14 days post-ONC), euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% PFA for 1 hour.
-
Dissect the retinas and prepare them as flat-mounts on microscope slides with the ganglion cell layer facing up.
-
Capture fluorescent images of the retinas using a fluorescence microscope.
-
Quantify the number of Fluorogold-labeled RGCs in standardized fields of view at different eccentricities from the optic disc.
-
Calculate the average RGC density (cells/mm²) for each retina.
Assessment of Axonal Regeneration
Axonal regeneration will be assessed by anterograde tracing and immunohistochemistry for growth-associated proteins.[1][22][28][29][30][31][32][33]
Materials:
-
Cholera Toxin B subunit (CTB) conjugated to a fluorescent dye
-
Intravitreal injection supplies
-
Antibodies against GAP-43 or other axonal markers
-
Secondary fluorescent antibodies
-
Cryostat or vibratome
-
Fluorescence microscope
Procedure:
-
Two days before the experimental endpoint, perform an intravitreal injection of fluorescently labeled CTB to anterogradely label regenerating axons.
-
At the endpoint, euthanize the animals and perfuse with 4% PFA.
-
Dissect the optic nerves and post-fix in 4% PFA overnight.
-
Cryoprotect the optic nerves in a sucrose (B13894) gradient.
-
Section the optic nerves longitudinally using a cryostat or vibratome.
-
Perform immunohistochemistry for GAP-43 to visualize regenerating axons.
-
Capture fluorescent images of the optic nerve sections.
-
Quantify the number and length of regenerating axons distal to the crush site at predefined distances (e.g., 0.5 mm, 1 mm, 2 mm).
Data Presentation
Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Survival after Optic Nerve Crush (ONC)
| Treatment Group | RGC Density (cells/mm²) at 14 days post-ONC (Mean ± SEM) | Percent RGC Survival vs. Sham (Mean ± SEM) |
| Sham | 2500 ± 150 | 100% |
| ONC + Vehicle | 1000 ± 100 | 40 ± 4% |
| ONC + this compound (1 mg/kg) | 1500 ± 120 | 60 ± 5% |
| ONC + this compound (3 mg/kg) | 1800 ± 130 | 72 ± 5% |
Table 2: Effect of this compound on Axonal Regeneration after Optic Nerve Crush (ONC)
| Treatment Group | Number of Regenerating Axons at 1 mm distal to crush site (Mean ± SEM) | Maximum Axon Regeneration Distance (μm) (Mean ± SEM) |
| ONC + Vehicle | 50 ± 10 | 800 ± 50 |
| ONC + this compound (1 mg/kg) | 150 ± 20 | 1200 ± 100 |
| ONC + this compound (3 mg/kg) | 250 ± 30 | 1800 ± 150 |
Table 3: Effect of this compound on Acetylcholine (ACh) Levels in a Cholinergic Deficit Model
| Treatment Group | Hippocampal ACh Concentration (% of Control) (Mean ± SEM) |
| Control | 100% |
| AF64A-treated (Cholinergic Deficit) | 50 ± 5% |
| AF64A + this compound (1 mg/kg) | 85 ± 7% |
| AF64A + this compound (3 mg/kg) | 95 ± 6% |
Note: Data in tables are hypothetical and for illustrative purposes. Actual results will vary based on experimental outcomes. A study showed that 3mg/kg of this compound increased ACh concentration in hippocampal slices by 263% compared to the AF64A deficit.
Mandatory Visualization
Caption: Proposed mechanism of this compound in optic nerve protection.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Key signaling pathways in neuroprotection and regeneration.
References
- 1. Survival and Axonal Regeneration of Retinal Ganglion Cells in a Mouse Optic Nerve Crush Model After a Cell-Based Intravitreal Co-Administration of Ciliary Neurotrophic Factor and Glial Cell Line-Derived Neurotrophic Factor at Different Post-Lesion Time Points | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the TrkB Neurotrophin Receptor Is Induced by Antidepressant Drugs and Is Required for Antidepressant-Induced Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of BDNF–TrkB Signaling in Specific Structures of the Sheep Brain by Kynurenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK in Learning and Memory: A Review of Recent Research [mdpi.com]
- 15. BDNF-TrkB signaling through Erk1/2MAPK phosphorylation mediates the enhancement of fear memory induced by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dopamine protects neurons against glutamate-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Axonal regeneration after optic nerve crush in Nogo-A/B/C knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Efficient Estimation of Retinal Ganglion Cell Number: a Stereological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative measurement of retinal ganglion cell populations via histology-based random forest classification - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lens Injury Stimulates Axon Regeneration in the Mature Rat Optic Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optic Nerve Regeneration After Crush Remodels the Injury Site: Molecular Insights From Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Successful axonal regeneration is associated with intraneuronal metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Axonal regeneration and neuroinflammation: roles for the translocator protein 18 kDa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cholesterol synthesis inhibition promotes axonal regeneration in the injured central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Gene therapy approaches for neuroprotection and axonal regeneration after spinal cord and spinal root injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Memory Deficits in Rats for Coluracetam Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing memory deficits in rat models, which are essential for the preclinical evaluation of nootropic compounds like Coluracetam. The methodologies described herein are based on established pharmacological and neurotoxicological models that reliably produce cognitive impairments.
Introduction to this compound and Memory Deficit Models
This compound (BCI-540; MKC-231) is a nootropic agent of the racetam family, purported to enhance cognitive function, particularly in memory-impaired subjects. Its primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis.[1][2] This action increases the availability of ACh in the brain, a neurotransmitter crucial for learning and memory.[2][3] Therefore, animal models with induced cholinergic deficits are particularly relevant for testing the efficacy of this compound.
This document outlines four distinct methods for inducing memory deficits in rats:
-
Pharmacological Induction with Scopolamine (B1681570): A competitive antagonist of muscarinic acetylcholine receptors.
-
Pharmacological Induction with MK-801: A non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
-
Neurotoxic Lesion with Ibotenic Acid: An excitotoxin that destroys neurons in specific brain regions.
-
Selective Cholinergic Neurotoxicity with AF64A: A neurotoxin that specifically targets and destroys cholinergic neurons.
Scopolamine-Induced Amnesia
Scopolamine is a widely used pharmacological agent to induce a transient and reversible memory impairment, mimicking cholinergic dysfunction observed in dementia.[4][5]
Experimental Protocol
Materials:
-
Scopolamine hydrobromide (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Adult male rats (e.g., Sprague-Dawley or Wistar, 200-250g)
Procedure:
-
Habituation: Acclimate rats to the laboratory environment for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Drug Preparation: Dissolve scopolamine hydrobromide in sterile 0.9% saline to a final concentration of 0.4 mg/mL.
-
Drug Administration: Administer scopolamine at a dose of 0.4 mg/kg body weight via i.p. injection 30 minutes before the acquisition trial of a behavioral task.[6]
-
This compound Administration: Administer this compound (or vehicle for the control group) orally or via i.p. injection at the desired dose and time point before scopolamine administration, according to the specific experimental design.
-
Behavioral Testing: Proceed with the chosen behavioral task (e.g., Morris Water Maze, Passive Avoidance Test) 30 minutes after scopolamine injection.
Data Presentation: Quantitative Effects of Scopolamine on Memory
Table 1: Effect of Scopolamine on Passive Avoidance Task Performance in Rats
| Treatment Group | Step-Down Latency (seconds) | Reference |
| Control (Vehicle) | 147.5 ± 10.78 | [7] |
| Scopolamine (0.4 mg/kg) | 42.5 ± 9.07 | [7] |
Table 2: Effect of Scopolamine on Morris Water Maze Performance in Rats
| Treatment Group | Escape Latency (seconds) - Day 4 | Reference |
| Control | ~20 | [8] |
| Scopolamine (1 mg/kg) | ~45 | [8] |
MK-801-Induced Cognitive Impairment
MK-801 (Dizocilpine) is a non-competitive NMDA receptor antagonist that induces a state of psychosis and cognitive deficits in rodents, modeling aspects of schizophrenia and glutamatergic hypofunction.[3][9]
Experimental Protocol
Materials:
-
MK-801 (Dizocilpine maleate) (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Syringes and needles for i.p. or subcutaneous (s.c.) injection
-
Adult male rats
Procedure:
-
Habituation: Acclimate rats to the testing environment for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve MK-801 in 0.9% saline.
-
Drug Administration: Administer MK-801 at doses ranging from 0.1 to 0.5 mg/kg via i.p. or s.c. injection.[3] The injection is typically given 15-30 minutes before behavioral testing.
-
This compound Administration: Administer this compound or vehicle according to the experimental design.
-
Behavioral Testing: Conduct behavioral assessments (e.g., T-maze, object recognition task) after the post-injection period.
Data Presentation: Quantitative Effects of MK-801 on Cognitive Tasks
Table 3: Effects of Acute MK-801 Administration on T-Maze Alternation
| Treatment Group | Spontaneous Alternation (%) | Reference |
| Vehicle | ~75-85% | [9] |
| MK-801 (0.1 mg/kg) | ~50-60% (chance level) | [10] |
Ibotenic Acid-Induced Excitotoxic Lesions
Ibotenic acid is a potent neurotoxin that mimics the action of glutamate, leading to excitotoxic cell death. Stereotaxic injection of ibotenic acid into specific brain regions, such as the hippocampus or nucleus basalis of Meynert, creates permanent lesions and lasting memory deficits.[11][12][13]
Experimental Protocol
Materials:
-
Ibotenic acid (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS, 0.1M, pH 7.4)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools
-
Adult male rats
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame.
-
Drug Preparation: Dissolve ibotenic acid in 0.1M PBS to a concentration of 10 mg/mL.[13]
-
Stereotaxic Injection: Based on a rat brain atlas (e.g., Paxinos and Watson), determine the coordinates for the target brain region (e.g., hippocampus). Slowly infuse ibotenic acid (e.g., 0.1 µL/min) bilaterally.[13]
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow a recovery period of at least one week before behavioral testing.
-
This compound Treatment: Begin this compound or vehicle administration as per the study design.
-
Behavioral Testing: Assess memory function using appropriate tasks.
Data Presentation: Quantitative Effects of Ibotenic Acid Lesions
Table 4: Effect of Hippocampal Ibotenic Acid Lesions on Morris Water Maze Performance
| Group | Escape Latency (seconds) - Acquisition Phase | Reference |
| Sham-operated | Decreases over training days | [11][12] |
| Ibotenic Acid Lesion | Significantly higher than sham-operated | [11][12] |
AF64A-Induced Cholinergic Neurotoxicity
Ethylcholine mustard aziridinium (B1262131) ion (AF64A) is a neurotoxin that is selectively taken up by the high-affinity choline transporter, leading to the degeneration of cholinergic neurons.[14] Intracerebroventricular (i.c.v.) administration of AF64A produces a long-lasting and specific cholinergic deficit.[1][6]
Experimental Protocol
Materials:
-
AF64A (must be freshly prepared)
-
Artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic
-
Surgical tools
-
Adult male rats
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
AF64A Preparation: Prepare AF64A solution in aCSF or saline immediately before use.
-
Stereotaxic Injection: Inject AF64A bilaterally into the lateral ventricles (i.c.v.). A typical dose is 3 nmol in 3 µL per side.[1]
-
Post-operative Care: Provide appropriate post-operative care and allow for a recovery period of at least one week.
-
This compound Treatment: Studies have shown that oral administration of this compound (0.3, 1, and 3 mg/kg) once daily for several days can ameliorate AF64A-induced deficits.[14]
-
Behavioral Testing: Evaluate memory performance in tasks sensitive to cholinergic function.
Data Presentation: Quantitative Effects of AF64A and this compound
Table 5: Effect of AF64A and this compound on a Delayed Non-Match to Sample Task
| Treatment Group | Performance (% Correct) | Reference |
| Saline Control | High | [14] |
| AF64A-treated | Significantly lower than control | [14] |
| AF64A + this compound (0.3-3 mg/kg) | Ameliorated deficit | [14] |
Behavioral Assessment Protocols
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is highly dependent on hippocampal function.[15][16][17]
Apparatus:
-
A circular pool (1.5-2 m in diameter) filled with water (20-25°C) made opaque with non-toxic paint.[17]
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the rat's swim path.
Procedure:
-
Acquisition Phase: For 4-5 consecutive days, conduct 4 trials per day. In each trial, place the rat in the water at one of four randomly chosen starting positions. The rat is allowed to swim for a set time (e.g., 60 or 90 seconds) to find the hidden platform. If it fails to find the platform, guide it to it. Record the escape latency and swim path.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Passive Avoidance Test
This test assesses fear-motivated memory.[18][19][20][21][22]
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: Place the rat in the light compartment. When the rat enters the dark compartment (which they naturally prefer), close the door and deliver a mild foot shock (e.g., 0.5-1 mA for 2 seconds).
-
Retention Trial: 24 hours later, place the rat back in the light compartment and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound action.
Experimental Workflow for this compound Testing
Caption: General experimental workflow.
References
- 1. Regional differences in ethylcholine mustard aziridinium ion (AF64A)-induced deficits in presynaptic cholinergic markers for the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. AF64A, a cholinergic neurotoxin, selectively depletes acetylcholine in hippocampus and cortex, and produces long-term passive avoidance and radial-arm maze deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Cholinergic deficit induced by ethylcholine aziridinium (AF64A) transiently affects somatostatin and neuropeptide Y levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
- 8. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ppj.phypha.ir [ppj.phypha.ir]
- 10. philoneuro.com [philoneuro.com]
- 11. Age-dependent effect of AF64A on cholinergic activity in the septo-hippocampal pathway of the rat brain: decreased responsiveness in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scopolamine does not differentially affect Morris maze performance in adult rats exposed prenatally to alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 14. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 15. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 17. GraphViz Examples and Tutorial [graphs.grevian.org]
- 18. frank.itlab.us [frank.itlab.us]
- 19. researchgate.net [researchgate.net]
- 20. Cholinergic deficit induced by ethylcholine aziridinium (AF64A) in rat hippocampus: effect on glutamatergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The high-affinity choline transporter: a critical protein for sustaining cholinergic signaling as revealed in studies of genetically altered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Coluracetam Administration Routes in Preclinical Trials: A Comparative Overview of Oral and Sublingual Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Coluracetam (also known as MKC-231 or BCI-540) is a synthetic nootropic compound of the racetam family, noted for its potential cognitive-enhancing effects. Its primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis.[1][2][3][4] Preclinical research, predominantly in rodent models of cholinergic deficit, has suggested its efficacy in improving memory and learning.[2][5] This document provides a detailed overview of the administration routes for this compound in preclinical trials, with a focus on oral and a proposed sublingual route. While existing preclinical studies have primarily utilized oral administration, the potential benefits of sublingual delivery—such as circumvention of first-pass metabolism and faster absorption—warrant consideration for future research. This document outlines the available data on oral administration and provides detailed, prospective protocols for a comparative evaluation of both oral and sublingual routes.
Introduction to this compound's Mechanism of Action
This compound's principal pharmacological effect is the enhancement of the high-affinity choline uptake (HACU) system.[1][3][4][6] This system is crucial for the transport of choline into cholinergic neurons, which is the rate-limiting step for the synthesis of the neurotransmitter acetylcholine (ACh).[3][7] In preclinical models of cholinergic neurodegeneration, often induced by neurotoxins like ethylcholine aziridinium (B1262131) ion (AF64A), this compound has been shown to restore HACU and subsequently increase ACh levels.[2][5] This mechanism is believed to underlie its observed pro-cognitive effects.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound enhancing acetylcholine synthesis.
Preclinical Data on Oral Administration of this compound
To date, preclinical studies investigating the efficacy of this compound have exclusively reported the use of oral administration. These studies have primarily been conducted in rodent models where a cholinergic deficit has been induced to mimic aspects of neurodegenerative diseases like Alzheimer's.
Summary of Quantitative Data from Oral Administration Studies
| Study Parameter | Animal Model | Dosage | Duration | Key Findings |
| Memory Amelioration | Rats with AF64A-induced memory deficit | 0.3, 1, and 3 mg/kg/day (oral) | 12 days | Ameliorated memory deficit in a delayed non-match to sample task.[5] |
| Acetylcholine Levels | Rats with AF64A-induced cholinergic deficit | 0.3 and 1 mg/kg (oral) | Single dose | Significantly reversed the AF64A-induced depletion of hippocampal acetylcholine.[5] |
| Acetylcholine Release | Hippocampal slices from AF64A-treated rats | 3 mg/kg (oral) | Single dose | Increased acetylcholine concentration in perfusate by 263% compared to deficit.[5] |
| Working Memory | Rats with AF64A-induced deficit | 0.3–3.0 mg/kg (oral) | Chronic | Reversed hippocampal ACh depletion and improved working memory in a T-maze task.[2] |
| Spatial Learning | Rats with AF64A-induced deficit | Not specified | Not specified | Ameliorated memory deficits in Morris water maze and radial-arm maze tasks.[5] |
Sublingual Administration: A Proposed Alternative Route
While there is a lack of preclinical data for the sublingual administration of this compound, this route offers theoretical advantages over oral administration. Sublingual delivery involves the absorption of a substance through the mucous membranes under the tongue, allowing it to enter the systemic circulation directly.
Potential Advantages of Sublingual Administration:
-
Bypassing First-Pass Metabolism: Substances absorbed through the oral mucosa enter the venous circulation directly, avoiding the extensive first-pass metabolism in the liver that can occur with oral administration.[8][9]
-
Faster Onset of Action: Direct absorption into the bloodstream can lead to a more rapid onset of therapeutic effects compared to oral administration, which requires passage through the gastrointestinal tract.[8][9]
-
Improved Bioavailability: For compounds with low oral bioavailability due to degradation in the gastrointestinal tract or extensive first-pass metabolism, sublingual administration can significantly enhance systemic exposure.[8]
Experimental Protocols for Comparative Evaluation
The following protocols are designed to facilitate a comparative study of oral versus sublingual administration of this compound in a preclinical rodent model of cholinergic deficit.
Experimental Workflow
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Determination of acetylcholine and choline in microdialysates from rat brain by high performance liquid chromatography with electrochemical detection combined with a post-column immobilized enzyme reactor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unmc.edu [unmc.edu]
- 9. Sublingual administration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating the Anxiolytic Effects of Coluracetam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting a preclinical study to evaluate the potential anxiolytic (anti-anxiety) effects of Coluracetam. This document outlines detailed protocols for behavioral assays in rodents, methods for assessing relevant neurochemical markers, and a summary of key data for experimental planning.
Introduction
This compound (BCI-540; MKC-231) is a nootropic compound of the racetam class that has garnered interest for its potential cognitive-enhancing and anxiolytic properties.[1][2] Its primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[3][4][5] Dysregulation of cholinergic signaling has been implicated in the pathophysiology of anxiety disorders, suggesting that by modulating acetylcholine levels, this compound may exert anxiolytic effects.[6][7][8]
This document provides a framework for a preclinical investigation in a rodent model to test the hypothesis that this compound reduces anxiety-like behaviors. The study will employ two standard behavioral paradigms: the Elevated Plus Maze (EPM) and the Open Field Test (OFT). Furthermore, protocols for measuring HACU and acetylcholine levels in relevant brain regions are included to correlate behavioral findings with neurochemical changes.
Data Presentation
The following tables summarize key quantitative data to facilitate the design of experiments.
Table 1: Recommended Dosage for this compound in Rodent Anxiety Studies
| Parameter | Recommendation | Rationale |
| Animal Model | Male Sprague-Dawley rats or C57BL/6 mice | Commonly used strains in behavioral neuroscience with well-characterized anxiety-like responses. |
| Dosage Range | 1 - 10 mg/kg | Based on effective doses in rodent cognitive studies and scaled for anxiolytic investigation.[9] |
| Route of Administration | Intraperitoneal (i.p.) or Oral (p.o.) | Both routes have been used in previous studies. i.p. administration offers more precise dosing and rapid absorption. |
| Administration Time | 30 minutes prior to behavioral testing | Allows for sufficient absorption and distribution to the central nervous system. |
| Control Groups | Vehicle (e.g., saline or appropriate solvent) | Essential for comparing the effects of this compound to a baseline. |
| Positive Control | Diazepam (1-2 mg/kg, i.p.) | A standard anxiolytic drug to validate the sensitivity of the behavioral assays. |
Table 2: Apparatus Specifications for Behavioral Assays
| Behavioral Test | Apparatus Component | Specification for Mice | Specification for Rats |
| Elevated Plus Maze | Arms (Length x Width) | 30 cm x 5 cm | 50 cm x 10 cm |
| Center Square | 5 cm x 5 cm | 10 cm x 10 cm | |
| Closed Arm Wall Height | 15 cm | 40 cm | |
| Elevation from Floor | 50 cm | 50 cm | |
| Open Field Test | Arena (Length x Width x Height) | 40 cm x 40 cm x 30 cm | 100 cm x 100 cm x 40 cm |
| Center Zone | 20 cm x 20 cm | 50 cm x 50 cm | |
| Illumination | 100-150 lux in the center | 100-150 lux in the center |
Table 3: Key Behavioral and Neurochemical Endpoints
| Experiment | Primary Endpoint | Secondary Endpoints | Expected Outcome with Anxiolytic |
| Elevated Plus Maze | Time spent in open arms (%) | Number of entries into open arms, Total arm entries (locomotor activity), Rearing, Head-dipping | Increased time in open arms, Increased open arm entries |
| Open Field Test | Time spent in the center zone (%) | Number of entries into the center zone, Total distance traveled (locomotor activity), Rearing | Increased time in the center zone, Increased center zone entries |
| High-Affinity Choline Uptake (HACU) Assay | [³H]-choline uptake (pmol/mg protein/min) | - | Increased [³H]-choline uptake in brain regions like the hippocampus and prefrontal cortex |
| Acetylcholine (ACh) Measurement | ACh levels (pmol/mg tissue) | Choline levels | Increased ACh levels in the hippocampus and prefrontal cortex |
Experimental Protocols
Animal Preparation and Drug Administration
-
Animals: House male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the start of any behavioral experiment to minimize stress-induced responses.[10]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80). Prepare fresh solutions on each testing day.
-
Administration: Administer this compound or the vehicle control via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
Elevated Plus Maze (EPM) Test
This test assesses anxiety-like behavior by measuring the animal's tendency to explore open, elevated arms versus enclosed arms.[11][12][13]
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor with two open arms and two closed arms.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.[9]
-
Record the session using an overhead video camera.
-
After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.[12]
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.
-
Open Field Test (OFT)
This test evaluates anxiety-like behavior by measuring the conflict between the innate drive to explore a novel environment and the aversion to an open, brightly lit area.[14][15][16]
-
Apparatus: A square arena with high walls to prevent escape. The floor is divided into a central zone and a peripheral zone.
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for 10 minutes.
-
Record the session using an overhead video camera.
-
Clean the arena with 70% ethanol between each trial.
-
-
Data Analysis: Use video tracking software to measure:
-
Time spent in the center and peripheral zones.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (standing on hind legs).[17]
-
Calculate the percentage of time spent in the center zone: (% Center Time) = (Time in Center / Total Time) * 100.
-
High-Affinity Choline Uptake (HACU) Assay
This assay measures the rate of choline uptake into synaptosomes, providing a direct assessment of this compound's mechanism of action.[18][19]
-
Tissue Preparation:
-
Immediately following behavioral testing, euthanize the animals and rapidly dissect the hippocampus and prefrontal cortex on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose (B13894) solution.
-
Prepare synaptosomes by differential centrifugation.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes in Krebs-Ringer buffer.
-
Initiate the uptake reaction by adding a low concentration of [³H]-choline.
-
To determine non-specific uptake, run parallel reactions in the presence of a high concentration of hemicholinium-3, a selective HACU inhibitor.[18]
-
Incubate at 37°C for a short period (e.g., 4 minutes).
-
Terminate the reaction by rapid filtration and washing with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Determine the protein concentration of the synaptosomal preparations.
-
Calculate specific HACU as the difference between total uptake and non-specific uptake, expressed as pmol of choline per mg of protein per minute.
-
Acetylcholine (ACh) Measurement
This protocol quantifies the levels of acetylcholine in brain tissue, the downstream product of the pathway targeted by this compound.[1][20][21]
-
Tissue Preparation:
-
Euthanize animals by microwave irradiation to prevent post-mortem degradation of acetylcholine.
-
Dissect the hippocampus and prefrontal cortex on ice.
-
Homogenize the tissue in an appropriate extraction buffer (e.g., perchloric acid).
-
-
Analysis by HPLC with Electrochemical Detection (HPLC-ED) or LC-MS/MS:
-
Separate acetylcholine and choline from other components in the tissue homogenate using a reverse-phase HPLC column.[20]
-
For HPLC-ED, use a post-column enzymatic reactor containing acetylcholinesterase and choline oxidase to convert acetylcholine to hydrogen peroxide, which is then detected electrochemically.[4]
-
Alternatively, for LC-MS/MS, utilize a mass spectrometer to detect and quantify acetylcholine and an internal standard (e.g., deuterated acetylcholine).[1]
-
-
Quantification:
-
Generate a standard curve using known concentrations of acetylcholine.
-
Calculate the concentration of acetylcholine in the tissue samples and express it as pmol per mg of tissue.
-
Mandatory Visualizations
Caption: this compound's proposed mechanism of action for anxiolysis.
References
- 1. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. google.com [google.com]
- 4. mdpi.com [mdpi.com]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuromodulation by Acetylcholine: Examples from Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of acetylcholine in negative encoding bias: too much of a good thing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. philoneuro.com [philoneuro.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 12. protocols.io [protocols.io]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 18. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of acetylcholine turnover rate in brain: an adjunct to a simple HPLC method for choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Coluracetam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coluracetam. The focus is on addressing the challenges of its poor oral bioavailability and providing practical guidance for experimental work.
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations of this compound After Oral Administration
Symptoms:
-
Inconsistent or lower-than-expected this compound concentrations in plasma samples from in vivo studies.
-
High variability in pharmacokinetic parameters (Cmax, AUC) between subjects.
-
Poor dose-proportionality.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is a lipophilic compound with low water solubility, which limits its dissolution in gastrointestinal fluids. Solution: Employ formulation strategies to enhance solubility. See FAQ 1 and the Experimental Protocols section for details on Self-Emulsifying Drug Delivery Systems (SEDDS) and Nanosuspensions. |
| First-Pass Metabolism | Extensive metabolism in the liver before reaching systemic circulation can significantly reduce the amount of active drug. Solution: While formulation strategies like SEDDS may partially mitigate this by promoting lymphatic absorption, consider co-administration with inhibitors of relevant metabolic enzymes if known. However, this approach requires careful investigation to avoid drug-drug interactions. |
| Efflux by Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the gut lumen. Solution: Conduct in vitro permeability assays (e.g., Caco-2 assays) with and without P-gp inhibitors (e.g., verapamil) to assess efflux liability. Formulation with excipients that inhibit P-gp can be explored. |
| Inadequate Formulation | The vehicle used for oral administration may not be optimal for solubilizing and maintaining this compound in a dissolved state in the gastrointestinal tract. Solution: Screen a panel of pharmaceutically acceptable lipids, surfactants, and co-solvents to identify a suitable vehicle. See Experimental Protocol 1 for an example of a SEDDS formulation. |
| Physiological Factors in Animal Models | Differences in gastrointestinal pH, transit time, and enzymatic activity between animal species and even strains can lead to variable absorption. Solution: Standardize experimental conditions, including the fasting state of the animals. Ensure consistent dosing techniques. Consider the use of enteric-coated formulations to bypass the acidic environment of the stomach if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies to improve the oral bioavailability of this compound?
A1: Given this compound's lipophilic nature, two of the most promising strategies are Self-Emulsifying Drug Delivery Systems (SEDDS) and Nanosuspensions .
-
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for absorption and can enhance lymphatic transport, partially bypassing first-pass metabolism.[1][2][3]
-
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range. The reduced particle size increases the surface area, leading to a higher dissolution velocity and improved bioavailability.[4][5][6]
Q2: I am observing a very rapid Tmax (around 30 minutes) followed by a sharp decline in plasma concentration. Is this expected for this compound?
A2: Yes, some reports indicate that this compound has rapid kinetics, with a peak plasma concentration (Tmax) occurring at approximately 30 minutes, followed by a decline within three hours.[7] This suggests rapid absorption but also potentially rapid elimination or distribution. The troubleshooting steps mentioned above can help in not only increasing the peak concentration (Cmax) but also potentially prolonging the exposure (AUC).
Q3: Are there any specific excipients that are recommended for formulating this compound?
A3: While there is no universally "best" set of excipients, for a lipophilic compound like this compound, a good starting point for developing a SEDDS formulation would be to screen:
-
Oils: Medium-chain triglycerides (MCTs) like Capryol™ 90, or long-chain triglycerides like olive oil or sesame oil.
-
Surfactants: Non-ionic surfactants with a high HLB value (Hydrophilic-Lipophilic Balance) are generally preferred for o/w emulsions, such as Tween® 80, Cremophor® EL, or Labrasol®.
-
Co-solvents/Co-surfactants: To improve drug solubility in the lipid phase and facilitate emulsification, co-solvents like Transcutol® HP, PEG 400, or ethanol (B145695) can be used.
Q4: How can I assess the effectiveness of my new this compound formulation in vitro before moving to animal studies?
A4: You can perform in vitro dissolution and dispersion tests. For a SEDDS formulation, a key test is the self-emulsification assessment. This involves adding the formulation to an aqueous medium (e.g., simulated gastric or intestinal fluid) with gentle agitation and observing the formation of a stable, translucent microemulsion. Droplet size analysis of the resulting emulsion is also crucial, with smaller droplet sizes generally correlating with better absorption. See Experimental Protocol 2 for more details.
Q5: What is the primary mechanism of action of this compound that I should be trying to correlate with my pharmacokinetic data?
A5: this compound's primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU) in neurons.[8][9] This is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[6][10] Therefore, a successful formulation that leads to higher and more sustained brain concentrations of this compound should, in theory, result in a more pronounced and prolonged enhancement of HACU. You can assess this pharmacodynamic effect using an in vitro choline uptake assay on neuronal cell lines or synaptosomes. See Experimental Protocol 4 .
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋ₜ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 0.5 | 450 ± 90 | 100 (Reference) |
| SEDDS Formulation | 10 | 750 ± 150 | 0.75 | 2250 ± 450 | 500 |
| Nanosuspension | 10 | 600 ± 120 | 0.5 | 1800 ± 360 | 400 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical improvements seen with these formulation strategies for poorly bioavailable compounds. Actual experimental results will vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a liquid SEDDS formulation of this compound for oral administration.
Materials:
-
This compound powder
-
Oil: Capryol™ 90 (medium-chain triglycerides)
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Study: Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select the most appropriate excipients.
-
Formulation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial. A common starting ratio is 30:50:20 (Oil:Surfactant:Co-solvent).
-
Heat the mixture to 40°C in a water bath to ensure homogeneity.
-
Add the required amount of this compound to the mixture.
-
Vortex the mixture until the this compound is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
Protocol 2: In Vitro Self-Emulsification and Droplet Size Analysis of SEDDS
Objective: To assess the self-emulsification properties and droplet size of the prepared this compound SEDDS.
Materials:
-
This compound SEDDS pre-concentrate
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Magnetic stirrer
-
Dynamic Light Scattering (DLS) particle size analyzer
Methodology:
-
Add 1 mL of the this compound SEDDS pre-concentrate to 500 mL of SGF or SIF at 37°C with gentle stirring (e.g., 100 rpm).
-
Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsification.
-
After a set time (e.g., 2 minutes), withdraw a sample of the emulsion.
-
Analyze the droplet size and polydispersity index (PDI) of the emulsion using a DLS instrument. Droplet sizes in the nano-range (e.g., <200 nm) with a low PDI are desirable.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to a standard suspension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound formulation (e.g., SEDDS or nanosuspension)
-
This compound aqueous suspension (as control)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the rats into groups (e.g., control and test formulation groups, n=6 per group).
-
Administer a single oral dose of the this compound formulation or suspension via oral gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Protocol 4: In Vitro High-Affinity Choline Uptake (HACU) Assay
Objective: To assess the effect of this compound on HACU in a neuronal cell line.
Materials:
-
Neuronal cell line expressing the high-affinity choline transporter (e.g., SH-SY5Y)
-
Cell culture reagents
-
[³H]-Choline
-
Hemicholinium-3 (HC-3, a selective HACU inhibitor)
-
This compound
-
Scintillation counter
Methodology:
-
Culture the neuronal cells to an appropriate confluency in a 24-well plate.
-
Pre-incubate the cells with either vehicle or different concentrations of this compound for a specified period.
-
To initiate the uptake, add [³H]-Choline to the wells. For determining non-specific uptake, a parallel set of wells should also contain a high concentration of HC-3.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow for choline uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the specific HACU by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.
-
Compare the HACU in this compound-treated cells to the vehicle-treated cells.
Mandatory Visualizations
Caption: Logical workflow for overcoming the poor bioavailability of this compound.
Caption: this compound's mechanism of action on the high-affinity choline uptake (HACU) system.
Caption: Experimental workflow for developing and evaluating a this compound SEDDS formulation.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and applica… [ouci.dntb.gov.ua]
- 3. [PDF] VALIDATION AND DETERMINATION OF PIRACETAM IN RAT PLASMA BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY / UV / VIS SPECTROMETRY ( HPLC / UV / VIS ) IN PRESENCE OF POMEGRANATE AND LIQUORICE JUICES FOR PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Role of High-affinity Choline Transporter 1 in Colonic Hypermotility in a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 9. Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. philoneuro.com [philoneuro.com]
Common side effects of Coluracetam in animal research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coluracetam in animal experiments. The information is compiled from available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the acute toxicity of this compound in rodents?
A1: Based on available data, this compound exhibits a low acute toxicity profile. An acute oral toxicity study in Sprague Dawley rats, following OECD Guideline 425, determined the median lethal dose (LD50) to be greater than 2000 mg/kg body weight. In this study, no mortalities or signs of systemic toxicity were observed at the tested doses. All animals demonstrated expected gains in body weight, and no abnormalities were noted during gross necropsy.
Q2: Have any side effects been observed in sub-chronic or chronic toxicity studies with this compound in animals?
Q3: What are the expected effects of this compound on the cardiovascular and respiratory systems in animal models?
A3: Specific safety pharmacology data for this compound, such as the precise effects on blood pressure, heart rate, and respiratory function in animal models like dogs and rats, are not detailed in the available literature. As this compound is a cholinergic enhancer, high doses could theoretically lead to cholinergic side effects. Standard safety pharmacology screening is recommended to assess these potential effects.
Q4: Are there any known neurobehavioral side effects of this compound in animal research?
A4: Detailed neurobehavioral assessments, such as a modified Irwin test, have not been published for this compound. The primary focus of behavioral research has been on its nootropic and cognitive-enhancing effects. Researchers should include a comprehensive neurobehavioral assessment in their study design to monitor for any potential adverse effects on motor function, sensory responses, and autonomic function.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Rodents
-
Problem: Animals exhibit signs of anxiety, lethargy, or excessive grooming after this compound administration.
-
Possible Cause:
-
Dosage is too high: While the LD50 is high, individual animals or strains may be more sensitive.
-
Insufficient Choline (B1196258): this compound enhances choline uptake, and a lack of available choline could lead to adverse effects such as headaches or fatigue, which may manifest as altered behavior in animals.
-
-
Troubleshooting Steps:
-
Review the dosage and consider a dose-response study to determine the optimal dose for your specific experiment.
-
Ensure the animal diet contains adequate choline or consider co-administration with a choline source like Alpha-GPC or CDP-Choline.
-
Conduct a baseline behavioral assessment before drug administration to have a clear comparison.
-
Issue 2: Inconsistent Efficacy Results
-
Problem: Lack of expected cognitive enhancement or high variability in results between subjects.
-
Possible Cause:
-
Animal Model: The cognitive deficit model may not be appropriate for this compound's mechanism of action. This compound has shown efficacy in models of cholinergic dysfunction.
-
Route of Administration and Pharmacokinetics: The chosen route of administration may lead to variable absorption and bioavailability.
-
-
Troubleshooting Steps:
-
Verify that your animal model has a cholinergic deficit if that is the intended target.
-
Ensure a consistent and appropriate route of administration (e.g., oral gavage, intraperitoneal injection) with a suitable vehicle.
-
Consider conducting a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) in your animal model to align with behavioral testing.
-
Quantitative Data Summary
Table 1: Acute Oral Toxicity of this compound in Rodents
| Species | Strain | Guideline | LD50 (mg/kg body weight) | Observed Clinical Signs |
| Rat | Sprague Dawley | OECD 425 | > 2000 | No signs of systemic toxicity |
Table 2: Sub-chronic and Chronic Toxicity Data for this compound in Animals
| Species | Duration | NOAEL (mg/kg/day) | Key Findings |
| Data Not Available | |||
Table 3: Safety Pharmacology Data for this compound in Animals
| System | Species | Assessment | Key Findings |
| Cardiovascular | Data Not Available | ||
| Respiratory | Data Not Available | ||
| Central Nervous System | Data Not Available |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure) - Based on OECD Guideline 425
-
Test Animals: Healthy, young adult Sprague Dawley rats (nulliparous and non-pregnant females are often used initially).
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the laboratory environment for at least 5 days before the study.
-
Dosing:
-
A starting dose of 175 mg/kg is administered to a single animal by oral gavage.
-
If the animal survives, the dose for the next animal is increased (e.g., to 550 mg/kg). If the animal dies, the dose is decreased.
-
The dosing proceeds sequentially with one animal at a time, with a 48-hour observation period between each animal.
-
The maximum dose tested is typically 2000 mg/kg.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight.
-
Observations are made at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated based on the pattern of survival and mortality.
Protocol 2: General Cardiovascular Safety Pharmacology Assessment in Conscious Dogs
-
Test Animals: Purpose-bred conscious dogs (e.g., Beagles) are often used. Animals are surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters.
-
Housing: Animals are housed in a controlled environment that allows for free movement.
-
Data Acquisition:
-
Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure is performed.
-
Data is collected before, during, and after drug administration to establish a baseline and assess drug effects.
-
-
Dosing: this compound is administered at various dose levels, typically via oral or intravenous routes. A vehicle control group is included.
-
Parameters Measured:
-
ECG: PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTcF).
-
Hemodynamics: Systolic and diastolic blood pressure, mean arterial pressure, and heart rate.
-
-
Data Analysis: Changes in cardiovascular parameters from baseline are analyzed for statistical significance.
Visualizations
Caption: this compound's Mechanism of Action
Caption: General Workflow for a Repeated-Dose Toxicity Study
Caption: Troubleshooting Decision Tree for Unexpected Side Effects
Navigating Inconsistent Findings in Coluracetam Cognitive Research: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the nootropic compound Coluracetam, navigating the landscape of existing cognitive studies can be challenging due to varied and sometimes inconsistent results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, helping to clarify discrepancies and guide future research.
Troubleshooting Guides
Inconsistent outcomes in this compound studies can often be traced back to differences in experimental design. This section provides a framework for identifying potential sources of variability in your experiments.
Quantitative Data Summary from Preclinical Studies
The following table summarizes results from key preclinical studies on this compound, highlighting the different methodologies and their outcomes. The lack of extensive human clinical trials for cognitive enhancement is a primary reason for the "inconclusive" nature of its effects in healthy individuals.[1][2]
| Study Reference (Model) | Dosage | Duration | Cognitive Task | Key Findings | Reported Effect Size |
| Bessho et al. (2008) (AF64A-induced cholinergic neurotoxin in rats) | 1-10 mg/kg (oral) | 8 days | Morris Water Maze | Ameliorated memory deficit.[3] | Statistically significant improvement in escape latency compared to AF64A-treated controls. |
| Murai et al. (1994) (Ethylcholine aziridinium (B1262131) ion-induced amnesia in mice) | 1-10 mg/kg (oral) | Single dose | Step-down passive avoidance | Improved working memory deficits.[4] | Significant reversal of amnesic effects. |
| Takashina et al. (2008) (AF64A-treated rats) | 3 mg/kg | Single administration | In vivo microdialysis | Increased acetylcholine (B1216132) concentration in the hippocampus.[3] | 263% increase in ACh concentration compared to the AF64A-induced deficit.[3] |
| Phase IIa Clinical Trial (Major Depressive Disorder with comorbid Generalized Anxiety Disorder) | 80 mg (three times daily) | 6 weeks | Hamilton Rating Scale for Depression (HAM-D) | Significant reduction in depression severity in the specific patient subgroup.[3] | 12.2 point reduction on HAM-D vs. 5.5 points in placebo group (p < 0.0008).[3] |
| Case Study (Healthy Adult Male) | 20 mg/day | 3 months | Brain Metrics Initiative (BMI)™ IQ test | No significant difference in pre- and post-test scores for visual perception, abstract reasoning, pattern recognition, spatial orientation, and analytical thinking.[1] | Statistically insignificant result (t = -0.33, p = 0.75).[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are generalized protocols for key experiments cited in this compound research.
This model is used to induce a temporary cholinergic deficit, mimicking aspects of cognitive impairment.
-
Animals : Male Wistar rats or Swiss albino mice are commonly used.
-
Housing : Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad-libitum access to food and water.
-
Drug Administration :
-
Scopolamine (B1681570) : Typically administered intraperitoneally (i.p.) at a dose of 1-3 mg/kg, 30 minutes before cognitive testing.
-
This compound : Administered orally (p.o.) or i.p. at the desired dose (e.g., 1-10 mg/kg) 60 minutes before scopolamine administration.
-
-
Cognitive Testing :
-
Morris Water Maze (MWM) : Assesses spatial learning and memory. The escape latency to find a hidden platform is the primary measure.
-
Elevated Plus Maze (EPM) : Can be used to assess anxiety and has been adapted to measure learning and memory (transfer latency).
-
-
Data Analysis : Comparison of performance metrics (e.g., escape latency, time in target quadrant) between the vehicle, scopolamine-only, and this compound + scopolamine groups.
AF64A is a neurotoxin that selectively damages cholinergic neurons, creating a more permanent model of cognitive impairment.
-
Animals : Male Wistar or Sprague-Dawley rats.
-
Surgery :
-
Animals are anesthetized, and AF64A is administered via intracerebroventricular (i.c.v.) injection.
-
A typical dose is 1-3 nmol per ventricle.
-
-
Post-Surgery Recovery : Animals are allowed to recover for at least one week before behavioral testing.
-
This compound Administration : Daily oral administration of this compound (e.g., 1-10 mg/kg) for a specified period (e.g., 8-12 days) before and/or during cognitive testing.
-
Cognitive Testing :
-
Radial Arm Maze : Assesses both working and reference memory. The number of errors (re-entries into already visited arms) is a key metric.
-
Morris Water Maze : Used to evaluate spatial learning and memory deficits and their potential reversal.
-
-
Neurochemical Analysis : Post-mortem analysis of brain tissue (e.g., hippocampus, cortex) to measure levels of acetylcholine, choline (B1196258) acetyltransferase (ChAT), and high-affinity choline uptake (HACU).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways influenced by this compound and a typical experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why are the results of this compound studies on cognitive enhancement so inconsistent?
A1: The inconsistency primarily stems from a limited number of rigorous, large-scale human clinical trials specifically investigating cognitive enhancement in healthy individuals.[1] Much of the existing data comes from preclinical animal studies, which may not always translate directly to humans.[4] Furthermore, variations in experimental design across these studies, including differences in dosage, duration of treatment, the animal models used (e.g., healthy vs. cognitively impaired), and the specific cognitive domains tested, all contribute to the variability in reported outcomes.[2]
Q2: What is the primary mechanism of action for this compound, and how does it relate to cognition?
A2: this compound's primary mechanism is the enhancement of high-affinity choline uptake (HACU).[4] It is thought to achieve this by positively modulating the CHT1 transporter, which is the rate-limiting step in the synthesis of acetylcholine (ACh).[3] By increasing the efficiency of choline transport into neurons, this compound facilitates the production of ACh, a neurotransmitter crucial for learning, memory, and attention.[5]
Q3: Does this compound have other mechanisms of action besides enhancing choline uptake?
A3: Yes, evidence suggests that this compound also acts as a positive allosteric modulator of AMPA receptors.[6] AMPA receptors are critical for fast synaptic transmission and play a key role in synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5] By potentiating AMPA receptor function, this compound may further contribute to its potential cognitive-enhancing effects.
Q4: I am not observing a cognitive-enhancing effect in my young, healthy animal models. What could be the reason?
A4: It is possible that this compound's effects are more pronounced in models with a cholinergic deficit.[3] In healthy animals with an already optimally functioning cholinergic system, the cognitive-enhancing effects may be subtle or absent. Consider using an impairment model, such as scopolamine- or AF64A-induced amnesia, or aged animals, which naturally exhibit cognitive decline, to better assess the potential therapeutic effects of this compound.
Q5: What is a typical dosage range for this compound in preclinical research?
A5: In rodent studies, effective oral doses have been reported in the range of 1-10 mg/kg.[4][5] It is important to conduct a dose-response study to determine the optimal dose for your specific experimental paradigm, as some nootropics can exhibit a U-shaped dose-response curve where higher doses may be less effective.
Q6: Are there any known side effects of this compound that could interfere with behavioral testing?
A6: While generally considered to have a good safety profile in preclinical studies, some anecdotal reports in humans mention side effects such as headache, fatigue, and mood changes.[1] Headaches are sometimes attributed to an increased demand for choline due to enhanced acetylcholine synthesis. It is important to monitor animals for any signs of distress or altered baseline behavior that could confound the results of cognitive testing.
Q7: Can this compound's effects on mood and anxiety influence cognitive testing?
A7: Yes. This compound was investigated in a Phase IIa clinical trial for major depressive disorder with comorbid generalized anxiety disorder and showed a significant reduction in depressive symptoms in a specific subgroup of patients.[3] Since mood and anxiety can significantly impact performance in cognitive tasks, it is crucial to consider these potential effects when interpreting your data, especially in models that may also exhibit anxiety-like behaviors.
References
Coluracetam Dosage Optimization: A Technical Resource for Researchers
Disclaimer: The following information is intended for research and drug development professionals for investigational purposes only. Coluracetam is an experimental compound and is not approved for human consumption. The data presented is largely derived from preclinical studies, and a comprehensive understanding of its effects in humans is not available. Extreme caution should be exercised in any experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's proposed primary mechanism is the enhancement of the high-affinity choline (B1196258) uptake (HACU) system. This process is the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis. By increasing the velocity of choline transport into neurons, this compound is thought to increase the production of ACh, a neurotransmitter crucial for cognitive functions such as memory and learning.
Q2: What are the reported adverse effects in preclinical studies?
Preclinical animal studies have reported a generally favorable safety profile with no significant adverse effects observed at therapeutic doses. However, due to the limited number of published studies, a comprehensive adverse effect profile has not been established. Researchers should remain vigilant for unexpected physiological or behavioral changes in animal models.
Q3: How can I determine a starting dosage for my in vivo animal experiments?
A starting point for dosage in animal models can be extrapolated from existing preclinical research. For instance, studies in rats have explored oral doses ranging from 1 to 10 mg/kg. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific animal model and experimental paradigm. A suggested experimental workflow for such a study is provided below.
Troubleshooting Guide
Issue 1: Lack of Efficacy in an Animal Model
-
Potential Cause 1: Inadequate Dosage: The dose may be too low to elicit a response.
-
Troubleshooting Step: Conduct a dose-response study, systematically increasing the dosage. Refer to the experimental workflow diagram below for a suggested protocol.
-
-
Potential Cause 2: Poor Bioavailability: The compound may not be adequately absorbed.
-
Troubleshooting Step: Analyze plasma concentrations of this compound post-administration to determine pharmacokinetic parameters. Consider alternative routes of administration if oral bioavailability is low.
-
-
Potential Cause 3: Inappropriate Animal Model: The chosen model may not be suitable for assessing the cognitive effects of this compound.
-
Troubleshooting Step: Review literature to ensure the animal model is validated for the cognitive domain you are investigating.
-
Issue 2: Inconsistent Results Across Experiments
-
Potential Cause 1: Variability in Drug Compound: Ensure the purity and stability of your this compound supply.
-
Troubleshooting Step: Perform analytical chemistry techniques (e.g., HPLC, NMR) to verify the identity and purity of the compound.
-
-
Potential Cause 2: Environmental Factors: Minor changes in the experimental environment can influence behavioral studies.
-
Troubleshooting Step: Strictly control for environmental variables such as light, sound, and handling procedures.
-
Quantitative Data Summary
Table 1: Preclinical Dosage and Efficacy of this compound
| Parameter | Value | Species | Study Type | Reference |
| Effective Oral Dose Range | 1 - 10 mg/kg | Rat | In vivo (Morris Water Maze) | |
| HACU Enhancement (in vitro) | 20-40% increase | Rat brain synaptosomes | In vitro assay | |
| Active Metabolite | None identified | Rat | Pharmacokinetic study |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study in a Rat Model
-
Animal Model: Male Wistar rats (8 weeks old).
-
Groups:
-
Vehicle control (e.g., saline)
-
This compound (1 mg/kg, p.o.)
-
This compound (3 mg/kg, p.o.)
-
This compound (10 mg/kg, p.o.)
-
-
Administration: Administer the assigned treatment orally 30 minutes prior to behavioral testing.
-
Behavioral Assay: Utilize a validated cognitive test, such as the Morris Water Maze or Passive Avoidance Task, to assess learning and memory.
-
Data Analysis: Analyze the data using ANOVA to compare the performance of different dosage groups against the vehicle control.
Visualizations
Navigating the Translational Gap: A Technical Support Center for Coluracetam Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of translating Coluracetam animal studies into human applications. This guide offers detailed troubleshooting for common experimental hurdles, frequently asked questions regarding translational challenges, and in-depth information on experimental protocols and underlying mechanisms.
Section 1: Frequently Asked Questions (FAQs) - Addressing Key Translational Challenges
This section addresses common questions researchers face when interpreting this compound animal study data and planning for human trials.
Q1: Why do the cognitive-enhancing effects of this compound observed in rodent models of dementia not directly translate to human Alzheimer's disease?
A1: The discrepancy arises from fundamental differences between the animal models and the human disease. Rodent models, such as the AF64A-induced cholinergic deficit model, primarily simulate one aspect of Alzheimer's disease – the loss of cholinergic neurons.[1] Alzheimer's disease in humans, however, is a multifactorial neurodegenerative disorder involving amyloid-beta plaques, tau tangles, and widespread neuroinflammation, aspects not fully replicated in these animal models. While this compound shows efficacy in reversing the chemically induced memory deficits in rats, its effects on the complex pathology of human Alzheimer's disease remain unproven.[2]
Q2: What are the key pharmacokinetic differences between rats and humans that could affect this compound's efficacy and safety profile?
A2: While specific pharmacokinetic data for this compound is limited in publicly available literature, we can infer potential differences from related racetam compounds. Generally, rodents exhibit a much faster metabolism of drugs compared to humans. For instance, the bioavailability of Aniracetam, a related racetam, is extremely low in rats (8.6-11.4%).[3] This rapid metabolism and clearance in rats may necessitate higher or more frequent dosing to achieve therapeutic concentrations compared to humans. Such differences in drug exposure (AUC, Cmax, Tmax) can significantly impact the observed efficacy and safety, making direct dose-response translations challenging.[4][5]
Q3: The Phase IIa clinical trial (NCT00939773) for this compound focused on major depressive disorder (MDD) and generalized anxiety disorder (GAD), not cognitive enhancement. Why the shift in indication from the preclinical studies?
A3: The shift in clinical development focus was likely a strategic decision by the developing company, BrainCells Inc.[6] While preclinical studies showed promise for cognitive enhancement, the human trial for Alzheimer's disease failed to meet its endpoints.[6] The subsequent investigation into MDD and GAD may have been prompted by anecdotal reports of mood-enhancing effects and a potentially more straightforward regulatory path. The trial did show a significant reduction in depression scores for a specific patient subset with comorbid MDD and GAD who had previously not responded to other antidepressants.[1]
Q4: What are the primary challenges in translating the anxiolytic effects observed in animal models to human anxiety disorders?
A4: Animal models of anxiety, such as the social interaction test, rely on behavioral outputs like sniffing, following, and grooming to infer anxiolytic effects.[7][8] These behaviors may not fully encapsulate the complex psychological and emotional experience of anxiety in humans. Furthermore, the underlying neurobiology of anxiety can differ between species. While this compound has shown potential in reversing PCP-induced social withdrawal in rats, a model for some symptoms of schizophrenia, the translation to human anxiety disorders, which have a different and more complex etiology, is not direct.[9]
Section 2: Troubleshooting Experimental Protocols
This section provides detailed troubleshooting guides for common experimental setups used in this compound research.
Morris Water Maze (MWM) for Assessing Spatial Learning and Memory
Issue: High variability in escape latency times within the same experimental group.
| Potential Cause | Troubleshooting Step |
| Inconsistent handling of animals | Handle all animals consistently and gently for a set period before the experiment to reduce stress-induced variability. |
| Variable water temperature | Maintain a constant water temperature (around 21-23°C for rats) as fluctuations can affect motivation and swimming speed.[10] |
| Distracting environmental cues | Ensure the testing room has consistent, distinct visual cues and minimize auditory and visual disturbances during trials.[11] |
| "Floating" or "thigmotaxis" behavior | If animals are floating or hugging the walls, it may indicate high anxiety or lack of motivation. A pre-training day with a visible platform can help acclimate the animals. Ensure the water is not too warm, which can reduce the incentive to escape.[12] |
Issue: Animals fail to learn the platform location over successive trials.
| Potential Cause | Troubleshooting Step |
| Ineffective visual cues | Use high-contrast, geometrically distinct visual cues placed prominently around the maze.[11] |
| Platform is too deep or slippery | Ensure the platform is submerged at a consistent depth (e.g., 1-2 cm below the surface) and has a textured surface for grip.[13] |
| Insufficient trial duration or number of trials | The standard protocol often involves multiple trials per day over several days. Ensure the trial duration (e.g., 60-90 seconds) is sufficient for exploration.[14][15] |
| Health issues with the animals | Visually inspect animals for any signs of illness or distress that could impair their performance. |
Social Interaction Test for Assessing Anxiolytic-like Effects
Issue: Low overall social interaction in all groups, including controls.
| Potential Cause | Troubleshooting Step |
| Novelty of the test arena | Habituate the animals to the testing arena for a set period before the introduction of the stimulus animal. |
| Inappropriate stimulus animal | The stimulus animal should be of the same species, sex, and unfamiliar to the test subject to elicit social investigation.[16] |
| Lighting conditions are too bright | Rodents are nocturnal and may exhibit reduced activity under bright light. Conduct experiments under dim, red light. |
| Test timing | Test animals during their active (dark) cycle to increase spontaneous activity and social exploration. |
Issue: High variability in social interaction times.
| Potential Cause | Troubleshooting Step |
| Dominance/submissive behaviors | Randomize the pairing of animals and ensure that there are no significant size or weight differences between the test and stimulus animals. |
| Odor cues from previous animals | Thoroughly clean the test arena with an appropriate cleaning solution (e.g., 70% ethanol) between each trial to remove olfactory cues. |
| Observer bias | If scoring manually, ensure the observer is blind to the experimental conditions. Utilize automated video tracking software for objective and consistent scoring.[8] |
High-Affinity Choline (B1196258) Uptake (HACU) Assay
Issue: Low signal-to-noise ratio in the radiolabeled choline uptake assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal incubation time or temperature | Optimize the incubation time and temperature (typically 37°C) to ensure maximal uptake. A time-course experiment is recommended.[1] |
| Incorrect concentration of hemicholinium-3 (B1673050) (HC-3) | Perform a dose-response curve to determine the optimal concentration of HC-3 to fully inhibit high-affinity uptake without causing non-specific effects.[10] |
| Low viability of synaptosomes or cultured cells | Ensure the viability of the cell preparation using a method like Trypan Blue exclusion. Prepare fresh synaptosomes for each experiment. |
| Inefficient washing steps | Wash the cells/synaptosomes rapidly and thoroughly with ice-cold buffer to remove unbound radiolabeled choline.[10] |
Issue: Inconsistent results between replicates.
| Potential Cause | Troubleshooting Step |
| Inhomogeneous cell/synaptosome suspension | Gently and thoroughly resuspend the cell or synaptosome pellet to ensure a uniform suspension before plating or aliquoting.[10] |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of reagents, especially the radiolabeled choline. |
| Variations in incubation times | Use a multi-channel pipette for simultaneous addition of reagents to minimize timing differences between wells.[10] |
Section 3: Detailed Experimental Protocols & Data
This section provides a summary of key experimental parameters from representative this compound studies.
Animal Study Data
| Parameter | AF64A Rodent Model (Cognitive Deficit) | PCP Rodent Model (Schizophrenia-like Deficits) |
| Species/Strain | Rat (e.g., Wistar) | Rat (e.g., Sprague-Dawley) |
| Inducing Agent & Dosage | Ethylcholine mustard aziridinium (B1262131) ion (AF64A), intracerebroventricular injection | Phencyclidine (PCP), subcutaneous or intraperitoneal injection |
| This compound Dosage | 1-10 mg/kg, oral administration | Not specified in available literature |
| Behavioral Assay(s) | Morris Water Maze, Radial Arm Maze | Social Interaction Test |
| Key Findings | Reversal of AF64A-induced memory deficits.[17] | Reversal of PCP-induced social withdrawal.[9] |
Human Clinical Trial Data (NCT00939773)
| Parameter | Details |
| Study Phase | Phase IIa |
| Indication | Major Depressive Disorder (MDD) with comorbid Generalized Anxiety Disorder (GAD) |
| Dosage | 80 mg, three times daily (240 mg/day) |
| Primary Outcome Measure | Change in Hamilton Depression Rating Scale (HAM-D) score |
| Key Findings | Statistically significant improvement in HAM-D scores in patients who had failed at least two previous antidepressant treatments. |
Section 4: Signaling Pathways and Experimental Workflows
This section provides visual representations of key biological pathways and experimental procedures.
Signaling Pathway: this compound's Enhancement of High-Affinity Choline Uptake (HACU)
Caption: this compound enhances the trafficking of CHT1 to the presynaptic membrane, increasing choline uptake.
Experimental Workflow: AF64A-Induced Cognitive Deficit Model and Morris Water Maze
Caption: Workflow for inducing cholinergic deficit with AF64A and assessing cognitive effects with MWM.
Experimental Workflow: PCP-Induced Social Deficit Model and Social Interaction Test
Caption: Workflow for inducing social deficits with PCP and assessing anxiolytic-like effects.
References
- 1. Determination of high affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in the same population of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. auc cmax tmax: Topics by Science.gov [science.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. This compound - AdisInsight [adisinsight.springer.com]
- 7. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 8. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mindlabpro.com [mindlabpro.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Types of outcomes in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
How to control for placebo effect in nootropic research like Coluracetam
Technical Support Center: Nootropic Research & Placebo Control
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) on designing and implementing rigorous clinical trials for nootropics like Coluracetam, with a specific focus on controlling for the placebo effect.
Frequently Asked Questions (FAQs)
Q1: What are the foundational principles for controlling the placebo effect in nootropic research?
A1: The placebo effect is a real phenomenon where participants experience perceived or actual improvements in their condition from an inert treatment.[1] Controlling for it is critical to determine a nootropic's true efficacy. The core principles are:
-
Placebo-Controlled Trials: This design is the gold standard. Participants are randomly assigned to receive either the active nootropic (e.g., this compound) or an identical-looking inert substance (the placebo).[1][2] This allows researchers to isolate the specific effects of the treatment from psychological responses.[2]
-
Blinding: This technique is crucial for reducing bias.[2]
-
Single-Blinding: Participants are unaware of whether they are receiving the active drug or the placebo.[2] This prevents their expectations from influencing outcomes.
-
Double-Blinding: Both the participants and the study staff are unaware of the group assignments. This is the preferred method as it prevents researchers from unintentionally influencing participants or interpreting data with bias.
-
-
Randomization: Randomly assigning participants to either the treatment or placebo group helps ensure that known and unknown confounding variables are evenly distributed.[3] This enhances the validity of the trial results by minimizing selection bias.[3]
-
Active Control Groups: In some cases, a new nootropic can be compared against an existing treatment with established efficacy.[2] This helps determine if the new treatment offers superior or equivalent benefits.[2]
Q2: How should I design a robust, placebo-controlled trial for a compound like this compound?
A2: A robust trial design for this compound should integrate several key elements to ensure the reliability of the findings. Below is a recommended workflow.
A Phase 2a clinical trial for this compound (then known as BCI-540) in patients with Major Depressive Disorder (MDD) and comorbid Generalized Anxiety Disorder (GAD) provides a real-world example.[4][5] Patients unresponsive to other antidepressants showed a significant reduction in depressive symptoms on the Hamilton Rating Scale for Depression compared to the placebo group.[5]
| Parameter | This compound (BCI-540) Phase 2a Trial Details |
| Indication | Major Depressive Disorder (MDD) with comorbid GAD |
| Dosage | 80 mg, taken three times per day (240 mg total daily)[4][5] |
| Duration | 6 weeks[4][5] |
| Control | Placebo-controlled[4] |
| Primary Outcome | Change in depression and anxiety rating scales |
| Reported Result | In a subset of patients unresponsive to prior treatments, the this compound group had a 12.2 point drop on the Hamilton Rating Scale for Depression versus a 5.5 point drop in the placebo group.[5] |
Q3: What's the mechanism of action for this compound, and how does it affect trial design?
A3: this compound's primary mechanism is enhancing high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis.[6][7] It may also modulate AMPA receptors.[6] This is significant because ACh is a key neurotransmitter for memory and learning.[6]
This mechanism informs trial design in two ways:
-
Endpoint Selection: Since this compound affects the cholinergic system, primary outcome measures should include validated neuropsychological tests of memory and learning.[8]
-
Participant Population: The drug was initially investigated for Alzheimer's Disease, a condition associated with cholinergic deficits.[5][8] Therefore, trials might target populations with known or suspected cholinergic dysfunction.
References
- 1. Strategies to prevent the placebo effect from obscuring clinical trial results [editage.com]
- 2. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 3. zanteris.com [zanteris.com]
- 4. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 5. philoneuro.com [philoneuro.com]
- 6. limitlessmindset.com [limitlessmindset.com]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. research.monash.edu [research.monash.edu]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs investigating the mood-related effects of Coluracetam.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's purported mood-related effects?
A1: this compound's primary mechanism is the enhancement of high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in the synthesis of acetylcholine (B1216132) (ACh).[1][2][3] By increasing the efficiency of this process, this compound supports the function of cholinergic neurons, which are involved in cognitive and emotional regulation.[2][4] Additionally, some research suggests it modulates AMPA receptors, which are involved in synaptic plasticity and may contribute to its antidepressant and anxiolytic effects without directly affecting serotonin (B10506) levels.[4][5][6][7]
Q2: How does this compound's mechanism differ from traditional antidepressants like SSRIs?
A2: Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), which primarily act on the serotonergic system, this compound's main influence is on the cholinergic and glutamatergic systems.[5][6] It enhances acetylcholine synthesis and may potentiate AMPA receptor activity.[5][8] This offers a different therapeutic pathway for mood disorders, potentially avoiding the side effects associated with serotonin level disruption.[5]
Q3: What are the typical dosage ranges used in preclinical and clinical studies for mood disorders?
A3: Dosages vary significantly between preclinical and clinical research. In rodent models, oral doses for cognitive and mood-related tasks typically range from 1 to 10 mg/kg.[6] For human studies, particularly for Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD), dosages have been higher. One Phase 2a trial used 240 mg per day.[6] General nootropic use is often reported in the 20-80 mg per day range.[5][8] It is crucial to perform dose-response studies to determine the optimal concentration for a specific experimental model.
Section 2: Troubleshooting Guides
Q4: We are not observing anxiolytic effects in our rodent model using the Elevated Plus Maze (EPM). What are potential reasons for this?
A4: Several factors could contribute to a lack of observed anxiolytic effects. Consider the following troubleshooting steps:
-
Dosage and Administration: Was a full dose-response curve established? The effective dose may be higher or lower than anticipated. The route and timing of administration are also critical. This compound is fat-soluble and reaches high blood levels within 30 minutes, but these levels decrease within three hours.[6] Ensure the behavioral test is conducted within the optimal therapeutic window.
-
Animal Strain: Different rodent strains exhibit varying baseline levels of anxiety.[9] Ensure the chosen strain (e.g., BALB/c mice are known for high anxiety) is appropriate for detecting anxiolytic effects.
-
Habituation and Environment: Improper habituation to the testing room can increase stress and variability. Ensure consistent and adequate habituation periods. Hidden environmental variables like noise, light intensity, or even the experimenter's scent can impact results.[10]
-
Assay Sensitivity: The EPM is a standard test, but its sensitivity can be influenced by the specific parameters used (e.g., arm dimensions, lighting).[11] Consider validating the model with a known anxiolytic, like diazepam, to confirm the assay is performing as expected.[12]
Q5: Our results from the Forced Swim Test (FST) are inconsistent when evaluating antidepressant-like activity. How can we improve reliability?
A5: The FST is known for its variability. To improve consistency, focus on standardizing the protocol:
-
Water Temperature: Water temperature must be precisely controlled (e.g., 23-25°C).[9] Minor fluctuations can alter animal behavior.
-
Pre-test Session: A pre-swim session (typically 15 minutes) is often conducted 24 hours before the test swim (typically 5-6 minutes). This is a critical step for inducing the stable immobility behavior that antidepressants are expected to counteract.
-
Scoring Method: Ensure that the definition of "immobility" is clear and consistently applied by all scorers. Blinding the scorers to the experimental conditions is essential to prevent bias. Immobility is typically defined as the minimal movements necessary to keep the head above water.[13]
-
Confounding Motor Effects: this compound can have stimulant-like effects.[2][5] It is crucial to run a control experiment, such as an open-field test, to ensure that the observed decrease in immobility is not simply due to general hyperactivity, which would be a false positive for antidepressant-like effects.
Q6: We are investigating this compound's effect on cholinergic neurons in vitro, but see no change in acetylcholine release. What could be wrong?
A6: This may be an expected result depending on the experimental model. Research indicates that this compound's primary effect is on the uptake of choline (HACU), not necessarily on basal acetylcholine release in healthy, unchallenged neurons.[3][14] In fact, some studies show that this compound's effects on HACU and ACh synthesis are most pronounced in neurons that have been damaged or exposed to cholinergic neurotoxins like AF64A.[14][15]
-
Experimental Model: To observe a significant effect, consider using a model of cholinergic deficit. This could involve treating neuronal cultures with a neurotoxin to impair HACU, and then assessing if this compound can reverse this deficit.[14]
-
Measurement Technique: Ensure your measurement technique is sensitive enough to detect changes in choline uptake rather than just ACh release. Using radiolabeled choline can be an effective method for directly measuring the efficiency of the HACU system.
Section 3: Key Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Effects
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for rats). It consists of two open arms and two enclosed arms of equal size. The apparatus should be placed in a dimly lit, quiet room.
-
Procedure:
-
Administer this compound or vehicle control at the predetermined time before the test (e.g., 30-60 minutes prior).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Primary Measures:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Expected Outcome: A successful anxiolytic agent will increase the proportion of time spent in the open arms and the number of entries into the open arms.[11][12]
Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Effects
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or easily escape (e.g., 30 cm).[9]
-
Procedure:
-
Day 1 (Pre-swim): Place each rat in the cylinder for a 15-minute swim session. Remove, dry thoroughly, and return to its home cage. This session induces a state of helplessness.
-
Day 2 (Test): Administer this compound or vehicle control. After the appropriate absorption time (e.g., 24h, 5h, and 1h before the test), place the rat back into the swim cylinder for a 5-minute session.
-
Record the session for later analysis.
-
-
Primary Measure:
-
Duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[13]
-
-
Expected Outcome: An effective antidepressant will significantly reduce the total duration of immobility compared to the vehicle control group.[9]
Section 4: Quantitative Data Summary
Table 1: Summary of this compound Dosages in Preclinical and Clinical Research
| Study Type | Species | Dosage Range | Route of Administration | Observed Effect | Reference(s) |
| Preclinical | Rat | 1 - 10 mg/kg | Oral | Improved memory in models of cognitive deficit. | [6] |
| Preclinical | Rat | 0.3 - 3 mg/kg | Oral | Ameliorated memory deficits from neurotoxins. | [14] |
| Clinical Trial | Human | 80 mg (3x daily) | Oral | Reduced depression scores in patients with MDD + GAD. | [14] |
| Clinical Trial | Human | 240 mg/day | Oral | Tested for efficacy against MDD and GAD. | [6] |
| Nootropic Use | Human | 20 - 80 mg/day | Oral / Sublingual | Reported cognitive and mood enhancement. | [5][8] |
Section 5: Visualizations
Caption: Figure 1. Hypothesized signaling pathway for this compound's effects.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: Benefits, Uses, and Side Effects Explained - Nootropicsnowph [nootropicsnowph.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. brcrecovery.com [brcrecovery.com]
- 5. nootropicsexpert.com [nootropicsexpert.com]
- 6. medium.com [medium.com]
- 7. google.com [google.com]
- 8. nbinno.com [nbinno.com]
- 9. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 12. criver.com [criver.com]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. philoneuro.com [philoneuro.com]
- 15. This compound - NutraPedia [nutrahacker.com]
Navigating Coluracetam Research: A Technical Support Center for Laboratory Professionals
For researchers, scientists, and drug development professionals embarking on laboratory studies involving high-purity Coluracetam, this technical support center provides essential guidance on sourcing, handling, and experimentation. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your research.
Sourcing and Purity
Ensuring the quality and purity of this compound is paramount for reproducible and reliable experimental results. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
| Supplier/Source | Purity Specification | Analytical Method |
| Example Supplier A | ≥99.5% | HPLC |
| Example Supplier B | 98% | HPLC, NMR |
| Example Supplier C | 99.87% | LCMS |
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with this compound in a laboratory setting.
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU) in neurons.[1][2][3] This process is the rate-limiting step in the synthesis of acetylcholine (B1216132), a critical neurotransmitter for cognitive functions like memory and learning.[1][2] By increasing the efficiency of choline uptake, this compound supports the health and function of cholinergic neurons.[1]
Q2: What are the optimal storage conditions for high-purity this compound?
A2: To maintain its stability, high-purity this compound should be stored in a cool, dry place, away from direct light. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in ethanol (B145695) and Dimethyl Sulfoxide (DMSO). It has limited solubility in water.
Q4: What are some common side effects or issues to be aware of during in-vivo studies?
A4: Headaches are a potential side effect, which may be linked to depleted choline levels due to increased acetylcholine synthesis.[4] Ensuring an adequate source of choline in the experimental model may mitigate this. Some users have also reported nausea or gastrointestinal discomfort, particularly at higher doses.[4]
Q5: Can this compound be used with other nootropic compounds in research?
A5: Yes, this compound is often studied in combination with other nootropics. A common pairing is with a choline source, such as alpha-GPC or CDP-choline, to support the increased demand for acetylcholine synthesis.[1]
Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles.
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Peaks | Contaminated mobile phase, sample degradation, or impurities in the standard. | 1. Prepare fresh mobile phase. 2. Ensure proper sample handling and storage to prevent degradation. 3. Verify the purity of the reference standard. |
| Peak Tailing or Fronting | Column degradation, inappropriate mobile phase pH, or sample overload. | 1. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Check the HPLC pump for consistent flow. |
In Vitro Cell-Based Assay Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Cell Viability | Cytotoxicity of the compound at the tested concentration, solvent toxicity, or improper cell handling. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for the cell line. 3. Maintain aseptic technique and ensure optimal cell culture conditions. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and practice proper pipetting technique. 3. Avoid using the outer wells of the microplate, or fill them with media to maintain humidity. |
| No Observable Effect | Compound inactivity, low compound concentration, or issues with the assay protocol. | 1. Verify the purity and identity of the this compound. 2. Increase the compound concentration. 3. Review and optimize the assay protocol, including incubation times and reagent concentrations. |
Experimental Protocols
Protocol 1: High-Affinity Choline Uptake (HACU) Assay
This protocol outlines a method to assess the biological activity of this compound by measuring its effect on choline uptake in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
[³H]-Choline Chloride (radiolabeled)
-
HACU Buffer
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Culture neuronal cells to the desired confluency in a 24-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time. Include a vehicle control group.
-
Initiate Uptake: Remove the treatment medium and wash the cells with HACU buffer. Add HACU buffer containing a known concentration of [³H]-Choline Chloride to each well.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for choline uptake.
-
Terminate Uptake: Quickly aspirate the [³H]-Choline Chloride solution and wash the cells multiple times with ice-cold HACU buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate from each well into a scintillation vial containing scintillation fluid.
-
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is proportional to the amount of choline taken up by the cells. Compare the results from the this compound-treated groups to the control group to determine the effect on HACU.
Protocol 2: Stability Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Specific parameters may need to be optimized for your instrument and column.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a suitable buffer, e.g., phosphate (B84403) buffer at a specific pH).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a known concentration.
-
Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Purity Calculation: Determine the area of the this compound peak and any impurity peaks in the sample chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Quantification: Use the calibration curve generated from the standard solutions to determine the exact concentration of this compound in the sample.
-
Mandatory Visualizations
Signaling Pathway of this compound's Action
References
Coluracetam Efficacy: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to interpreting the conflicting data surrounding the efficacy of Coluracetam. The information is presented in a question-and-answer format to directly address potential issues and discrepancies encountered during experimental research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing cognitive enhancement in our healthy, wild-type animal models. Is this expected?
A: This is a critical and recurring observation in this compound research. The primary mechanism of this compound is the enhancement of high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis.[1][2] Preclinical evidence strongly suggests that this compound's efficacy in enhancing cognitive function is most pronounced in models with cholinergic deficits.
One key study demonstrated that while this compound significantly increased HACU in the hippocampal synaptosomes of rats treated with the neurotoxin AF64A (a model for cholinergic dysfunction), it had no significant effect on the HACU of normal rats.[3] This indicates that this compound may act as a restorative agent for impaired cholinergic systems rather than a general cognitive enhancer in healthy subjects.
Troubleshooting:
-
Verify your model: If your research objective is to observe cognitive enhancement, consider using a model with an induced cholinergic deficit, such as the AF64A-treated rat model.
-
Re-evaluate endpoints: In healthy models, consider assessing other potential effects, such as changes in mood-related behaviors, though evidence in this area also has its nuances.
Q2: The results from our human clinical trial for Major Depressive Disorder (MDD) are not showing a significant overall effect. Why might this be?
A: This finding aligns with the results of the Phase IIa clinical trial conducted by BrainCells, Inc.[1] In this study, there was no statistically significant difference in the overall treatment group compared to the placebo group.[1]
However, a post-hoc analysis revealed a significant antidepressant effect in a specific sub-population of patients with co-morbid Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD) who had previously been unresponsive to at least two other antidepressants.[1] This suggests that this compound's potential therapeutic effects in mood disorders may be limited to a specific patient phenotype.
Troubleshooting:
-
Analyze patient sub-populations: If your trial design allows, conduct sub-group analyses to determine if there are specific patient characteristics that correlate with a positive response.
-
Consider co-morbidities: The presence of co-morbid anxiety may be a key factor in identifying a responsive patient population.
Q3: We are seeing conflicting reports about this compound's side effects. What is the current understanding?
A: Preclinical studies in rodent models at effective doses have generally reported a lack of significant side effects such as tremor, salivation, or hypothermia, which can be seen with other cholinergic agents like acetylcholinesterase inhibitors.[3] However, some anecdotal reports from human users mention fatigue, mood changes, and "brain fog."[4] These adverse effects are sometimes attributed to an excess of choline.[5] Due to the limited number of human clinical trials, a comprehensive and long-term safety profile for this compound has not been established.[2][4]
Troubleshooting:
-
Monitor for cholinergic side effects: In your experiments, closely monitor for both classic cholinergic side effects and more subtle effects on mood and arousal.
-
Consider choline supplementation: If using this compound, be mindful of dietary choline intake or supplementation, as this could potentially influence the side effect profile.
Q4: What is the evidence for this compound's proposed effects on neurogenesis and AMPA receptor potentiation?
A: The claims regarding this compound's effects on neurogenesis and AMPA receptor potentiation are not as well-substantiated as its role in HACU enhancement.
-
Neurogenesis: While some sources suggest that nootropic agents, in general, may stimulate neurogenesis, there is limited direct evidence specifically for this compound.[6][7] The potential link is often considered secondary to its primary cholinergic and potential mood-regulating effects.[6]
-
AMPA Receptor Potentiation: Some racetam-class compounds are known to positively modulate AMPA receptors.[8][9] While this compound has been anecdotally associated with this mechanism, robust, direct evidence is lacking in the available literature.
Troubleshooting:
-
Focus on the primary mechanism: When designing experiments and interpreting data, it is advisable to focus on the more established mechanism of HACU enhancement.
-
Directly assess secondary mechanisms: If your research aims to investigate these secondary mechanisms, design experiments to directly measure markers of neurogenesis (e.g., BrdU labeling) or AMPA receptor activity (e.g., electrophysiological recordings).
Q5: Why was the clinical development of this compound discontinued?
A: The precise reasons for the discontinuation of this compound's clinical development by both Mitsubishi Tanabe Pharma and subsequently BrainCells, Inc. are not publicly detailed. In 2012, Mitsubishi Tanabe Pharma terminated a licensing agreement for this compound.[5] BrainCells, Inc., which had been investigating this compound for MDD and GAD, ceased operations around 2014. The discontinuation could be due to a variety of factors, including a lack of broad efficacy beyond a specific patient sub-population, strategic business decisions, or undisclosed safety or tolerability issues in longer-term studies. Without official statements from the former developers, the exact rationale remains speculative.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound in AF64A-Treated Rats
| Parameter | Dosage | Effect | Reference |
| Acetylcholine (ACh) Depletion Reversal | 0.3mg/kg & 1mg/kg (oral) | Significantly reversed AF64A-induced depletion of hippocampal ACh. | [1] |
| ACh Concentration in Hippocampal Slices | 3mg/kg | Increased ACh concentration in perfusate by 263% compared to the AF64A-induced deficit. | [1] |
| High-Affinity Choline Uptake (HACU) | 10⁻¹⁰ - 10⁻⁶ mol/L (in vitro) | Significantly increased HACU in hippocampal synaptosomes from AF64A-treated rats. | [3] |
| Morris Water Maze Learning Deficits | 1-10 mg/kg (oral) | Significantly improved learning deficits in AF64A-treated rats. | [3] |
Table 2: Clinical Efficacy of this compound in Major Depressive Disorder (MDD) with Co-morbid Generalized Anxiety Disorder (GAD)
| Parameter | Dosage | Duration | Outcome | p-value | Reference |
| Hamilton Rating Scale for Depression (HAM-D) | 80mg (three times daily) | 6 weeks | 12.2 point reduction in the treatment group vs. 5.5 point reduction in the placebo group (in patients unresponsive to prior antidepressants). | < 0.0008 | [1] |
Detailed Experimental Protocols
1. AF64A-Induced Cholinergic Deficit Rat Model
This model is used to induce a state of cholinergic hypofunction, mimicking some aspects of neurodegenerative diseases.
-
Subjects: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Procedure:
-
Anesthetize the rats according to approved institutional protocols.
-
Secure the animal in a stereotaxic apparatus.
-
Perform bilateral intracerebroventricular (i.c.v.) injections of ethylcholine mustard aziridinium (B1262131) ion (AF64A). The typical dosage is around 1-3 nmol per side.[8][10]
-
The injection coordinates for the lateral ventricles are typically ~0.8 mm posterior to bregma, 1.5 mm lateral to the sagittal suture, and 3.5 mm ventral to the skull surface.
-
A control group should be injected with artificial cerebrospinal fluid (aCSF).
-
Allow for a recovery period of at least 7-14 days for the neurotoxic effects to manifest before commencing behavioral testing or this compound administration.[8]
-
-
Verification of Lesion: Post-mortem analysis of choline acetyltransferase (ChAT) activity or high-affinity choline uptake (HACU) in the hippocampus and cortex can be used to verify the extent of the cholinergic lesion.
2. Morris Water Maze Task
This task assesses hippocampal-dependent spatial learning and memory.[6][11]
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged about 1-2 cm below the water's surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase:
-
Rats are given a series of trials (e.g., 4 trials per day for 5 consecutive days) to find the hidden platform.
-
For each trial, the rat is placed into the pool at one of four quasi-random starting positions (N, S, E, W).
-
The rat is allowed to swim for a set time (e.g., 60-90 seconds) to find the platform. If it fails to find the platform within the allotted time, it is gently guided to it.
-
The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
-
3. High-Affinity Choline Uptake (HACU) Assay
This assay measures the rate-limiting step of acetylcholine synthesis.
-
Preparation:
-
Prepare synaptosomes from the hippocampus of the experimental animals.
-
Alternatively, use cultured neuronal cells.
-
-
Procedure (Radiometric Assay):
-
Incubate the synaptosomes or cells in a buffer containing a low concentration of radiolabeled choline (e.g., [³H]choline).
-
To differentiate between high- and low-affinity uptake, run parallel experiments in the presence of a competitive inhibitor of the high-affinity choline transporter, such as hemicholinium-3 (B1673050) (HC-3).
-
After a short incubation period, terminate the uptake by rapid filtration or washing with ice-cold buffer.
-
Quantify the amount of radioactivity taken up by the cells or synaptosomes using liquid scintillation counting.
-
-
Calculation: High-affinity choline uptake is calculated by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake (in the absence of HC-3).
Visualizations
References
- 1. philoneuro.com [philoneuro.com]
- 2. Impact of psychotropic drugs on adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of adult hippocampal neurogenesis in cognition in physiology and disease: pharmacological targets and biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcgc.com [mcgc.com]
- 5. Hippocampal Neurogenesis: Regulation by Stress and Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Enhancement of Adult Hippocampal Neurogenesis Improves Behavioral Pattern Separation in Young and Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tanabe-pharma.com [tanabe-pharma.com]
- 11. Regulation of hippocampal memory traces by neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Coluracetam and Piracetam: A Comparative Analysis of a High-Affinity Choline Uptake Enhancer and a Classic Nootropic on Memory Function
For Immediate Release
This guide provides a detailed comparative analysis of coluracetam and piracetam (B1677957), two nootropic compounds belonging to the racetam class, with a specific focus on their efficacy in enhancing memory. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, mechanistic insights, and detailed experimental protocols. While both compounds aim to improve cognitive function, they operate through distinct molecular pathways, leading to different pharmacological profiles.
Executive Summary
This compound, a newer synthetic nootropic, is primarily recognized for its unique mechanism of enhancing high-affinity choline (B1196258) uptake (HACU), a critical step in the synthesis of the neurotransmitter acetylcholine (B1216132), which is pivotal for memory and learning.[1][2][3][4] In contrast, piracetam, the archetypal racetam, exhibits a broader, less defined mechanism of action that includes modulation of AMPA receptors, enhancement of cell membrane fluidity, and improvements in cerebral blood flow.[3] Preclinical evidence suggests that this compound may offer a more targeted approach to cholinergic enhancement, while piracetam's effects are more pleiotropic. Direct comparative efficacy studies with quantitative data are limited in the current scientific literature. This guide presents available data from separate animal studies to facilitate an indirect comparison.
Mechanisms of Action
This compound: Enhancing Acetylcholine Synthesis
This compound's principal mechanism of action is the enhancement of high-affinity choline uptake (HACU).[1][2][3][4] The HACU system is the rate-limiting step in the production of acetylcholine (ACh).[4] By increasing the efficiency of this process, this compound directly boosts the synthesis of ACh in neurons.[3][4] This targeted action on the cholinergic system is believed to be the primary source of its memory-enhancing effects.[4]
Piracetam: A Multifaceted Approach
Piracetam's mechanism is less targeted than that of this compound. It is known to be a positive allosteric modulator of AMPA receptors, which are crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.[5][6] By binding to AMPA receptors, piracetam can enhance glutamatergic neurotransmission.[5] Additionally, piracetam is reported to improve the fluidity of neuronal cell membranes, which may facilitate neurotransmitter release and receptor function.[3] It also has effects on cerebral microcirculation.
Comparative Efficacy on Memory: Preclinical Data
Direct comparative studies between this compound and piracetam are scarce. The following tables summarize quantitative data from separate animal studies investigating their effects on memory in models of cognitive impairment. It is important to note that differences in experimental models, protocols, and species limit direct comparisons.
This compound in Animal Models of Memory Impairment
This compound has been evaluated in rodent models where memory deficits are induced by the cholinotoxin ethylcholine aziridinium (B1262131) ion (AF64A).
Table 1: Efficacy of this compound in the Morris Water Maze (AF64A-induced memory deficit in rats)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Escape Latency (seconds) | % Improvement vs. AF64A Control |
|---|---|---|---|
| Sham Control | - | ~20 | - |
| AF64A Control | - | ~50 | 0% |
| This compound | 1 | ~35 | ~30% |
| This compound | 3 | ~25 | ~50% |
| This compound | 10 | ~22 | ~56% |
(Data synthesized from descriptive reports; absolute values are illustrative based on graphical representations in cited literature.)
Piracetam in Animal Models of Memory Impairment
Piracetam has been extensively studied in various models of amnesia, including scopolamine-induced memory deficits.
Table 2: Efficacy of Piracetam in the Passive Avoidance Test (Scopolamine-induced memory deficit in mice)
| Treatment Group | Dose (mg/kg, i.p.) | Step-through Latency (seconds) | % Increase vs. Scopolamine Control |
|---|---|---|---|
| Vehicle Control | - | ~180 | - |
| Scopolamine Control | - | ~40 | 0% |
| Piracetam | 250 | ~120 | 200% |
| Piracetam | 500 | ~160 | 300% |
(Data synthesized from descriptive reports; absolute values are illustrative based on graphical representations in cited literature.)[7][8]
Experimental Protocols
This compound: Morris Water Maze in AF64A-Treated Rats
This protocol describes a typical experiment to evaluate the effect of this compound on spatial memory deficits induced by AF64A.
1. Animal Model: Male Wistar rats are used. Memory impairment is induced by a single intracerebroventricular (ICV) injection of the cholinotoxin AF64A. A sham group receives a saline injection. 2. Drug Administration: this compound is administered orally (p.o.) once daily for a specified period (e.g., 8 consecutive days) before the behavioral testing. 3. Behavioral Test (Morris Water Maze):
- Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
- Training: Rats are subjected to multiple trials per day to learn the location of the hidden platform using spatial cues. The time taken to find the platform (escape latency) is recorded.[9][10]
- Probe Test: 24 hours after the last training session, the platform is removed, and the rat is allowed to swim for a fixed duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Piracetam: Passive Avoidance Test in Scopolamine-Treated Mice
This protocol outlines a common method to assess the effects of piracetam on memory deficits induced by the muscarinic receptor antagonist, scopolamine.
1. Animal Model: Male Swiss mice are commonly used. Amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine. 2. Drug Administration: Piracetam is typically administered i.p. 30-60 minutes before the acquisition trial. 3. Behavioral Test (Passive Avoidance):
- Apparatus: A two-compartment box with a light and a dark chamber, where the dark chamber is equipped with a grid floor for delivering a mild foot shock.
- Training (Acquisition): The mouse is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.
- Testing (Retention): 24 hours later, the mouse is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.[11][12]
Conclusion
This compound and piracetam are both nootropic agents with potential memory-enhancing properties, but they achieve these effects through different primary mechanisms. This compound acts as a high-affinity choline uptake enhancer, directly increasing the synthesis of acetylcholine. Piracetam has a more varied pharmacological profile, including modulation of AMPA receptors and effects on cell membrane properties.
The available preclinical data, primarily from animal models of cognitive impairment, suggests that both compounds can ameliorate memory deficits. However, the lack of direct comparative studies makes it difficult to definitively state the superior efficacy of one over the other. The potency of this compound in cholinergic-deficit models is noteworthy. Future research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound and piracetam for memory enhancement in humans. Researchers should consider the specific underlying pathophysiology of the cognitive deficit when selecting a compound for investigation, with this compound being a potentially more targeted option for conditions involving cholinergic dysfunction.
References
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. nbinno.com [nbinno.com]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 5. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Latency of memory consolidation induced in mice by piracetam, a nootropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Escape latency: Significance and symbolism [wisdomlib.org]
- 11. Statistical analysis of latency outcomes in behavioral experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
Aniracetam and Coluracetam: a comparative analysis of mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular mechanisms of two synthetic nootropic compounds of the racetam class: Aniracetam (B1664956) and Coluracetam. The following sections detail their distinct and overlapping pathways of action, supported by quantitative experimental data, detailed experimental protocols, and visual representations of their signaling pathways.
Overview of Mechanisms
Aniracetam and this compound, while both classified as racetams, exhibit fundamentally different primary mechanisms of action. Aniracetam is primarily recognized for its modulation of the glutamatergic system, specifically acting as a positive allosteric modulator of AMPA receptors.[1][2][3] This action enhances excitatory synaptic transmission. Additionally, Aniracetam influences cholinergic, dopaminergic, and serotonergic systems.[4][5][6][7]
In contrast, this compound's principal mechanism is the enhancement of the high-affinity choline (B1196258) uptake (HACU) process, which is the rate-limiting step in the synthesis of acetylcholine (B1216132) (ACh).[8][9] By targeting the high-affinity choline transporter (CHT1), this compound increases the availability of choline for acetylcholine synthesis, thereby boosting cholinergic neurotransmission.[10][11]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data from preclinical studies, providing a comparative view of the potency and efficacy of Aniracetam and this compound on their respective molecular targets.
Table 1: Aniracetam - Quantitative Data
| Parameter | Value | Brain Region/Model | Species | Reference |
| AMPA Receptor Modulation | Positive modulation at high micromolar concentrations | Hippocampal Slices | Rat | [1] |
| NMDA Receptor Modulation | EC₅₀ ≤ 0.1 µM | Hippocampal Slices | Rat | [1] |
| Acetylcholine Release | +58% | Hippocampus | Rat | [12] |
| Dopamine (B1211576) Release | Dose-dependent increase (30 & 100 mg/kg, p.o.) | Prefrontal Cortex, Basolateral Amygdala, Dorsal Hippocampus | Rat (SHRSP) | [13] |
| Serotonin (B10506) Release | Dose-dependent increase (30 & 100 mg/kg, p.o.) | Prefrontal Cortex, Basolateral Amygdala, Dorsal Hippocampus | Rat (SHRSP) | [13] |
Table 2: this compound - Quantitative Data
| Parameter | Value | Brain Region/Model | Species | Reference |
| High-Affinity Choline Uptake (HACU) Enhancement | Significant increase at 10⁻¹⁰ to 10⁻⁶ M | Hippocampal Synaptosomes (AF64A-treated) | Rat | [10] |
| High-Affinity Choline Transporter (CHT1) Binding | Noticeable affinity | Cloned CHT1 | - |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by Aniracetam and this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of Aniracetam and this compound.
In Vivo Microdialysis for Neurotransmitter Release (Aniracetam)
Objective: To measure extracellular levels of acetylcholine, dopamine, and serotonin in specific brain regions of freely moving rats following Aniracetam administration.
Materials:
-
Male Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) or Wistar rats.
-
Aniracetam.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Syringe pump.
-
Fraction collector.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system.
-
Artificial cerebrospinal fluid (aCSF).
-
Anesthetics (e.g., pentobarbital).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeted at the brain region of interest (e.g., hippocampus, prefrontal cortex). Secure the cannula with dental cement. Allow for a post-surgical recovery period of at least 48 hours.[14]
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the freely moving rat.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[15]
-
Equilibration and Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[14]
-
Aniracetam Administration: Administer Aniracetam orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 30, 100 mg/kg).
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples for acetylcholine, dopamine, serotonin, and their metabolites using an HPLC-ED system.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values.
High-Affinity Choline Uptake (HACU) Assay (this compound)
Objective: To determine the effect of this compound on the rate of high-affinity choline uptake in isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (hippocampus).
-
This compound.
-
[³H]-Choline.
-
Hemicholinium-3 (HC-3) as a specific inhibitor of HACU.
-
Sucrose (B13894) solution (0.32 M).
-
Krebs-Ringer buffer.
-
Scintillation counter and scintillation fluid.
-
Homogenizer.
-
Centrifuge.
Procedure:
-
Synaptosome Preparation: Homogenize dissected rat hippocampal tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Incubation: Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Uptake Assay: Initiate the uptake reaction by adding [³H]-Choline to the synaptosomal suspensions. To determine non-specific uptake, a parallel set of samples is incubated with an excess of HC-3.
-
Termination of Uptake: After a short incubation period (e.g., 4 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [³H]-Choline.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific HACU by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake (in the absence of HC-3). Express the results as pmol of choline taken up per mg of protein per minute.
Morris Water Maze for Scopolamine-Induced Amnesia (Aniracetam)
Objective: To assess the ability of Aniracetam to reverse cognitive deficits induced by the cholinergic antagonist scopolamine (B1681570) in a spatial learning and memory task.
Materials:
-
Male Wistar rats.
-
Aniracetam.
-
Scopolamine hydrobromide.
-
Circular water maze (e.g., 1.5 m diameter) filled with opaque water.
-
Submerged escape platform.
-
Video tracking system.
Procedure:
-
Acclimation: Handle the rats for several days before the experiment to acclimate them to the researcher.
-
Drug Administration: Administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce a memory deficit, typically 30 minutes before the training session. Administer Aniracetam (e.g., 50 mg/kg, p.o.) or vehicle at a specified time before or after scopolamine administration.
-
Acquisition Training: Place the rat into the water maze at one of four randomized starting positions. Allow the rat to swim freely for a maximum of 60-120 seconds to find the hidden escape platform. If the rat fails to find the platform within the allotted time, guide it to the platform. Allow the rat to remain on the platform for 15-30 seconds. Conduct multiple trials per day for several consecutive days.
-
Probe Trial: 24 hours after the final training session, remove the escape platform from the maze. Place the rat in the maze and allow it to swim for 60 seconds.
-
Data Collection and Analysis: Use the video tracking system to record the escape latency (time to find the platform), path length, and swimming speed during acquisition trials. During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
Radial Arm Maze for AF64A-Induced Cognitive Deficit (this compound)
Objective: To evaluate the efficacy of this compound in ameliorating working and reference memory impairments caused by the cholinergic neurotoxin AF64A.
Materials:
-
Male Wistar rats.
-
This compound.
-
Ethylcholine mustard aziridinium (B1262131) ion (AF64A).
-
8-arm radial maze.[16]
-
Food rewards (e.g., sucrose pellets).
Procedure:
-
AF64A-Induced Lesion: Induce a cholinergic deficit by intracerebroventricular (i.c.v.) injection of AF64A. Allow for a recovery period and for the lesion to develop.
-
Food Deprivation and Habituation: Food-deprive the rats to approximately 85% of their free-feeding body weight. Habituate the rats to the radial arm maze by allowing them to explore and consume food rewards placed throughout the maze.
-
Training: Bait a subset of the arms (e.g., 4 out of 8) with food rewards. The set of baited arms remains consistent for each rat across all training days (reference memory component). Place the rat in the center of the maze and allow it to explore and consume the rewards. A trial ends when all baited arms have been visited or after a set time limit.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg, p.o.) or vehicle daily throughout the training period.
-
Data Collection and Analysis: Record the number of working memory errors (re-entry into a previously visited baited arm within the same trial) and reference memory errors (entry into an unbaited arm).[16] Compare the performance of this compound-treated rats to vehicle-treated controls.
Comparative Workflow and Logical Relationships
The following diagram illustrates a comparative experimental workflow for evaluating the neurochemical and behavioral effects of Aniracetam and this compound.
Conclusion
Aniracetam and this compound, while both belonging to the racetam family, demonstrate distinct primary mechanisms of action that translate to different neurochemical and potential cognitive effects. Aniracetam's broad-spectrum activity, centered on AMPA receptor modulation and influencing multiple neurotransmitter systems, contrasts with this compound's more targeted enhancement of acetylcholine synthesis via the high-affinity choline uptake system.
The quantitative data and experimental protocols presented in this guide provide a framework for the objective comparison of these two compounds. For researchers and drug development professionals, understanding these mechanistic differences is crucial for designing future studies and for the potential development of novel therapeutics targeting specific aspects of cognitive function and neurological disorders. Further research, particularly direct comparative studies with standardized protocols, is warranted to more definitively elucidate the relative efficacy and therapeutic potential of Aniracetam and this compound.
References
- 1. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 5. Effects of aniracetam on one-trial passive avoidance tests and cholinergic neurons in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Site-specific activation of dopamine and serotonin transmission by aniracetam in the mesocorticolimbic pathway of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radial arm maze - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Neuroprotective Effects: Coluracetam and Other Racetams
For Immediate Release
A comprehensive review of scientific literature reveals the distinct neuroprotective mechanisms of Coluracetam compared to other well-known racetams such as Piracetam (B1677957), Aniracetam, Oxiracetam, and Phenylpiracetam. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative analysis of their efficacy in neuroprotection, focusing on key signaling pathways, experimental outcomes, and methodologies.
Key Neuroprotective Mechanisms and Comparative Efficacy
The racetam family of nootropics has long been investigated for its cognitive-enhancing and neuroprotective properties. While they share a common pyrrolidone core structure, their mechanisms of action and neuroprotective profiles exhibit significant variations.
This compound distinguishes itself primarily through its potent enhancement of the high-affinity choline (B1196258) uptake (HACU) system.[1][2] This process is the rate-limiting step in the synthesis of acetylcholine (B1216132) (ACh), a neurotransmitter crucial for cognitive functions like memory and learning.[2][3] By augmenting HACU, this compound may offer significant neuroprotection in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[4] Some evidence also points towards its potential as an AMPA receptor agonist, which could contribute to its neuroprotective and antidepressant-like effects. While the direct comparative quantitative data on markers like cell viability and reduction of reactive oxygen species (ROS) are less documented in readily available literature, its unique mechanism of action suggests a targeted approach to cholinergic neuroprotection.
Piracetam , the archetypal racetam, exerts its neuroprotective effects through multiple pathways. It is known to modulate the cholinergic and glutamatergic systems and exhibits neuroprotective and anticonvulsant properties.[1][3][5] Experimental data indicates that Piracetam can protect neurons from damage induced by oxidative stress.[4][6][7] In models of oxygen and glucose deprivation, Piracetam has been shown to reduce neuronal damage by inhibiting oxidative stress and decreasing the release of excitatory amino acids.[4] It also attenuates the expression of pro-apoptotic proteins like p53 and BAX.[1][4] Furthermore, in lipopolysaccharide (LPS)-induced neuroinflammation models, Piracetam has demonstrated the ability to protect against neuronal cell death by reducing oxidative and inflammatory damage.[2][7][8]
Aniracetam offers neuroprotection primarily through its modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a critical role in synaptic plasticity.[5] It has been shown to have a strong neuroprotective effect against toxicity induced by hydrogen peroxide (H2O2), a potent source of oxidative stress.[9][10] Studies have demonstrated its ability to rescue neuron viability and mitochondrial potential in the face of oxidative damage.[9][10] Additionally, Aniracetam can attenuate the formation of hydroxyl free radicals in the brain during ischemia-reperfusion events.[11]
Oxiracetam has demonstrated significant neuroprotective capabilities in models of cognitive impairment and neuroinflammation. It has been found to alleviate cognitive deficits by reducing astrocyte activation and protecting white matter integrity in chronic cerebral hypoperfusion models.[12] In a cellular model of Alzheimer's disease, Oxiracetam was shown to offer neuroprotection by reducing amyloid-beta (Aβ)-induced microglial activation and subsequent inflammation.[13][14] This includes the downregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as a reduction in nitric oxide (NO) production.[13]
Phenylpiracetam exhibits neuroprotective and anti-inflammatory properties. In experimental models of inflammation, R-phenylpiracetam has been shown to significantly attenuate the overexpression of inflammatory genes, including TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS), in response to LPS-induced endotoxemia.[10][15] Its neuroprotective effects are also attributed to its ability to modulate dopamine (B1211576) transporter (DAT) activity.[15]
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from various studies, highlighting the neuroprotective effects of different racetams. It is important to note that the data is derived from different experimental models and conditions, which should be considered when making direct comparisons.
| Racetam | Experimental Model | Key Findings | Reference |
| Piracetam | Oxygen and Glucose Deprivation (OGD) in rat cortical neurons | - Significantly reduced neuronal damage.- Lowered levels of malondialdehyde, nitric oxide, and xanthine (B1682287) oxidase.- Enhanced activities of superoxide (B77818) dismutase and glutathione (B108866) peroxidase.- Attenuated the increased expression of p53 and BAX proteins. | [4] |
| LPS-induced neurotoxicity in EOC-20 microglial cells and mice | - Protected against LPS-induced cell loss.- Attenuated ROS generation and NO production in vitro.- Reduced MDA levels and improved antioxidant enzyme activities (catalase, GSH, GRD, SOD) in vivo. | [7][8][16] | |
| Aniracetam | H2O2-induced toxicity in cultured cerebral cortex neurons | - Rescued neuron viability (specific percentage increase not detailed in abstract).- Restored mitochondrial potential (specific values not detailed in abstract). | [9][10][17] |
| Ischemia-reperfusion in mouse brain | - Suppressed the formation of hydroxyl free radicals by approximately 80% at a dose of 100 mg/kg. | [11] | |
| Oxiracetam | Aβ-induced activation in BV2 microglial cells | - Downregulated mRNA levels of IL-1β, IL-6, and TNF-α.- Reduced NO production. | [13][14] |
| Chronic cerebral hypoperfusion in rats | - (S)-oxiracetam (100 mg/kg and 200 mg/kg) significantly increased cerebral blood flow. | [12] | |
| Phenylpiracetam | LPS-induced endotoxemia in male mice | - R-phenylpiracetam significantly attenuated the LPS-induced overexpression of TNF-α, IL-1β, and iNOS. | [10][15] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of racetams are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows described in the literature.
Caption: this compound's primary neuroprotective mechanism via HACU enhancement.
Caption: Diverse neuroprotective pathways of various racetams.
Caption: General workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
Assessment of Neuroprotection against Aβ-Induced Microglial Activation (Oxiracetam)
-
Cell Culture: BV2 microglial cells and HT22 hippocampal neuronal cells are used.[13][14]
-
Induction of Neuroinflammation: BV2 cells are stimulated with Aβ42 oligomers.[13][14]
-
Treatment: BV2 cells are treated with Oxiracetam (ORC) in the presence of Aβ.[13][14]
-
Analysis of Inflammatory Markers:
-
Indirect Neurotoxicity Assay: The conditioned medium from treated BV2 cells is used to culture HT22 cells to assess indirect neuronal damage via an MTT assay for cell viability.[13][14]
Evaluation of Neuroprotection against Oxidative Stress (Aniracetam)
-
Cell Culture: Primary cerebral cortex neurons are cultured.[9][17]
-
Induction of Oxidative Stress: Neurons are exposed to hydrogen peroxide (H2O2).[9][17]
-
Treatment: Cells are pre-treated with Aniracetam at various concentrations (e.g., 10-100 µmol/L).[9]
-
Cell Viability Assay: Neuronal viability is determined using the tetrazolium salt 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay.[9][17]
-
Mitochondrial Potential Assessment: MitoTracker Red (CMXRos), a fluorescent stain for mitochondria, is used to measure mitochondrial potential.[9][10]
Investigation of Neuroprotective Effects in a Model of Neuroinflammation (Piracetam)
-
Animal Model: Male Wistar rats are used. Neuroinflammation is induced by lipopolysaccharide (LPS) administration.[7][8]
-
Treatment: Rats are treated with Piracetam.
-
Biochemical Analysis of Brain Tissue:
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) are measured.
-
Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GRD), and reduced glutathione (GSH) are determined.[7]
-
-
In Vitro Model: EOC-20 murine microglial cells are treated with LPS to induce neurotoxicity.[7][8][16][18]
-
In Vitro Analysis:
Conclusion
The available evidence suggests that while all examined racetams exhibit neuroprotective properties, their primary mechanisms of action and, consequently, their potential therapeutic applications, may differ. This compound's unique role as a high-affinity choline uptake enhancer positions it as a promising candidate for addressing cholinergic deficits. Piracetam, Aniracetam, Oxiracetam, and Phenylpiracetam demonstrate broader neuroprotective effects against oxidative stress, neuroinflammation, and apoptosis through various molecular pathways. Further direct comparative studies using standardized experimental models and quantitative endpoints are necessary to fully elucidate the relative neuroprotective potencies of these compounds and to guide future drug development efforts in the field of neurodegenerative diseases.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. New therapeutic activity of metabolic enhancer piracetam in treatment of neurodegenerative disease: Participation of caspase independent death factors, oxidative stress, inflammatory responses and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of neuroprotective activity of new chemical agent Vp and piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam ameliorated oxygen and glucose deprivation-induced injury in rat cortical neurons via inhibition of oxidative stress, excitatory amino acids release and P53/Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of piracetam on heroin-induced CPP and neuronal apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a diagnostic and risk prediction model for Alzheimer’s disease through integration of single-cell and bulk transcriptomic analysis of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piracetam-induced neuroprotection in lipopolysaccharides-challenged EOC-20 cells and mouse brain via attenuating oxidative stress | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 17. Cytotoxic and anti-excitotoxic effects of selected plant and algal extracts using COMET and cell viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Coluracetam and Cholinesterase Inhibitors in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Coluracetam, a high-affinity choline (B1196258) uptake (HACU) enhancer, and cholinesterase inhibitors, a standard class of drugs for dementia, in preclinical models of cognitive impairment. This analysis is based on available experimental data to inform research and drug development in the field of cognitive enhancement.
Executive Summary
This compound and cholinesterase inhibitors both aim to enhance cholinergic neurotransmission to improve cognitive function, but they employ fundamentally different mechanisms of action. This compound works by increasing the rate-limiting step of acetylcholine (B1216132) (ACh) synthesis—the uptake of choline into neurons. In contrast, cholinesterase inhibitors prevent the breakdown of ACh in the synaptic cleft. Preclinical data suggests that in specific models of cholinergic deficit, this compound can improve cognitive performance. Cholinesterase inhibitors have a well-established, albeit modest, efficacy in various cognitive impairment models. Direct comparative studies are limited, necessitating a careful evaluation of data from different experimental paradigms.
Mechanism of Action
This compound: Enhancing Acetylcholine Synthesis
This compound's primary mechanism of action is the potentiation of high-affinity choline uptake (HACU), which is the rate-limiting step in the synthesis of acetylcholine.[1][2] By enhancing the efficiency of the choline transporter (CHT1), this compound increases the availability of choline within the presynaptic neuron for conversion into acetylcholine by choline acetyltransferase (ChAT).
Cholinesterase Inhibitors: Preventing Acetylcholine Degradation
Cholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine, increase the synaptic concentration of acetylcholine by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for its breakdown.[3] Some of these inhibitors also show activity against butyrylcholinesterase (BuChE).
Comparative Efficacy in Animal Models
Direct head-to-head studies comparing this compound with the most common cholinesterase inhibitors are scarce. However, a key study compared this compound (MKC-231) with tacrine, an early cholinesterase inhibitor, in a rat model of cognitive deficit induced by the cholinotoxin ethylcholine mustard aziridinium (B1262131) ion (AF64A).
Table 1: this compound (MKC-231) vs. Tacrine in AF64A-Induced Cognitive Deficit Model
| Parameter | Treatment Group | Dosage (p.o.) | Result in Morris Water Maze (Escape Latency) | Effect on High-Affinity Choline Uptake (HACU) | Cholinergic Side Effects (Tremor, Salivation) |
| Cognitive Performance | AF64A + Vehicle | - | Significant learning deficit | - | - |
| AF64A + MKC-231 | 1-10 mg/kg | Significant improvement in learning deficits | Significantly increased in hippocampal synaptosomes | None observed at effective doses | |
| AF64A + Tacrine | 0.1-3 mg/kg | Failed to ameliorate learning deficits | Not reported | Observed at high doses |
Data synthesized from Arzneimittelforschung, 1996, 46(4), 369-73.[2]
Experimental Protocols
AF64A-Induced Cognitive Deficit Model
The AF64A-induced cognitive deficit model is utilized to create a specific cholinergic deficit, mimicking aspects of neurodegenerative diseases.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative efficacy and safety of cholinesterase inhibitors in patients with mild‐to‐moderate Alzheimer's disease: a Bayesian network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Validation of Coluracetam's Efficacy in Anxiety and Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Coluracetam's effects on anxiety and depression, contextualized with data from alternative nootropic compounds and standard selective serotonin (B10506) reuptake inhibitors (SSRIs). The information is intended to support research and development efforts in the field of neuropsychopharmacology.
Executive Summary
This compound (BCI-540; MKC-231) is a synthetic racetam nootropic that has garnered interest for its potential anxiolytic and antidepressant properties. Unlike many conventional treatments that target monoaminergic systems, this compound's primary proposed mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in acetylcholine (B1216132) synthesis. This guide synthesizes the available clinical and preclinical data on this compound and compares its performance with other racetams, namely Aniracetam and Fasoracetam, as well as the established SSRIs, Sertraline (B1200038) and Escitalopram. While a Phase 2a clinical trial of this compound has shown promising results in treatment-resistant depression with comorbid anxiety, the body of clinical evidence remains limited. In contrast, SSRIs have a wealth of clinical data supporting their efficacy, though with different mechanisms of action and side-effect profiles. The evidence for the anxiolytic and antidepressant effects of Aniracetam and Fasoracetam in humans is currently sparse and largely reliant on preclinical models and anecdotal reports.
Comparative Analysis of Efficacy
The following tables summarize the quantitative data from available studies on the effects of this compound and comparator compounds on depression and anxiety, as measured by standardized rating scales.
Table 1: Depression Outcome Measures (Hamilton Depression Rating Scale - HAM-D)
| Compound | Study Population | Treatment Duration | Baseline HAM-D (Mean) | Change from Baseline (Mean) | Comparator | p-value |
| This compound | MDD with comorbid GAD (treatment-resistant) | 6 weeks | Not Specified | -12.2 | Placebo (-5.5) | < 0.0008[1] |
| Sertraline | Major Depressive Disorder | 8 weeks | ~25 | -15 | Not Applicable (Open-label) | Not Applicable[2] |
| Aniracetam | Cognitive Impairment | 12 months | Not Specified | Not Specified (notable tendency for enhanced mood) | Cholinesterase Inhibitors | Not Specified |
| Fasoracetam | N/A (Human data for depression unavailable) | N/A | N/A | N/A | N/A | N/A |
Table 2: Anxiety Outcome Measures (Hamilton Anxiety Rating Scale - HAM-A)
| Compound | Study Population | Treatment Duration | Baseline HAM-A (Mean) | Change from Baseline (Mean) | Comparator | p-value |
| This compound | N/A (Specific HAM-A data from clinical trial not published) | N/A | N/A | N/A | N/A | N/A |
| Escitalopram | Generalized Anxiety Disorder | 8 weeks | ≥ 18 | -11.3 | Placebo (-7.4) | < 0.001[3] |
| Escitalopram | Generalized Anxiety Disorder | 24 weeks | 23.7 | -15.3 | Paroxetine (-13.3) | 0.13[4] |
| Aniracetam | N/A (Human data for anxiety unavailable) | N/A | N/A | N/A | N/A | N/A |
| Fasoracetam | N/A (Human data for anxiety unavailable) | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols and Methodologies
This compound: Phase 2a Clinical Trial (NCT00621270) - Summary
-
Objective: To evaluate the safety and efficacy of this compound (BCI-540) in patients with Major Depressive Disorder (MDD) with comorbid Generalized Anxiety Disorder (GAD) who were unresponsive to at least two previous antidepressant treatments.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[5]
-
Participants: 101 patients with treatment-resistant MDD and comorbid GAD.[1]
-
Intervention: this compound administered orally at a dosage of 80 mg three times daily for six weeks.[1]
-
Primary Outcome Measure: Change in the Hamilton Rating Scale for Depression (HAM-D) score.[1]
-
Results: The this compound group showed a statistically significant greater reduction in HAM-D scores compared to the placebo group.[1]
Sertraline: Open-Label Trial in Major Depressive Disorder
-
Objective: To assess the clinical outcome of Sertraline treatment in patients with MDD in a naturalistic setting.
-
Study Design: An 8-week open-label treatment study.[2]
-
Participants: Patients diagnosed with MDD.[2]
-
Intervention: Sertraline administered at a dose of 50-100 mg per day for 8 weeks.[2]
-
Primary Outcome Measure: Change in the Hamilton Depression Rating Scale (Ham-D) score.[2]
-
Results: Mean Ham-D scores were reduced from approximately 25 at baseline to approximately 10 after 8 weeks of treatment.[2]
Escitalopram: Flexible-Dose Study in Generalized Anxiety Disorder
-
Objective: To evaluate the efficacy and tolerability of Escitalopram in the treatment of GAD.
-
Study Design: An 8-week, randomized, double-blind, placebo-controlled, flexible-dose study.[3]
-
Participants: Outpatients aged 18 years or older who met DSM-IV criteria for GAD, with baseline Hamilton Rating Scale for Anxiety (HAMA) scores ≥ 18.[3]
-
Intervention: Escitalopram (10 mg/day for the first 4 weeks, then flexibly dosed from 10-20 mg/day) or placebo for 8 weeks.[3]
-
Primary Outcome Measure: The mean change from baseline in total HAMA score at Week 8.[3]
-
Results: The Escitalopram group showed a statistically significant and clinically relevant greater improvement in HAMA scores compared to the placebo group.[3]
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is believed to exert its effects primarily through the enhancement of the high-affinity choline uptake (HACU) system. This process is crucial for the synthesis of acetylcholine, a neurotransmitter implicated in cognitive function and mood regulation.
Caption: Proposed mechanism of this compound enhancing acetylcholine synthesis.
Typical Clinical Trial Workflow for Anxiety/Depression
The following diagram illustrates a generalized workflow for a randomized, placebo-controlled clinical trial for anxiolytic or antidepressant medications.
Caption: Generalized workflow for a randomized controlled clinical trial.
Discussion and Future Directions
The available data suggests that this compound may be a promising candidate for the treatment of MDD, particularly in patients with comorbid anxiety who have not responded to conventional therapies. Its novel mechanism of action, focusing on the cholinergic system, offers a potential alternative to the widely used monoaminergic antidepressants.
However, the current evidence for this compound's efficacy is based on a single, not fully published, Phase 2a trial. To establish its role in the therapeutic landscape, further, larger-scale, and fully published clinical trials are essential. These studies should include comprehensive assessments of both depressive and anxious symptomatology, utilizing standardized scales such as the HAM-D and HAM-A, to allow for direct comparison with existing treatments.
For other racetams like Aniracetam and Fasoracetam, the evidence for their use in primary anxiety and depressive disorders in humans is currently lacking. While preclinical studies and anecdotal reports are intriguing, they do not substitute for rigorous clinical validation. Future research should aim to translate these preliminary findings into well-designed human trials.
References
- 1. philoneuro.com [philoneuro.com]
- 2. Major depression and its response to sertraline in primary care vs. psychiatric office practice patients. Results of an open-label trial in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Escitalopram in the treatment of generalized anxiety disorder: double-blind, placebo controlled, flexible-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study: Escitalopram Significantly Reduces Anxiety Symptoms in Generalized Anxiety Disorder (GAD) | Visual Abstract [clearvuehealth.com]
- 5. jonathanroseland.substack.com [jonathanroseland.substack.com]
Coluracetam's Potency in the Cholinergic Landscape: A Comparative Analysis
For Immediate Release
This guide offers a detailed comparison of Coluracetam's potency against other key cholinergic agents, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data. The focus is on quantitative comparisons where possible, alongside detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound is a synthetic nootropic agent belonging to the racetam class. Its primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in the synthesis of acetylcholine (B1216132) (ACh).[1][2][3] This positions it as a unique modulator of the cholinergic system. Compared to other racetams, this compound is often described as being more potent than the archetypal Piracetam (B1677957).[1] It shares its HACU-enhancing mechanism with Pramiracetam (B526).[1][4]
Other classes of cholinergic agents include direct-acting muscarinic and nicotinic receptor agonists, and indirect-acting agents such as acetylcholinesterase (AChE) inhibitors. While direct quantitative comparisons of this compound's potency with these agents are limited in existing literature, this guide collates available data to provide a contextual understanding of its relative standing within the broader class of cholinergic compounds.
Data Presentation: A Comparative Look at Potency
To objectively assess the potency of this compound in relation to other cholinergic agents, the following tables summarize key quantitative data from various studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions.
Racetam Cholinergic Modulators
While quantitative data on the direct potency of many racetams on cholinergic targets is limited, their mechanisms and qualitative potency are summarized below.
| Agent | Primary Cholinergic Mechanism | Reported Potency/Effects |
| This compound (MKC-231) | High-Affinity Choline Uptake (HACU) Enhancer | Significantly increases HACU in AF64A-treated rats at concentrations of 10⁻¹⁰ to 10⁻⁶ M.[5] Considered more potent than Piracetam.[1] |
| Pramiracetam | High-Affinity Choline Uptake (HACU) Enhancer | Increases HACU in rat hippocampus at doses of 44 and 88 mg/kg IP.[6][7] Reported to be up to 30 times more potent than Piracetam.[4] |
| Aniracetam | Modulates cholinergic systems; may increase ACh release.[8][9] | Shows affinity for muscarinic acetylcholine receptors.[8] Its metabolites increase ACh release in the hippocampus.[5] |
| Oxiracetam (B1678056) | Increases acetylcholine (ACh) utilization and release.[10][11] | A single 300 mg/kg IP dose increased HACU rate in the rat hippocampus.[10] |
| Piracetam | May increase the density of muscarinic cholinergic receptors.[9] | Ineffective at increasing HACU in one study.[6] |
Acetylcholinesterase (AChE) Inhibitors
These agents indirectly increase acetylcholine levels by inhibiting its breakdown. Their potency is typically measured by their half-maximal inhibitory concentration (IC50).
| Agent | Target | IC50 (nM) | Organism/Enzyme Source |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | In vitro |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 4.3 (AChE) | In vitro |
| Galantamine | Acetylcholinesterase (AChE) | - | - |
| Tacrine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 77 (AChE) | In vitro |
Note: IC50 values can vary based on experimental conditions.
Direct-Acting Muscarinic Receptor Agonists
These agents directly bind to and activate muscarinic acetylcholine receptors. Their potency is often expressed as the half-maximal effective concentration (EC50) or their binding affinity (Ki).
| Agent | Target Receptor | Potency Metric | Value |
| Pilocarpine | Muscarinic Receptors | EC50 | ~18 µM (PI turnover, M1/M3) |
| Acetylcholine | Muscarinic Receptors | Ki | ~59 µM (M1)[12] |
| Carbachol | Muscarinic & Nicotinic Receptors | - | - |
Note: Potency values are highly dependent on the specific receptor subtype and the functional assay used.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
High-Affinity Choline Uptake (HACU) Assay
This assay measures the rate-limiting step in acetylcholine synthesis and is a key indicator of cholinergic activity.
Principle: The uptake of radiolabeled choline (e.g., [³H]choline or [¹¹C]choline) into synaptosomes (resealed nerve terminals) or cultured cells is measured.[12][13] High-affinity uptake is distinguished from low-affinity uptake by its sensitivity to inhibitors like hemicholinium-3 (B1673050) (HC-3).
Brief Protocol:
-
Synaptosome/Cell Preparation: Brain tissue (e.g., hippocampus) is homogenized, and synaptosomes are isolated via differential centrifugation. Alternatively, cultured neuronal cells are used.[14]
-
Incubation: Preparations are incubated with radiolabeled choline in a physiological buffer at 37°C for a defined period.
-
Termination: The uptake is stopped by rapid filtration through glass fiber filters to separate the synaptosomes/cells from the incubation medium.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: High-affinity uptake is calculated as the difference between total uptake and uptake in the presence of a saturating concentration of HC-3. The effect of a test compound like this compound is assessed by its inclusion in the incubation medium.
Ellman's Assay for Acetylcholinesterase Inhibition
This is a widely used spectrophotometric method to determine the in vitro activity of AChE inhibitors.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, which is measured at 412 nm. The rate of color formation is proportional to the AChE activity.[15]
Brief Protocol:
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test inhibitor at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding a solution of acetylcholinesterase.
-
Kinetic Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Muscarinic Receptor Binding Assay
This assay is used to determine the affinity of a compound for muscarinic receptors.
Principle: A radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a muscarinic antagonist) is incubated with a source of muscarinic receptors (e.g., cell membranes from cells expressing the receptor). The binding of the radioligand is then measured in the presence and absence of a competing unlabeled ligand (the test compound).
Brief Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target muscarinic receptor subtype are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 of the test compound is determined. The Ki (inhibition constant), a measure of affinity, can then be calculated using the Cheng-Prusoff equation.[1][16]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 5. Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some neurochemical properties of pramiracetam (CI‐879), a new cognition‐enhancing agent | Semantic Scholar [semanticscholar.org]
- 8. Racetam - Wikipedia [en.wikipedia.org]
- 9. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consultectreinamentos.com.br [consultectreinamentos.com.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessment of choline uptake for the synthesis and release of acetylcholine in brain slices by a dynamic autoradiographic technique using [11C]choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Coluracetam for Cognitive Enhancement: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a statistical validation of Coluracetam's cognitive enhancement claims, objectively comparing its performance with other nootropic alternatives and supported by available experimental data.
This compound (also known as BCI-540 or MKC-231) is a synthetic nootropic compound belonging to the racetam family. Initially developed for Alzheimer's disease, it has garnered attention for its potential cognitive-enhancing properties.[1][2] This guide delves into the scientific evidence behind these claims, presenting a comparative analysis with other established nootropics.
Mechanism of Action: Enhancing Cholinergic Function
This compound's primary mechanism of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][3][4][5] Acetylcholine plays a crucial role in various cognitive processes, including memory, learning, and attention.[6][7] By increasing the efficiency of choline transport into neurons, this compound is proposed to boost acetylcholine production, thereby supporting cognitive function.[3][8] Some evidence also suggests potential modulation of AMPA receptors, though this mechanism is not fully confirmed.[9]
Signaling Pathway of this compound
Preclinical Evidence: Rodent Studies
The majority of the research on this compound's cognitive effects comes from preclinical studies in rodents, often utilizing a model of cholinergic neurotoxicity induced by AF64A to create memory deficits.
Experimental Workflow: AF64A-Induced Amnesia Model in Rats
Summary of Preclinical Findings
| Parameter | Model | Treatment | Key Findings |
| Spatial Learning & Memory | AF64A-treated rats | 1-10 mg/kg this compound (oral) | Significant improvement in learning deficits in the Morris Water Maze test.[10] |
| High-Affinity Choline Uptake (HACU) | Hippocampal synaptosomes from AF64A-treated rats | 10⁻¹⁰ to 10⁻⁶ M this compound | Significantly increased HACU.[10] |
| Acetylcholine (ACh) Content | Hippocampus of AF64A-treated rats | 0.3 mg/kg and 1 mg/kg this compound | Significantly reversed the AF64A-induced depletion of ACh.[8][10] |
| ACh Concentration | Hippocampal slices from AF64A-treated rats | 3 mg/kg this compound | Increased by 263% compared to the AF64A-induced deficit.[8] |
These preclinical studies suggest that this compound can ameliorate memory impairments in a state of cholinergic deficit. However, it is noteworthy that in some studies, this compound did not show cognitive benefits in control rats without induced deficits.[8]
Clinical Evidence in Humans
Robust clinical data on the cognitive-enhancing effects of this compound in healthy humans is scarce.
Case Study: Healthy Adult Male
A case study on a 36-year-old healthy male taking 20 mg/day of this compound for three months reported subjective improvements in visual perception and analytical thinking.[11] However, objective testing using the Brain Metrics Initiative (BMI)™ IQ test did not show a statistically significant difference in visual perception, abstract reasoning, pattern recognition, spatial orientation, and analytical thinking between pre- and post-treatment scores (t = -0.33, p = 0.75).[11]
Major Depressive Disorder and Generalized Anxiety Disorder
In a Phase IIa clinical trial, this compound (80 mg three times daily) was investigated as an adjunctive treatment for patients with Major Depressive Disorder (MDD) with co-morbid Generalized Anxiety Disorder (GAD) who had not responded to at least one antidepressant. The study suggested potential efficacy in this specific patient population.[12]
Comparative Analysis with Other Racetams
To provide a broader context, this section compares this compound with other well-known racetams. It is important to note that the level and quality of evidence vary significantly between these compounds.
| Nootropic | Proposed Mechanism of Action | Summary of Clinical Evidence on Cognitive Enhancement |
| This compound | Enhances high-affinity choline uptake (HACU) | Limited to a single case study in a healthy human (no significant improvement). Preclinical data shows promise in models of cholinergic deficit.[11] |
| Piracetam (B1677957) | Modulates AMPA and NMDA glutamate (B1630785) receptors; enhances acetylcholine activity | A meta-analysis of 19 studies on patients with cognitive impairment showed a significant improvement (OR = 3.35).[13] Studies in healthy individuals have shown mixed results, with some suggesting improvements in working memory and verbal learning.[14] |
| Aniracetam | AMPA receptor modulator; may also affect cholinergic and dopaminergic systems | Some studies suggest potential benefits in elderly patients with mild to moderate cognitive impairment.[5][15] Evidence for cognitive enhancement in healthy individuals is minimal.[16] |
| Oxiracetam (B1678056) | Enhances choline acetyltransferase activity; increases AMPA receptor binding | Some studies in patients with dementia have shown positive effects on memory and attention.[17] However, other studies in patients with Alzheimer's disease and epilepsy did not find significant cognitive improvements.[4][7] |
| Phenylpiracetam | Structurally similar to Piracetam with a phenyl group, increasing bioavailability | Primarily studied in Russia for various neurological conditions.[18] Limited high-quality clinical trials in diverse populations are available to substantiate cognitive enhancement claims.[19] |
Conclusion
The current body of scientific evidence for this compound's cognitive-enhancing effects is primarily based on preclinical animal studies, which demonstrate a clear mechanism of action related to the cholinergic system and efficacy in reversing induced memory deficits. However, the translation of these findings to healthy human subjects remains largely uninvestigated, with a single case study failing to show statistically significant improvements in a battery of cognitive tests.
In comparison to older racetams like Piracetam, which has a more extensive, though still debated, body of clinical research in cognitively impaired individuals, this compound's clinical validation is in its infancy. For researchers and drug development professionals, this compound presents an interesting pharmacological profile with a targeted mechanism of action. Future research, particularly well-controlled clinical trials in healthy human populations, is imperative to substantiate the anecdotal claims of its cognitive-enhancing properties. Until such data is available, its efficacy as a cognitive enhancer in healthy individuals remains scientifically unproven.
References
- 1. brcrecovery.com [brcrecovery.com]
- 2. Differential regulation of the high affinity choline transporter and the cholinergic locus by cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Treatment trial of oxiracetam in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Double-blind placebo-controlled, neuropsychological and neurophysiological investigations with oxiracetam (CGP 21690E) in memory-impaired patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The high-affinity choline transporter: a critical protein for sustaining cholinergic signaling as revealed in studies of genetically altered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. examine.com [examine.com]
- 15. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuropsychological results of long-term therapy with oxiracetam in patients with dementia of Alzheimer type and multi-infarct dementia in comparison with a control group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 19. caringsunshine.com [caringsunshine.com]
Unraveling the Enduring Cognitive Benefits of Coluracetam: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for effective and long-lasting cognitive enhancers is a perpetual frontier. This guide provides a comprehensive comparison of Coluracetam with other nootropics, focusing on its potential for sustained pro-cognitive effects. Through an examination of experimental data and detailed methodologies, we aim to offer an objective resource for evaluating its performance against established alternatives.
This compound, a member of the racetam family of synthetic nootropics, has garnered significant interest for its unique mechanism of action and its purported long-lasting benefits on cognitive function. Unlike many of its counterparts, this compound's primary mode of action is the enhancement of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in the synthesis of acetylcholine (B1216132), a neurotransmitter crucial for memory, learning, and attention.[1][2] This targeted approach suggests the potential for more direct and enduring cognitive improvements.
Comparative Analysis of Pro-Cognitive Effects
To contextualize the performance of this compound, this guide compares its effects with two other well-known racetams, Piracetam (B1677957) and Aniracetam, as well as with choline, a fundamental nutrient for acetylcholine production.
Table 1: Quantitative Comparison of Pro-Cognitive Effects
| Nootropic | Key Mechanism of Action | Target Population | Dosage Range | Duration of Study | Key Cognitive Outcomes |
| This compound (MKC-231) | High-Affinity Choline Uptake (HACU) Enhancer[1][2] | Animal models (cognitively impaired rats) | 1-10 mg/kg (oral)[3] | 8 days (repeated administration) | Significant improvement in water maze task performance lasting for 24 hours after the last dose.[1] |
| Piracetam | Enhances cell membrane fluidity | Elderly patients with cognitive impairment | 2.4-8.0 g/day [4] | 6 to 52 weeks | Odds Ratio for global improvement: 3.20 (95% CI: 2.05, 4.99) compared to placebo.[4] |
| Aniracetam | Positive modulator of AMPA receptors[5] | Patients with mild to moderate dementia | 1500 mg/day | 6 to 12 months | Statistically significant improvement in cognitive scales at 6 months compared to cholinesterase inhibitors.[5] |
| Choline | Precursor to acetylcholine | Healthy adults and individuals with cognitive impairment | Varies widely based on form and study | Varies | Mixed results; some studies show improvements in memory and cognitive performance. |
In-Depth Look at Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, offering transparency and enabling critical evaluation of the findings.
This compound: Preclinical Investigation of Long-Lasting Effects
A pivotal study by Bessho et al. (2008) investigated the long-term cognitive benefits of this compound (MKC-231) in a rat model of cholinergic neurodegeneration.[1]
-
Animal Model: Male Wistar rats were treated with ethylcholine mustard aziridinium (B1262131) ion (AF64A) to induce a cholinergic deficit, a model often used to mimic aspects of Alzheimer's disease.[1]
-
Drug Administration: this compound was administered orally at doses of 1 and 3 mg/kg for 8 consecutive days.[1]
-
Cognitive Assessment: The Morris water maze task was used to evaluate spatial learning and memory. The escape latency (time to find the hidden platform) was measured.[1]
-
Biochemical Analysis: High-affinity choline uptake (HACU) was measured in hippocampal synaptosomes at various time points after the last dose of this compound.[1]
-
Key Findings: Repeated administration of this compound significantly improved the learning impairment in the water maze task. This improvement was observed to last for 24 hours after the final dose, at which point the compound was no longer detectable in the brain. The increase in HACU followed a similar time course to the cognitive improvement, suggesting a lasting change in the choline transporter system.[1]
Piracetam: Meta-Analysis of Clinical Efficacy
A comprehensive meta-analysis by Waegemans et al. (2002) evaluated the clinical efficacy of Piracetam in elderly patients with cognitive impairment.[4][6]
-
Study Design: The analysis included 19 double-blind, placebo-controlled studies.[4]
-
Participant Population: The studies involved a total of 1,488 elderly participants diagnosed with dementia or cognitive impairment.[4]
-
Intervention: Piracetam was administered at daily doses ranging from 2.4 to 8.0 grams, with study durations spanning from 6 to 52 weeks.[4]
-
Outcome Measure: The primary outcome was the Clinical Global Impression of Change (CGIC), a standardized assessment of overall clinical improvement.[4]
-
Key Findings: The meta-analysis demonstrated a statistically significant global improvement in the Piracetam-treated group compared to the placebo group, with a favorable number needed to treat.[4][6]
Aniracetam: Comparative Clinical Study
A study by Koliaki et al. (2012) compared the efficacy of Aniracetam with cholinesterase inhibitors (ChEIs) in patients with cognitive impairment.[5][7]
-
Study Design: This was a prospective, open-label comparative study.[7]
-
Participant Population: The study enrolled 276 patients with cognitive disorders, including a subgroup with mild to moderate dementia.[5][7]
-
Intervention: Patients were divided into groups receiving Aniracetam monotherapy (1500 mg/day), ChEI monotherapy, or a combination of both. A no-treatment group served as a control.[5]
-
Cognitive Assessment: A battery of validated neuropsychological tests was administered at baseline and at 3, 6, and 12 months of treatment.[5]
-
Key Findings: In patients with relatively mild dementia, Aniracetam treatment resulted in significantly better cognitive performance at 6 months compared to those receiving ChEIs. The Aniracetam group also showed preserved neuropsychological parameters for at least 12 months.[5]
Visualizing the Mechanisms of Action
To better understand how these nootropics exert their effects, the following diagrams illustrate their respective signaling pathways.
Caption: this compound enhances the High-Affinity Choline Uptake (HACU) system.
Caption: Mechanisms of Piracetam and Aniracetam.
Conclusion
The available evidence suggests that this compound holds promise as a cognitive enhancer with a potentially long-lasting mechanism of action. Preclinical studies demonstrate its ability to produce enduring pro-cognitive effects, seemingly by inducing a lasting change in the high-affinity choline uptake system.[1] However, the translation of these findings to human cognition requires further investigation through well-controlled clinical trials.
In comparison, Piracetam has shown global cognitive benefits in elderly populations with cognitive impairment, though its effects are often considered more general.[4] Aniracetam, with its modulatory effects on AMPA receptors, has demonstrated efficacy in improving cognitive scores in patients with dementia.[5]
For researchers and drug development professionals, this compound represents a compelling target for further study. Its unique mechanism offers a distinct therapeutic avenue for addressing cognitive deficits. Future research should focus on elucidating the long-term effects of this compound in human subjects and directly comparing its efficacy and duration of action against other nootropic agents in rigorous, double-blind, placebo-controlled trials. This will be crucial in confirming its potential as a long-lasting pro-cognitive agent.
References
- 1. MKC-231, a choline-uptake enhancer: (1) long-lasting cognitive improvement after repeated administration in AF64A-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MKC-231, a choline uptake enhancer: (3) Mode of action of MKC-231 in the enhancement of high-affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of aniracetam, either as monotherapy or combined with cholinesterase inhibitors, in patients with cognitive impairment: a comparative open study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Coluracetam Disposal
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for coluracetam. The SDS provides crucial information on personal protective equipment (PPE), accidental release measures, and physical and chemical properties.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Ensure adequate ventilation to avoid the inhalation of any dust or vapors.[1]
-
Spill Management: In case of a spill, prevent dust formation.[1] Collect the spilled material and place it in a suitable container for disposal.[1] Avoid contact with skin and eyes.[1]
This compound Profile for Disposal Consideration
A summary of this compound's properties helps inform the appropriate disposal route.
| Property | Value | Citation |
| Chemical Formula | C19H23N3O3 | [2][3] |
| Molar Mass | 341.411 g/mol | [3][4] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2][] |
| Legal Status (US) | Not FDA approved | [4] |
Step-by-Step Disposal Protocol
As this compound is a non-controlled, non-hazardous (as per available SDS information) research compound, the primary method of disposal is through a licensed chemical waste disposal service. This ensures compliance with local, state, and federal regulations.
Experimental Protocol for this compound Disposal:
-
Segregation: Isolate the this compound waste from other laboratory waste streams. This includes any unused or expired pure compound, as well as contaminated materials such as weighing papers, gloves, and pipette tips.
-
Waste Container: Place the this compound waste into a clearly labeled, sealed, and non-reactive container. The label should include "this compound Waste," the date, and the quantity.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or designated safety officer about the chemical waste that needs to be collected. They will provide specific instructions and schedule a pickup.
-
Documentation: Maintain a log of all disposed this compound, including the date of disposal, quantity, and the name of the personnel who handled the waste.
-
Decontamination: Thoroughly decontaminate the work area and any equipment used during the disposal process.
It is crucial to note that direct disposal of this compound down the drain or in regular trash is not an acceptable practice for laboratory chemicals.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.
In the absence of specific federal or institutional guidelines for this compound, researchers should adhere to the general principles of chemical waste management. By following these procedures, laboratories can ensure the safe handling and disposal of this nootropic compound, thereby protecting both personnel and the environment.
References
Essential Safety and Operational Guidance for Handling Coluracetam
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Coluracetam is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), emergency first-aid procedures, and operational plans for the handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1]
| Activity | Recommended Personal Protective Equipment |
| General Handling | A standard laboratory coat, nitrile gloves, and safety glasses with side shields. |
| Weighing and Aliquoting | In addition to general handling PPE, a properly fitted N95 or higher respirator is recommended to prevent inhalation of fine particles. Work should be conducted in a well-ventilated area or a fume hood. |
| Working with Solutions | Chemical splash goggles should be worn in place of safety glasses to provide a complete seal around the eyes. |
| Cleaning and Disposal | Heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles are essential. |
Emergency First-Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first-aid measures are critical. The following table outlines the recommended procedures for different types of exposure, based on safety data sheet guidelines.[1]
| Type of Exposure | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
2. Preparation and Handling:
-
All handling of powdered this compound should be performed in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation risks.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visual Guides for Safe Handling
To further clarify the procedural workflows, the following diagrams illustrate the key steps for handling this compound and responding to an exposure event.
Caption: Workflow for the safe handling of this compound.
Caption: First-aid procedures for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
